molecular formula C9H9NO4 B1293696 Methyl 4-methyl-3-nitrobenzoate CAS No. 7356-11-8

Methyl 4-methyl-3-nitrobenzoate

Cat. No.: B1293696
CAS No.: 7356-11-8
M. Wt: 195.17 g/mol
InChI Key: YFPBHPCMYFCRKS-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29086. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-methyl-3-nitrobenzoate
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InChI

InChI=1S/C9H9NO4/c1-6-3-4-7(9(11)14-2)5-8(6)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPBHPCMYFCRKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064641
Record name Benzoic acid, 4-methyl-3-nitro-, methyl ester
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7356-11-8
Record name Benzoic acid, 4-methyl-3-nitro-, methyl ester
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Record name Methyl 4-methyl-3-nitrobenzoate
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Record name 7356-11-8
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Record name Benzoic acid, 4-methyl-3-nitro-, methyl ester
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Record name Benzoic acid, 4-methyl-3-nitro-, methyl ester
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Record name Methyl 3-nitro-p-toluate
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Record name METHYL 4-METHYL-3-NITROBENZOATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-methyl-3-nitrobenzoate from p-Toluic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 4-methyl-3-nitrobenzoate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis begins with the readily available starting material, p-toluic acid, and proceeds through a two-step reaction sequence involving nitration followed by esterification. This document details the underlying chemical principles, provides explicit experimental protocols, and presents key data in a structured format to support research and development activities.

Synthesis Pathway and Chemical Principles

The conversion of p-toluic acid (4-methylbenzoic acid) to this compound is achieved in two sequential steps:

  • Electrophilic Aromatic Substitution (Nitration): The aromatic ring of p-toluic acid is nitrated using a classic mixed-acid system of concentrated nitric acid and sulfuric acid. The methyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. Due to the strong deactivating nature of the protonated carboxyl group under acidic conditions, it governs the regioselectivity of the reaction, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the position meta to itself. This results in the formation of 4-methyl-3-nitrobenzoic acid.[1]

  • Fischer Esterification: The intermediate, 4-methyl-3-nitrobenzoic acid, is then converted to its corresponding methyl ester via Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol, which acts as both the solvent and the reactant. A strong acid catalyst, typically sulfuric acid, is used to protonate the carboxyl group, rendering it more susceptible to nucleophilic attack by methanol.

The overall synthetic transformation is illustrated below.

Synthesis_Pathway pToluic p-Toluic Acid Intermediate 4-Methyl-3-nitrobenzoic Acid pToluic->Intermediate 1. Nitration HNO₃, H₂SO₄, <10°C FinalProduct This compound Intermediate->FinalProduct 2. Esterification CH₃OH, H₂SO₄, Reflux

Caption: Overall synthesis pathway from p-toluic acid to the target ester.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of the intermediate and final products.

Step 1: Synthesis of 4-Methyl-3-nitrobenzoic Acid (Nitration)

This protocol describes the controlled nitration of p-toluic acid.

Materials:

  • p-Toluic acid

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Concentrated nitric acid (HNO₃, 70%)

  • Crushed ice

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer, cool concentrated sulfuric acid in an ice-water bath.

  • Slowly add p-toluic acid to the cooled sulfuric acid with constant stirring until it is completely dissolved. It is critical to maintain the temperature below 10 °C throughout this addition.[1]

  • In a separate vessel, prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring this mixture is also kept cool in an ice bath.

  • Add the prepared nitrating mixture dropwise to the dissolved p-toluic acid solution. The rate of addition must be controlled to keep the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir for an additional 30-60 minutes while maintaining the low temperature.

  • Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the crude 4-methyl-3-nitrobenzoic acid to precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual acids.

  • For purification, recrystallize the crude product from a suitable solvent, such as ethanol, to yield off-white to pale yellow crystals.[2]

  • Dry the purified crystals in a vacuum oven.

Step 2: Synthesis of this compound (Esterification)

This protocol details the Fischer esterification of the nitrated intermediate.

Materials:

  • 4-Methyl-3-nitrobenzoic acid

  • Methanol (CH₃OH, anhydrous)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-methyl-3-nitrobenzoic acid (1 equivalent) in an excess of methanol in a round-bottom flask.[3]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.[3]

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • To the residue, add ice-cold water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any unreacted acid) and then with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

  • The product can be further purified by recrystallization from methanol to obtain pale yellow needles.[2]

Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification pToluic Dissolve p-Toluic Acid in cold H₂SO₄ Reaction1 Add Nitrating Mix dropwise at <10°C pToluic->Reaction1 NitratingMix Prepare Nitrating Mix (HNO₃ + H₂SO₄) NitratingMix->Reaction1 Stir1 Stir for 30-60 min Reaction1->Stir1 Quench Pour onto Ice Stir1->Quench Filter1 Vacuum Filtration & Wash with H₂O Quench->Filter1 Recrystal1 Recrystallize from Ethanol Filter1->Recrystal1 Dry1 Dry Product 1 Recrystal1->Dry1 Dissolve2 Dissolve Product 1 in Methanol Dry1->Dissolve2 Intermediate: 4-Methyl-3-nitrobenzoic Acid Catalyst Add H₂SO₄ catalyst Dissolve2->Catalyst Reflux Reflux for 4-8 hours Catalyst->Reflux Evaporate Remove Methanol in vacuo Reflux->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Wash Wash with NaHCO₃ then Brine Extract->Wash Dry2 Dry with Na₂SO₄ Wash->Dry2 Concentrate Concentrate in vacuo Dry2->Concentrate Final Final Concentrate->Final Final Product

Caption: Experimental workflow for the two-step synthesis.

Data Presentation

The physicochemical properties of the starting material, intermediate, and final product are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of Compounds

Propertyp-Toluic Acid4-Methyl-3-nitrobenzoic AcidThis compound
IUPAC Name 4-Methylbenzoic acid4-Methyl-3-nitrobenzoic acid[4]This compound[5]
CAS Number 99-94-596-98-0[4][6]7356-11-8[5]
Molecular Formula C₈H₈O₂C₈H₇NO₄[4][6]C₉H₉NO₄[5]
Molar Mass 136.15 g/mol 181.15 g/mol [4][6]195.17 g/mol [5]
Appearance White crystalline solidOff-white to light yellow powder[2][7]White to light yellow powder/crystal[8]
Melting Point 180-182 °C187-190 °C[6][9]49-53 °C[8]
Solubility Poorly soluble in waterInsoluble in water[7][10]Soluble in methanol[3]

Conclusion

The synthesis of this compound from p-toluic acid is a robust and well-established two-step process that utilizes fundamental organic reactions. Careful control of reaction conditions, particularly temperature during the nitration step, is crucial for achieving high yield and purity. The protocols and data provided in this guide offer a solid foundation for researchers engaged in the synthesis of this and related compounds, facilitating its application in pharmaceutical discovery and development.

References

Spectroscopic data of "Methyl 4-methyl-3-nitrobenzoate" (1H NMR, 13C NMR, IR)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-methyl-3-nitrobenzoate, a key intermediate in organic synthesis. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents a detailed analysis of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopic data.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by the following spectroscopic data. The quantitative data are summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.60d1.81HAr-H
8.14dd1.8, 8.11HAr-H
7.44dd0.6, 8.11HAr-H
3.96s-3H-OCH₃
2.66s-3HAr-CH₃

Data sourced from a supporting information document.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
165.03C=O (Ester)
149.74Ar-C
138.75Ar-C
133.26Ar-C
133.15Ar-C
129.83Ar-C
125.84Ar-C
52.71-OCH₃
20.8 (Predicted)Ar-CH₃

Data sourced from a supporting information document.[1] The chemical shift for the Ar-CH₃ group was not explicitly provided in the source and is a predicted value based on typical chemical shifts for similar functional groups.

Table 3: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2960-2850MediumAliphatic C-H Stretch (-CH₃)
~1730StrongC=O Stretch (Ester)
~1600, ~1475Medium-StrongAromatic C=C Stretch
~1530StrongAsymmetric NO₂ Stretch
~1350StrongSymmetric NO₂ Stretch
~1250StrongC-O Stretch (Ester)

Note: An experimental IR spectrum for this compound was not available. The data presented are predicted values based on the characteristic absorption frequencies of the functional groups present in the molecule and data from the closely related precursor, 4-methyl-3-nitrobenzoic acid.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This compound is synthesized via Fischer esterification of 4-methyl-3-nitrobenzoic acid.[1]

  • Reaction Setup: A solution of 4-methyl-3-nitrobenzoic acid (10 g, 55 mmol) is prepared in 100 mL of methanol in a round-bottom flask.

  • Catalyst Addition: Concentrated sulfuric acid (2 mL) is added dropwise to the solution.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

  • Workup: After cooling to room temperature, the solution is concentrated under vacuum. The resulting residue is diluted with water (100 mL) and extracted with ethyl acetate (3 x 100 mL).

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the product as a pale yellow solid.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 300 MHz NMR spectrometer.[1]

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: The instrument is tuned and shimmed to optimize the magnetic field homogeneity. For ¹H NMR, a standard one-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

The IR spectrum of a solid sample can be obtained using the KBr pellet or thin-film method.

  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained. This powder is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample synthesis to structural elucidation using spectroscopic methods.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation A 4-methyl-3-nitrobenzoic acid D Fischer Esterification A->D B Methanol (CH3OH) B->D C H2SO4 (catalyst) C->D E This compound D->E F Sample Preparation E->F Purified Product G 1H NMR Spectroscopy F->G H 13C NMR Spectroscopy F->H I IR Spectroscopy F->I J Data Interpretation G->J H->J I->J K Confirm Functional Groups J->K L Determine Connectivity J->L M Final Structure Confirmation K->M L->M

Caption: Spectroscopic analysis workflow.

References

"Methyl 4-methyl-3-nitrobenzoate" CAS number and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 7356-11-8

This technical guide provides an in-depth overview of Methyl 4-methyl-3-nitrobenzoate, a key chemical intermediate. The document details its physicochemical properties, synthesis, and potential applications in drug discovery, particularly focusing on the biological activity of its precursor, 4-methyl-3-nitrobenzoic acid, as an inhibitor of cancer cell migration. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[1] A comprehensive summary of its physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 7356-11-8[1]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
Appearance White to light yellow powder/crystal
Melting Point 49-53 °C
Solubility Soluble in methanol
InChI Key YFPBHPCMYFCRKS-UHFFFAOYSA-N

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 4-methyl-3-nitrobenzoic acid. This two-step process begins with the nitration of p-toluic acid to yield 4-methyl-3-nitrobenzoic acid, which is then esterified.

Step 1: Synthesis of 4-methyl-3-nitrobenzoic acid

The nitration of p-toluic acid is a standard electrophilic aromatic substitution.

  • Materials: p-toluic acid, concentrated sulfuric acid, concentrated nitric acid, ice.

  • Procedure:

    • In a flask, cool concentrated sulfuric acid in an ice bath to 0-5 °C.

    • Slowly dissolve p-toluic acid in the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

    • Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cool.

    • Add the nitrating mixture dropwise to the p-toluic acid solution, keeping the reaction temperature below 15 °C.

    • After the addition is complete, continue stirring for an additional 30-60 minutes.

    • Pour the reaction mixture onto crushed ice to precipitate the crude 4-methyl-3-nitrobenzoic acid.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified 4-methyl-3-nitrobenzoic acid.

Step 2: Esterification of 4-methyl-3-nitrobenzoic acid

The carboxylic acid is converted to its methyl ester using a Fischer esterification reaction.[2]

  • Materials: 4-methyl-3-nitrobenzoic acid, methanol, concentrated sulfuric acid, ethyl acetate, saturated sodium bicarbonate solution, brine.

  • Procedure:

    • Dissolve 4-methyl-3-nitrobenzoic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid dropwise.

    • Reflux the mixture for approximately 4 hours.[2]

    • After cooling to room temperature, concentrate the solution under reduced pressure.

    • Dilute the residue with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent to yield this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

  • Melting Point: The melting point should be determined using a calibrated apparatus and compared to the literature value. A sharp melting range indicates high purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitro group (around 1530 and 1350 cm⁻¹), the ester carbonyl group (around 1720 cm⁻¹), and C-O stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show distinct signals for the aromatic protons, the methyl group protons on the benzene ring, and the methyl ester protons. The integration and splitting patterns will be consistent with the structure.

    • ¹³C NMR spectroscopy will show the expected number of signals for the carbon atoms in the molecule.[3]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Biological Activity and Signaling Pathway

While direct biological studies on this compound are limited, its precursor, 4-methyl-3-nitrobenzoic acid, has been identified as a potent inhibitor of cancer cell migration.[4] This activity is particularly relevant for drug development professionals.

A study on non-small cell lung cancer (NSCLC) cells demonstrated that 4-methyl-3-nitrobenzoic acid significantly inhibits epithelial growth factor (EGF)-induced chemotaxis and chemokinesis.[4] The mechanism of this inhibition is attributed to the impairment of EGF-induced cofilin phosphorylation and subsequent actin polymerization, which are critical processes for cell motility.[4]

The proposed signaling pathway affected by 4-methyl-3-nitrobenzoic acid is depicted below.

G EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt LIMK LIMK Akt->LIMK Cofilin Cofilin-P (Inactive) LIMK->Cofilin  Phosphorylation Cofilin_active Cofilin (Active) Actin Actin Polymerization Cofilin_active->Actin Migration Cell Migration Actin->Migration Inhibitor 4-Methyl-3-nitrobenzoic acid Inhibitor->LIMK Inhibition

Caption: EGF-induced cell migration pathway and the inhibitory effect of 4-methyl-3-nitrobenzoic acid.

The experimental workflow to investigate the effect of such a compound on cell migration would typically involve the following steps.

G start Cancer Cell Culture treatment Treatment with 4-Methyl-3-nitrobenzoic acid start->treatment egf EGF Stimulation treatment->egf migration_assay Cell Migration Assay (e.g., Transwell) egf->migration_assay western_blot Western Blot Analysis (p-Cofilin, Cofilin) egf->western_blot phalloidin Phalloidin Staining (F-actin) egf->phalloidin data Data Analysis migration_assay->data western_blot->data phalloidin->data conclusion Conclusion on Inhibitory Effect data->conclusion

Caption: Experimental workflow for evaluating the inhibition of cancer cell migration.

Given that this compound is a derivative of 4-methyl-3-nitrobenzoic acid, it represents a valuable lead compound for the development of novel anti-metastatic drugs. Further investigation into its biological activity and that of its analogs is warranted.

References

Solubility of "Methyl 4-methyl-3-nitrobenzoate" in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Solubility Profile of Methyl 4-methyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of this compound in common organic solvents. Due to a lack of extensive publicly available quantitative data for this specific compound, this document focuses on reported qualitative solubility and provides a comprehensive, generalized experimental protocol for determining solubility, which can be applied to this and other similar organic compounds.

Introduction

This compound is an organic compound with the molecular formula C₉H₉NO₄.[1] It serves as a key intermediate in various synthetic pathways, particularly in the pharmaceutical industry.[2] Understanding its solubility in different solvents is crucial for its synthesis, purification, formulation, and application in drug development processes. A compound's solubility profile dictates the choice of solvents for reaction media, crystallization, extraction, and chromatographic purification.

Chemical Structure:

  • IUPAC Name: this compound[1]

  • Molecular Weight: 195.17 g/mol [1]

  • CAS Number: 7356-11-8[1]

Solubility Data

Quantitative solubility data for this compound in a range of common organic solvents is not widely available in published literature. However, qualitative data and information on structurally similar compounds allow for a general solubility profile to be inferred.

Qualitative Solubility

The following table summarizes the known qualitative solubility of this compound.

SolventFormulaTypeReported SolubilityCitation
MethanolCH₃OHPolar ProticSoluble[2]

Based on its chemical structure, which includes a polar nitro group and an ester functional group, as well as a nonpolar toluene backbone, it is anticipated that this compound will exhibit good solubility in polar aprotic and moderately polar organic solvents. Its solubility in nonpolar solvents is expected to be lower. For comparison, related compounds like Methyl 3-nitrobenzoate and Methyl 4-fluoro-3-nitrobenzoate are reported to be slightly soluble or soluble in ethanol and ether, and insoluble in water.[3][4]

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid organic compound like this compound. This method, often referred to as the shake-flask method, is a reliable technique for obtaining quantitative solubility data.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, water)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical technique like UV-Vis spectroscopy)

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a specific speed and temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant from each vial using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC method (or another appropriate analytical technique).

    • Determine the concentration of this compound in the diluted samples by comparing the analytical response to a calibration curve prepared from standards of known concentrations.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in that specific solvent at the given temperature, typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A 1. Add Excess Solute to Solvent B 2. Agitate at Constant Temperature A->B Equilibrate C 3. Centrifuge/Settle B->C Separate Phases D 4. Filter Supernatant C->D Remove Solids E 5. Dilute Sample D->E Prepare for Analysis F 6. Quantify via HPLC E->F Measure Concentration G 7. Calculate Solubility F->G Final Calculation

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound is limited, its chemical structure suggests solubility in polar organic solvents like methanol. For researchers and professionals in drug development, the provided generalized experimental protocol offers a robust framework for determining the precise solubility of this compound in a variety of solvents. Such empirical data is indispensable for the optimization of synthetic and formulation processes.

References

Methyl 4-methyl-3-nitrobenzoate: A Technical Guide to Safe Handling and Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety information and handling precautions for Methyl 4-methyl-3-nitrobenzoate (CAS No. 7356-11-8). The following sections detail the compound's hazard profile, physical and chemical properties, and recommended procedures for its safe use in a laboratory setting, particularly for applications in pharmaceutical and organic synthesis.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and the potential for skin sensitization.

GHS Classification: [1][2]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2]

  • Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[1]

Signal Word: Warning[1][2]

Hazard Pictograms: [1]

  • GHS07 (Exclamation Mark)

Hazard Statements: [1][2]

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

Precautionary Statements: [1][3]

  • Prevention: P261, P264, P270, P272, P280

  • Response: P301+P317, P302+P352, P321, P330, P333+P317, P362+P364

  • Disposal: P501

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for safe storage and handling.

PropertyValueSource
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
Appearance White to light yellow powder or crystals[4]
Melting Point 49-53 °C[4]
Solubility Soluble in methanol.[3]
Flash Point > 110 °C (> 230 °F) - closed cup[5]
InChI Key YFPBHPCMYFCRKS-UHFFFAOYSA-N[5]

Toxicological and Ecotoxicological Data

Toxicological Data
EndpointValueSpeciesSource
Acute Oral Toxicity (LD50) No data available---[6]
Acute Dermal Toxicity (LD50) No data available---[6]
Acute Inhalation Toxicity (LC50) No data available---
Skin Corrosion/Irritation No data available---
Serious Eye Damage/Irritation No data available---
Skin Sensitization Category 1---[1]
Germ Cell Mutagenicity No data available---
Carcinogenicity No data available---
Reproductive Toxicity No data available---
STOT-Single Exposure No data available---
STOT-Repeated Exposure No data available---
Aspiration Hazard No data available---
Ecotoxicological Data
EndpointValueSpeciesSource
Acute Aquatic Toxicity (LC50) No data available---
Chronic Aquatic Toxicity No data available---
Persistence and Degradability No data available---
Bioaccumulative Potential No data available---
Mobility in Soil No data available---

Experimental Protocols and Handling Precautions

While specific safety studies are not published, established synthesis protocols provide insight into the safe handling of this compound in a research laboratory setting. The following protocols are adapted from documented synthetic procedures.

General Handling and Personal Protective Equipment (PPE)

Due to the compound's hazard profile, the following general precautions should always be observed:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

Protocol: Handling During an Esterification Reaction[5]

This protocol outlines the handling of the parent acid to synthesize this compound, which informs on handling the product itself in solution.

Materials:

  • 4-Methyl-3-nitrobenzoic acid

  • Methanol

  • Concentrated Sulfuric Acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a fume hood, dissolve 4-methyl-3-nitrobenzoic acid in methanol.

  • Carefully add concentrated sulfuric acid dropwise to the solution.

  • Reflux the mixture for approximately 4 hours.

  • After cooling to room temperature, concentrate the solution under vacuum.

  • Dilute the residue with water and perform a liquid-liquid extraction with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the product.

Protocol: Handling During a Reduction Reaction[7]

This protocol details the handling of this compound as a starting material for a catalytic hydrogenation.

Materials:

  • This compound

  • Methanol

  • Palladium on carbon (Pd/C) or Raney Nickel

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Celite

Procedure:

  • In a fume hood, dissolve this compound in methanol.

  • Carefully add a catalytic amount of Palladium on carbon or Raney Nickel.

  • Place the mixture in a hydrogenation apparatus.

  • Pressurize the system with hydrogen gas according to the apparatus instructions.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen).

  • Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

First Aid Measures

In case of exposure, follow these first aid measures:

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[3]

  • If on Skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Visualized Workflows

The following diagrams illustrate key logical relationships for handling hazardous chemicals and a typical experimental workflow involving this compound.

Hazard_Assessment_and_Control_Workflow cluster_plan Planning Phase cluster_exec Execution Phase cluster_resp Response & Disposal A Identify Chemical Hazards (H302, H317) B Review Safety Data Sheet and Literature A->B informs C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Establish Engineering Controls (Fume Hood) B->D E Weigh/Transfer Chemical in Fume Hood C->E D->E F Perform Experiment (e.g., Synthesis) E->F G Monitor for Spills or Exposure F->G H Decontaminate Work Area G->H J Follow Emergency Procedures (Spill, Exposure) G->J I Segregate Hazardous Waste H->I

Caption: General workflow for hazard assessment and control when handling chemicals.

Experimental_Workflow A Starting Material: This compound B Dissolve in Solvent (e.g., Methanol) A->B C Add Reagents/Catalyst (e.g., Pd/C, H2) B->C D Reaction under Controlled Conditions C->D E Work-up & Quenching D->E F Extraction & Washing E->F G Drying & Concentration F->G H Purification (e.g., Recrystallization) G->H I Final Product H->I

Caption: A typical experimental workflow involving this compound.

References

An In-depth Technical Guide to the Nitration of Methyl 4-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution reaction, specifically focusing on the nitration of methyl 4-methylbenzoate. It details the underlying mechanism, regioselectivity, experimental protocols, and relevant quantitative data to support advanced research and development in organic synthesis and medicinal chemistry.

Introduction: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental organic reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[1] This class of reactions, including nitration, halogenation, and Friedel-Crafts acylation/alkylation, is crucial for synthesizing substituted aromatic compounds that serve as key intermediates in various industries, including pharmaceuticals and materials science.[1][2]

The nitration of an aromatic compound involves the introduction of a nitro group (-NO₂) onto the aromatic nucleus.[3] This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[4] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[3][4]

The reactivity and regioselectivity of the nitration are heavily influenced by the substituents already present on the benzene ring.[1] These substituents can be classified as either activating (increasing the reaction rate) or deactivating (decreasing the reaction rate) and as ortho, para-directing or meta-directing.[1][3]

In the case of methyl 4-methylbenzoate, the aromatic ring is disubstituted with:

  • A methyl group (-CH₃) at position 4: This is an electron-donating group (activating) and directs incoming electrophiles to the ortho and para positions relative to itself.

  • A methyl ester group (-COOCH₃) at position 1: This is an electron-withdrawing group (deactivating) due to both resonance and inductive effects, and it directs incoming electrophiles to the meta position.[5][6]

The interplay of these two directing effects determines the final position of the nitro group on the aromatic ring.

Core Reaction Mechanism

The nitration of methyl 4-methylbenzoate follows a well-established three-step electrophilic aromatic substitution mechanism.

Step 1: Generation of the Electrophile (Nitronium Ion) Concentrated sulfuric acid, a stronger acid than nitric acid, protonates the hydroxyl group of nitric acid. This protonated intermediate then loses a molecule of water to form the linear and highly electrophilic nitronium ion (NO₂⁺).[7][8]

Step 2: Nucleophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the methyl 4-methylbenzoate ring attacks the nitronium ion.[9] This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

Step 3: Deprotonation and Restoration of Aromaticity A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the sp³-hybridized carbon atom of the sigma complex.[4] This restores the aromatic π-system, leading to the formation of the final nitrated product.[9]

Figure 1: General mechanism for the nitration of methyl 4-methylbenzoate.

Regioselectivity: The Directing Effects

The position of nitration on the methyl 4-methylbenzoate ring is determined by the directing effects of the existing substituents.

  • The methyl group (-CH₃) at C4 is an activating, ortho, para-director. It donates electron density to the ring, stabilizing the sigma complex when the attack occurs at positions ortho (C3, C5) or para (C1) to it. Since C1 is already substituted, it directs towards C3 and C5.

  • The methyl ester group (-COOCH₃) at C1 is a deactivating, meta-director. It withdraws electron density from the ring, making the ortho and para positions (C2, C6, and C4) electron-deficient. Consequently, electrophilic attack is favored at the meta positions (C3, C5).[5]

In this molecule, both the activating methyl group and the deactivating ester group direct the incoming electrophile to the same positions: C3 and C5. Due to the symmetry of the molecule, these two positions are chemically equivalent. Therefore, the nitration of methyl 4-methylbenzoate proceeds with high regioselectivity to yield a single primary product: methyl 3-nitro-4-methylbenzoate .

Regioselectivity cluster_substrate Methyl 4-methylbenzoate cluster_directing_effects Directing Effects cluster_outcome Predicted Outcome Substrate Methyl_Effect Methyl (-CH₃) at C4 (Ortho-director) Ester_Effect Ester (-COOCH₃) at C1 (Meta-director) Position3 Position 3 Methyl_Effect->Position3 Directs to Position5 Position 5 Methyl_Effect->Position5 Directs to Ester_Effect->Position3 Directs to Ester_Effect->Position5 Directs to Conclusion Major Product: Nitration at C3/C5 Position3->Conclusion Position5->Conclusion

Figure 2: Logical relationship of directing groups determining regioselectivity.

Experimental Protocols

The following is a generalized protocol for the nitration of a substituted benzoate, adapted from established procedures for methyl benzoate and similar substrates.[5][10][11][12] Researchers should perform a thorough risk assessment before conducting this experiment.

Materials and Reagents:

  • Methyl 4-methylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Methanol (CH₃OH)

  • Crushed Ice

  • Distilled Water

Procedure:

  • Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 4-methylbenzoate in a minimal amount of concentrated sulfuric acid. Cool this mixture to 0-5 °C in an ice-water bath.[13]

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and must be done in an ice bath to maintain a low temperature.[5][13]

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred substrate solution over 15-20 minutes. It is critical to maintain the internal temperature of the reaction mixture below 10-15 °C to minimize the formation of byproducts.[6][11][12]

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 10-15 minutes, then let it stand at room temperature for about 15 minutes to ensure the reaction goes to completion.[5][10]

  • Product Isolation (Quenching): Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker.[10][11] The crude product should precipitate as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals thoroughly with several portions of cold water to remove residual acid, followed by a small amount of ice-cold methanol to remove soluble impurities.[10][14]

  • Purification (Recrystallization): Purify the crude product by recrystallization from a suitable solvent, such as methanol, to obtain the pure methyl 3-nitro-4-methylbenzoate.[14]

  • Drying and Characterization: Dry the purified crystals, then determine the yield and characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., IR, NMR).

Figure 3: Standard experimental workflow for the nitration reaction.

Quantitative Data Summary

SubstrateProductReagentsTemperature (°C)Reaction TimeYield (%)Melting Point (°C)Reference(s)
Methyl BenzoateMethyl 3-nitrobenzoateConc. HNO₃, Conc. H₂SO₄5–15~1.5 hours81–8578[12]
Methyl BenzoateMethyl 3-nitrobenzoateConc. HNO₃, Conc. H₂SO₄< 15~30 minutes53 (crude)75-77[15]
4-Methylbenzoic Acid4-Methyl-3-nitrobenzoic acidConc. HNO₃, Conc. H₂SO₄0–10Not SpecifiedNot SpecifiedNot Specified[13]

Table 1: Summary of Reaction Conditions and Outcomes for Similar Nitration Reactions.

Conclusion

The nitration of methyl 4-methylbenzoate is a classic example of an electrophilic aromatic substitution reaction governed by the combined directing effects of its substituents. The activating, ortho-directing methyl group and the deactivating, meta-directing methyl ester group cooperatively direct the incoming nitronium ion to the C3 (and C5) position. This results in the highly regioselective formation of methyl 3-nitro-4-methylbenzoate. The reaction proceeds with good yields under carefully controlled, low-temperature conditions using a standard nitrating mixture of concentrated nitric and sulfuric acids. The resulting product is a valuable intermediate for the synthesis of more complex molecules in drug discovery and other areas of chemical research.

References

The Pivotal Role of Methyl 4-methyl-3-nitrobenzoate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-methyl-3-nitrobenzoate, a substituted aromatic nitro compound, serves as a critical chemical intermediate in the landscape of organic synthesis. Its strategic placement of functional groups—a methyl, a nitro, and a methyl ester on a benzene ring—makes it a versatile building block for the construction of complex molecular architectures, most notably in the pharmaceutical industry. This technical guide provides an in-depth exploration of its synthesis, key reactions, and its significant application in the synthesis of high-value active pharmaceutical ingredients (APIs), supported by detailed experimental protocols and quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
IUPAC Name This compound
CAS Number 7356-11-8
Appearance Off-white to pale yellow crystalline solid
Melting Point 78-81 °C
Boiling Point 296.3 °C (Predicted)
Density 1.28 g/cm³ (Predicted)

Synthesis of this compound

The primary synthetic routes to this compound involve either the direct nitration of a substituted toluene derivative or the esterification of the corresponding carboxylic acid.

Route 1: Nitration of Methyl p-Toluate

This is the most direct approach, involving the electrophilic aromatic substitution of methyl p-toluate (methyl 4-methylbenzoate). The methyl and ester groups on the aromatic ring direct the incoming nitro group to the 3-position.

Nitration_of_Methyl_p_Toluate Methyl_p_Toluate Methyl p-Toluate Methyl_4_methyl_3_nitrobenzoate This compound Methyl_p_Toluate->Methyl_4_methyl_3_nitrobenzoate Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Methyl_4_methyl_3_nitrobenzoate

Figure 1: Synthesis of this compound via nitration.
Route 2: Esterification of 4-methyl-3-nitrobenzoic acid

This method involves the Fischer esterification of 4-methyl-3-nitrobenzoic acid with methanol in the presence of an acid catalyst.

Esterification_of_4_methyl_3_nitrobenzoic_acid 4_methyl_3_nitrobenzoic_acid 4-methyl-3-nitrobenzoic acid Methyl_4_methyl_3_nitrobenzoate This compound 4_methyl_3_nitrobenzoic_acid->Methyl_4_methyl_3_nitrobenzoate Esterification Methanol Methanol (CH₃OH) Methanol->Methyl_4_methyl_3_nitrobenzoate Acid_Catalyst H₂SO₄ (cat.) Acid_Catalyst->Methyl_4_methyl_3_nitrobenzoate

Figure 2: Synthesis via Fischer esterification.

Experimental Protocols

Protocol 1: Nitration of Methyl p-Toluate (Adapted from the nitration of Methyl Benzoate)

Materials:

  • Methyl p-toluate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 5.0 g of methyl p-toluate to the cold sulfuric acid with constant stirring.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of methyl p-toluate in sulfuric acid, maintaining the temperature below 15 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes.

  • Slowly pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • The solid precipitate of this compound is collected by vacuum filtration and washed with cold water.

  • The crude product is purified by recrystallization from methanol to afford pale yellow crystals.

Protocol 2: Fischer Esterification of 4-methyl-3-nitrobenzoic acid

Materials:

  • 4-methyl-3-nitrobenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

Procedure:

  • To a solution of 10.0 g of 4-methyl-3-nitrobenzoic acid in 100 mL of anhydrous methanol, slowly add 2 mL of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • The residue is then dissolved in 100 mL of ethyl acetate and washed with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude this compound.

  • Further purification can be achieved by recrystallization from methanol.

Key Reactions of this compound

The most significant reaction of this compound in synthetic chemistry is the reduction of the nitro group to an amine, yielding Methyl 4-amino-3-methylbenzoate. This transformation is a crucial step in the synthesis of many pharmaceutical compounds.

Reduction_of_Nitro_Group Methyl_4_methyl_3_nitrobenzoate This compound Methyl_4_amino_3_methylbenzoate Methyl 4-amino-3-methylbenzoate Methyl_4_methyl_3_nitrobenzoate->Methyl_4_amino_3_methylbenzoate Reduction Reducing_Agent H₂ / Pd-C Reducing_Agent->Methyl_4_amino_3_methylbenzoate

Figure 3: Reduction of the nitro group to form the corresponding amine.
Protocol 3: Reduction of this compound

Materials:

  • This compound

  • Methanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 5.0 g of this compound in 100 mL of methanol in a hydrogenation vessel.

  • Add 0.5 g of 10% Pd/C to the solution.

  • The vessel is then placed on a hydrogenation apparatus and the atmosphere is replaced with hydrogen gas.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the uptake of hydrogen ceases (usually 2-4 hours).

  • The reaction progress is monitored by TLC.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give Methyl 4-amino-3-methylbenzoate, which is often used in the next step without further purification.

Application in Drug Synthesis: The Case of Telmisartan

This compound is a key starting material in the synthesis of Telmisartan, an angiotensin II receptor antagonist used for the treatment of hypertension. The synthesis involves the reduction of the nitro group, followed by a series of reactions to construct the complex benzimidazole structure of the final drug molecule.

The general synthetic pathway from Methyl 4-amino-3-methylbenzoate to Telmisartan is outlined below.

Telmisartan_Synthesis_Workflow cluster_start Starting Intermediate cluster_core_formation Benzimidazole Core Formation cluster_final_assembly Final Assembly Methyl_4_amino_3_methylbenzoate Methyl 4-amino-3-methylbenzoate Acylation Acylation with Butyryl Chloride Methyl_4_amino_3_methylbenzoate->Acylation Nitration Nitration Acylation->Nitration Reduction_2 Reduction of Nitro Group Nitration->Reduction_2 Cyclization Benzimidazole Formation Reduction_2->Cyclization Hydrolysis Ester Hydrolysis Cyclization->Hydrolysis Condensation Condensation with N-methyl-o-phenylenediamine Hydrolysis->Condensation Alkylation Alkylation with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester Condensation->Alkylation Final_Hydrolysis Final Hydrolysis Alkylation->Final_Hydrolysis Telmisartan Telmisartan Final_Hydrolysis->Telmisartan

Figure 4: Simplified workflow for the synthesis of Telmisartan.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic transformations discussed.

ReactionStarting MaterialProductReagentsTypical Yield (%)
Nitration Methyl p-ToluateThis compoundHNO₃, H₂SO₄80-90
Esterification 4-methyl-3-nitrobenzoic acidThis compoundCH₃OH, H₂SO₄>90
Reduction This compoundMethyl 4-amino-3-methylbenzoateH₂, Pd/C>95

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis and the strategic positioning of its functional groups allow for efficient transformations into key precursors for the pharmaceutical industry. The reduction of its nitro group to an amine is a particularly powerful reaction, opening up a wide range of synthetic possibilities. A thorough understanding of its chemistry and handling is essential for researchers and professionals involved in the development of new and improved synthetic routes to vital medicines.

An In-depth Technical Guide to the Discovery and Historical Synthesis of Nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving applications of nitrobenzoic acid derivatives. These compounds, foundational in organic synthesis, have paved the way for significant advancements in pharmaceuticals, dyes, and material science. This document delves into the core synthetic methodologies, presents quantitative data for comparative analysis, and explores the mechanistic underpinnings of their biological activities.

Discovery and Historical Context

The journey into the world of nitrobenzoic acids began in the 19th century with the advent of aromatic chemistry. The first synthesis of a nitrobenzoic acid is credited to the nitration of benzoic acid, a process that yields a mixture of isomers.[1] Early investigations focused on separating and characterizing these isomers, laying the groundwork for understanding the directing effects of substituents on an aromatic ring. The meta-isomer, 3-nitrobenzoic acid, was found to be the major product of direct nitration, a consequence of the electron-withdrawing nature of the carboxylic acid group which directs electrophilic substitution to the meta position.[1][2] The synthesis of the ortho (2-nitrobenzoic acid) and para (4-nitrobenzoic acid) isomers historically required alternative strategies, most notably the oxidation of the corresponding nitrotoluene precursors.[3]

Key Historical Synthesis Methods

The synthesis of nitrobenzoic acid isomers has evolved over the past two centuries, with early methods relying on direct nitration and oxidation with harsh reagents. These foundational techniques have been refined over time to improve yields, selectivity, and safety.

Synthesis of 3-Nitrobenzoic Acid via Direct Nitration of Benzoic Acid

The most historically significant and direct route to 3-nitrobenzoic acid is the electrophilic aromatic substitution of benzoic acid using a nitrating mixture of concentrated nitric and sulfuric acids.

Experimental Protocol:

A detailed protocol for the nitration of benzoic acid to yield primarily 3-nitrobenzoic acid is as follows:

  • Preparation of the Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is carefully prepared and cooled in an ice bath.

  • Reaction Setup: Benzoic acid is dissolved in concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Nitration: The cold nitrating mixture is added slowly to the benzoic acid solution while maintaining a low temperature (typically below 15°C) to control the exothermic reaction and minimize the formation of dinitrated byproducts.

  • Reaction Quenching: After the addition is complete, the reaction mixture is stirred for a period at a controlled temperature before being poured onto crushed ice. This causes the precipitation of the crude nitrobenzoic acid.

  • Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold water to remove residual acids, and then purified by recrystallization, typically from hot water or ethanol.

Quantitative Data for 3-Nitrobenzoic Acid Synthesis:

MethodReagentsTemperature (°C)Reaction TimeReported Yield (%)Reference
Direct NitrationBenzoic Acid, Conc. HNO₃, Conc. H₂SO₄< 151-2 hours~75-85 (predominantly meta)[1]
Nitration of Methyl Benzoate followed by HydrolysisMethyl Benzoate, Conc. HNO₃, Conc. H₂SO₄; then NaOH, HClNitration: < 15; Hydrolysis: Reflux1-2 hours (nitration)90-96 (for hydrolysis step)[2]
Synthesis of 4-Nitrobenzoic Acid via Oxidation of 4-Nitrotoluene

The para-isomer is most commonly and efficiently synthesized by the oxidation of 4-nitrotoluene. Various oxidizing agents have been employed historically.

Experimental Protocol (using Sodium Dichromate):

A classic method for the oxidation of 4-nitrotoluene involves the use of sodium dichromate in sulfuric acid.[3]

  • Reaction Setup: A mixture of 4-nitrotoluene, sodium dichromate, and water is prepared in a round-bottom flask equipped with a stirrer.

  • Oxidation: Concentrated sulfuric acid is slowly added to the mixture. The heat of dilution initiates the oxidation, which can be vigorous. The reaction is then heated to reflux to ensure completion.

  • Isolation: The reaction mixture is cooled and diluted with water, causing the crude 4-nitrobenzoic acid to precipitate.

  • Purification: The crude product is filtered and washed with water. To remove chromium salts, the product is treated with dilute sulfuric acid. Further purification is achieved by dissolving the acid in a dilute sodium hydroxide solution, filtering to remove impurities, and then re-precipitating the pure 4-nitrobenzoic acid by adding acid.

Quantitative Data for 4-Nitrobenzoic Acid Synthesis:

Oxidizing AgentSubstrateTemperature (°C)Reported Yield (%)Reference
Sodium Dichromate/H₂SO₄4-NitrotolueneReflux82-86[3]
15% Nitric Acid4-Nitrotoluene17588.5[4]
MnO₂/N-Hydroxyphthalimide4-Nitrotoluene11089[5]
Potassium Permanganate/PEG-6004-Nitrotoluene9551.6[6]
Synthesis of 2-Nitrobenzoic Acid via Oxidation of 2-Nitrotoluene

The synthesis of 2-nitrobenzoic acid is known to be more challenging due to the steric hindrance of the ortho-nitro group, which can make the oxidation of the methyl group more difficult.[7]

Experimental Protocol (Modern Catalytic Approach):

More recent "green" methods have been developed to improve the efficiency and environmental footprint of this synthesis.

  • Reaction Setup: 2-nitrotoluene is mixed with a solvent (e.g., aqueous ethanol), a base (e.g., NaOH), and a catalyst (e.g., a substituted iron porphyrin).

  • Oxidation: The reaction is carried out under an atmosphere of oxygen at elevated pressure and temperature.

  • Workup: After the reaction, the catalyst is filtered off, and the filtrate is acidified to precipitate the 2-nitrobenzoic acid.

  • Purification: The product is collected by filtration, washed, and can be further purified by recrystallization.

Quantitative Data for 2-Nitrobenzoic Acid Synthesis:

MethodCatalystTemperature (°C)PressureReported Yield (%)Reference
Aerobic OxidationSubstituted Iron Porphyrins552.0 MPa O₂76.3[8]
Co-oxidation with TolueneCobalt and Manganese salts120-220150-400 psig50-90[7]

Visualization of Synthetic Pathways and Workflows

The following diagrams illustrate the historical evolution of synthetic routes and a generalized experimental workflow for the synthesis of nitrobenzoic acid derivatives.

historical_synthesis cluster_m m-Nitrobenzoic Acid cluster_p p-Nitrobenzoic Acid cluster_o o-Nitrobenzoic Acid Benzoic Acid Benzoic Acid m-Nitrobenzoic Acid m-Nitrobenzoic Acid Benzoic Acid->m-Nitrobenzoic Acid Direct Nitration (HNO₃/H₂SO₄) 4-Nitrotoluene 4-Nitrotoluene p-Nitrobenzoic Acid p-Nitrobenzoic Acid 4-Nitrotoluene->p-Nitrobenzoic Acid Oxidation (e.g., Na₂Cr₂O₇) 2-Nitrotoluene 2-Nitrotoluene o-Nitrobenzoic Acid o-Nitrobenzoic Acid 2-Nitrotoluene->o-Nitrobenzoic Acid Oxidation (Catalytic)

Historical synthetic routes to nitrobenzoic acid isomers.

experimental_workflow start Starting Materials (e.g., Benzoic Acid, Nitrotoluene) reaction Chemical Synthesis (Nitration or Oxidation) start->reaction quench Reaction Quenching & Crude Product Precipitation reaction->quench filtration Isolation by Filtration quench->filtration washing Washing of Crude Product filtration->washing purification Purification (e.g., Recrystallization) washing->purification characterization Product Characterization (Melting Point, Spectroscopy) purification->characterization final_product Pure Nitrobenzoic Acid Derivative characterization->final_product

Generalized experimental workflow for synthesis.

Nitrobenzoic Acid Derivatives in Drug Development and Signaling Pathways

Nitrobenzoic acid derivatives have emerged as versatile scaffolds in medicinal chemistry, exhibiting a range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects. Their mechanism of action often involves the modulation of key signaling pathways.

Anti-inflammatory Activity and NF-κB Inhibition

Certain nitrobenzoic acid derivatives have demonstrated potent anti-inflammatory properties. For instance, (E)-4-(2-nitrovinyl) benzoic acid (BANA) has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB).[9] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB, these compounds can effectively suppress the inflammatory cascade.

nfkb_pathway Inflammatory Stimulus Inflammatory Stimulus IKK Activation IKK Activation Inflammatory Stimulus->IKK Activation IκBα Phosphorylation IκBα Phosphorylation IKK Activation->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p50/p65) NF-κB (p50/p65) IκBα Degradation->NF-κB (p50/p65) Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators BANA BANA BANA->IKK Activation Inhibits

Inhibition of the NF-κB signaling pathway by BANA.
Anticancer Activity and Enzyme Inhibition

Nitrobenzoic acid derivatives have also been investigated as potential anticancer agents. Their mechanisms of action can be diverse, including the inhibition of enzymes crucial for cancer cell survival and proliferation. For example, some benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression and are often dysregulated in cancer.[10] Other studies have pointed to the inhibition of receptor tyrosine kinase (RTK) signaling pathways by quinazolinone derivatives of nitrobenzoic acid.

Experimental Protocol for In Vitro Anticancer Activity Assay (MTT Assay):

  • Cell Culture: Cancer cell lines are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the nitrobenzoic acid derivative for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ (half-maximal inhibitory concentration) is determined.

Antimicrobial Activity

The antimicrobial potential of nitrobenzoic acid derivatives has also been explored. Some compounds have shown efficacy against pathogenic bacteria and fungi. The proposed mechanisms of action include the inhibition of essential microbial enzymes. For instance, certain derivatives are thought to inhibit the M. tuberculosis enzyme DprE1, which is involved in cell wall synthesis.[11]

Conclusion

The study of nitrobenzoic acid and its derivatives provides a fascinating window into the history of organic chemistry and its profound impact on modern science, particularly in the field of drug discovery. From the early, often arduous, synthetic methods to the more refined and targeted approaches of today, these compounds continue to be of significant interest. The versatility of the nitrobenzoic acid scaffold, allowing for a wide range of chemical modifications, ensures its continued relevance in the development of novel therapeutic agents targeting a multitude of diseases. The ongoing exploration of their interactions with biological systems, particularly their ability to modulate key signaling pathways, promises to uncover new avenues for the treatment of cancer, inflammation, and infectious diseases.

References

A Technical Guide to the Theoretical Yield Calculation for the Synthesis of Methyl 4-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of Methyl 4-methyl-3-nitrobenzoate. This compound is synthesized via the electrophilic aromatic substitution, specifically the nitration, of methyl 4-methylbenzoate. A thorough understanding of the stoichiometry and reaction conditions is paramount for optimizing reaction efficiency and maximizing product output in medicinal chemistry and drug development.

Reaction Principle and Stoichiometry

The synthesis of this compound involves the reaction of methyl 4-methylbenzoate with a nitrating mixture, typically composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The electron-donating methyl group and the electron-withdrawing, meta-directing methyl ester group on the benzene ring of methyl 4-methylbenzoate guide the nitronium ion to the position meta to the ester and ortho to the methyl group.

The balanced chemical equation for this reaction is:

C₉H₁₀O₂ + HNO₃ --(H₂SO₄)--> C₉H₉NO₄ + H₂O (Methyl 4-methylbenzoate + Nitric Acid → this compound + Water)

Experimental Protocol: Nitration of Methyl 4-methylbenzoate

Materials:

  • Methyl 4-methylbenzoate

  • Concentrated Nitric Acid (68%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Methanol

Procedure:

  • In a flask, 10.0 g of methyl 4-methylbenzoate is dissolved in 20 mL of concentrated sulfuric acid. The mixture is cooled in an ice bath to below 10°C.

  • A nitrating mixture is prepared by slowly adding 6.0 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, with cooling.

  • The nitrating mixture is added dropwise to the solution of methyl 4-methylbenzoate, maintaining the temperature below 15°C.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

  • The mixture is then poured onto crushed ice, and the resulting precipitate is collected by vacuum filtration.

  • The crude product is washed with cold water and then recrystallized from methanol to yield pure this compound.

Data Presentation for Theoretical Yield Calculation

To calculate the theoretical yield, the limiting reactant must first be identified. This requires the determination of the number of moles of each reactant. The relevant quantitative data is summarized in the table below.

Compound Formula Molar Mass ( g/mol ) Density (g/mL) Amount Used Moles (mol)
Methyl 4-methylbenzoateC₉H₁₀O₂150.171.0610.0 g0.0666
Nitric Acid (68%)HNO₃63.011.416.0 mL0.0905
Sulfuric Acid (98%)H₂SO₄98.081.8435 mL (20+15)-
Product:
This compoundC₉H₉NO₄195.17---

Calculation of Moles of Reactants:

  • Moles of Methyl 4-methylbenzoate:

    • Mass = 10.0 g

    • Moles = Mass / Molar Mass = 10.0 g / 150.17 g/mol = 0.0666 mol

  • Moles of Nitric Acid:

    • Volume = 6.0 mL

    • Density of 68% HNO₃ ≈ 1.41 g/mL

    • Mass of solution = Volume × Density = 6.0 mL × 1.41 g/mL = 8.46 g

    • Mass of HNO₃ = 8.46 g × 0.68 = 5.75 g

    • Moles = Mass / Molar Mass = 5.75 g / 63.01 g/mol = 0.0913 mol

Identifying the Limiting Reactant:

Based on the 1:1 stoichiometry of the reaction, the reactant with the fewer number of moles is the limiting reactant.

  • Moles of Methyl 4-methylbenzoate = 0.0666 mol

  • Moles of Nitric Acid = 0.0913 mol

Therefore, Methyl 4-methylbenzoate is the limiting reactant .

Theoretical Yield Calculation:

The theoretical yield is the maximum amount of product that can be formed from the limiting reactant.

  • Theoretical moles of this compound = Moles of Methyl 4-methylbenzoate = 0.0666 mol

  • Theoretical Yield (mass) = Moles × Molar Mass of product

  • Theoretical Yield = 0.0666 mol × 195.17 g/mol = 13.00 g

Visualization of the Calculation Workflow

The logical flow of the theoretical yield calculation is depicted in the following diagram.

Theoretical_Yield_Calculation cluster_reactants Reactants cluster_calculations Calculations cluster_product Product Methyl 4-methylbenzoate Methyl 4-methylbenzoate Amounts Used Amounts Used Methyl 4-methylbenzoate->Amounts Used Nitric Acid Nitric Acid Nitric Acid->Amounts Used Molar Masses Molar Masses Calculate Moles Calculate Moles Molar Masses->Calculate Moles Amounts Used->Calculate Moles Identify Limiting Reactant Identify Limiting Reactant Calculate Moles->Identify Limiting Reactant Calculate Theoretical Yield Calculate Theoretical Yield Identify Limiting Reactant->Calculate Theoretical Yield This compound This compound Calculate Theoretical Yield->this compound

Caption: Workflow for Theoretical Yield Calculation.

Methodological & Application

Application Notes and Protocols: Reduction of Methyl 4-methyl-3-nitrobenzoate to Methyl 3-amino-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical reduction of Methyl 4-methyl-3-nitrobenzoate to the corresponding amine, Methyl 3-amino-4-methylbenzoate. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and bioactive molecules. The protocols outlined below are based on established and reliable methods, offering flexibility in reagent choice and reaction conditions.

Chemical Transformation

The reduction of the nitro group in this compound to an amino group proceeds as follows:

start This compound end Methyl 3-amino-4-methylbenzoate start->end [Reducing Agent]

Caption: Chemical reduction of this compound.

Quantitative Data Summary

The following table summarizes various methods for the reduction of aromatic nitro compounds, which are applicable to this compound. The choice of method may depend on factors such as available equipment, desired reaction scale, and sensitivity of other functional groups.

MethodReagentsSolvent(s)TemperatureReaction TimeTypical YieldNotes
Catalytic Hydrogenation H₂, Raney NickelMethanol (MeOH)Room Temp.8 hoursHighA specific method for the target compound has been reported using a Parr shaker at 50 psi.[1] This method is often clean and gives high yields.[2]
Catalytic Hydrogenation H₂, Palladium on Carbon (Pd/C)Ethanol (EtOH) or MeOHRoom Temp.8-24 hoursHighA common and effective method for nitro group reduction.[3][4] Requires a hydrogenation apparatus.[3]
Iron in Acidic Medium Iron (Fe) powder, Acetic Acid (AcOH)EtOH, AcOH, H₂OReflux20 min - 2 hGood to HighA cost-effective and reliable method.[5] The reaction is exothermic.[5] Work-up involves filtration of iron salts and basification.[5]
Tin(II) Chloride Tin(II) chloride dihydrate (SnCl₂·2H₂O)Ethanol (EtOH)Room Temp.2 hoursGood to HighA mild method that is tolerant of many other functional groups.[4][6] The work-up involves removing tin salts, which can sometimes be challenging.[7]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol is based on a reported synthesis of Methyl 3-amino-4-methylbenzoate.[1]

Materials:

  • This compound

  • Methanol (MeOH)

  • Raney Nickel (catalyst)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

  • Parr shaker or similar hydrogenation apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable pressure vessel for a Parr shaker, dissolve this compound (1.0 eq) in methanol.

  • Carefully add Raney Nickel (approximately 5% by weight of the starting material) to the solution.

  • Seal the reaction vessel and place it on the hydrogenation apparatus.

  • Purge the system with nitrogen gas to remove air.

  • Introduce hydrogen gas to a pressure of 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to yield the crude Methyl 3-amino-4-methylbenzoate.

  • The crude product can be purified further by recrystallization if necessary.

Protocol 2: Reduction with Iron in Acetic Acid

This protocol is a general and robust method for the reduction of aromatic nitro compounds.[5][6]

Materials:

  • This compound

  • Ethanol (EtOH)

  • Glacial Acetic Acid (AcOH)

  • Iron (Fe) powder

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), ethanol, and acetic acid.

  • Stir the mixture to dissolve the starting material.

  • Carefully add iron powder (approximately 3-5 equivalents) to the solution. The addition may be exothermic.

  • Heat the reaction mixture to reflux and maintain for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with water and carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 8.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Experimental Workflow: Reduction using Iron in Acetic Acid

cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve this compound in EtOH and AcOH add_fe Add Iron Powder start->add_fe reflux Reflux for 2 hours add_fe->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaHCO₃/NaOH cool->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry filter Filter dry->filter concentrate Concentrate under Reduced Pressure filter->concentrate purify Purify by Recrystallization/ Column Chromatography concentrate->purify concentrate->purify

Caption: Workflow for the reduction of this compound.

General Reaction Pathway

start This compound (Starting Material) intermediate Nitroso Intermediate start->intermediate Reduction hydroxylamine Hydroxylamine Intermediate intermediate->hydroxylamine Reduction product Methyl 3-amino-4-methylbenzoate (Product) hydroxylamine->product Reduction

Caption: General pathway for nitro group reduction.

Product Characterization Data

Methyl 3-amino-4-methylbenzoate

  • Molecular Formula: C₉H₁₁NO₂[3]

  • Molecular Weight: 165.19 g/mol [3]

  • Appearance: White to off-white crystalline solid[3]

  • Melting Point: 113-117 °C[3]

  • CAS Number: 18595-18-1[3]

Spectroscopic data such as ¹H NMR, IR, and mass spectrometry can be found in various chemical databases to confirm the identity and purity of the final product.[8][9]

References

Application Notes and Protocols: The Role of Methyl 4-methyl-3-nitrobenzoate Derivatives in the Synthesis of Telmisartan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Methyl 4-methyl-3-nitrobenzoate derivatives, specifically Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate , in the multi-step synthesis of Telmisartan, a widely used angiotensin II receptor antagonist for the treatment of hypertension.[1] Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate research and development in the field of pharmaceutical synthesis.

Introduction

Telmisartan is a complex heterocyclic compound whose synthesis involves the sequential construction of two benzimidazole rings followed by N-alkylation. A key starting material in many synthetic routes is Methyl 4-amino-3-methylbenzoate, which is converted to the pivotal intermediate, Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate . This intermediate contains the necessary functionalities for the subsequent reduction and cyclization reactions that form the core benzimidazole structure of Telmisartan.

Synthetic Pathway Overview

The synthesis of Telmisartan from Methyl 4-amino-3-methylbenzoate can be broadly categorized into the following key stages:

  • Acylation and Nitration: Formation of Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate.

  • Reduction of the Nitro Group: Conversion to Methyl 3-amino-4-butyrylamido-5-methylbenzoate.

  • First Benzimidazole Ring Formation: Cyclization to form Methyl 4-methyl-2-propyl-1H-benzimidazole-6-carboxylate.

  • Ester Hydrolysis: Conversion to 2-n-propyl-4-methyl-benzimidazole-6-carboxylic acid.

  • Second Benzimidazole Ring Formation: Condensation with N-methyl-o-phenylenediamine to yield the bis-benzimidazole core.

  • N-Alkylation: Coupling with a substituted biphenyl derivative to produce Telmisartan.

The following diagram illustrates the logical relationship of the core synthetic steps.

G A Methyl 4-amino-3-methylbenzoate B Acylation with Butyryl Chloride A->B C Nitration B->C D Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate C->D E Reduction of Nitro Group D->E F Methyl 3-amino-4-butyrylamido-5-methylbenzoate E->F G Cyclization F->G H Methyl 4-methyl-2-propyl-1H-benzimidazole-6-carboxylate G->H I Ester Hydrolysis H->I J 2-n-propyl-4-methyl-benzimidazole-6-carboxylic acid I->J K Condensation with N-methyl-o-phenylenediamine J->K L 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole K->L M N-Alkylation L->M N Telmisartan M->N

Caption: Core Synthetic Pathway to Telmisartan.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps starting from Methyl 4-amino-3-methylbenzoate.

Step 1: Synthesis of Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate

This two-step process involves the acylation of Methyl 4-amino-3-methylbenzoate followed by nitration.

a) Acylation: Preparation of Methyl 4-butyrylamino-3-methylbenzoate

  • Materials:

    • Methyl 4-amino-3-methylbenzoate

    • Butyryl chloride

    • Chloroform

  • Procedure:

    • Dissolve Methyl 4-amino-3-methylbenzoate in chloroform.

    • Add butyryl chloride to the solution.

    • The resulting product, Methyl 4-butyrylamino-3-methylbenzoate, is typically used in the next step without isolation.[2]

b) Nitration

  • Materials:

    • Methyl 4-butyrylamino-3-methylbenzoate solution from the previous step

    • 95% Fuming nitric acid

  • Procedure:

    • Cool the 95% fuming nitric acid to a temperature between -10 °C and -5 °C.[2]

    • Slowly add the reaction solution of Methyl 4-butyrylamino-3-methylbenzoate to the cooled fuming nitric acid.[2]

    • After the reaction is complete, pour the mixture into ice water.

    • Filter the resulting precipitate and recrystallize from methylene chloride to obtain Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate.[3]

Step 2: Reduction of Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate
  • Materials:

    • Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate

    • Palladium on Carbon (Pd/C) catalyst

    • Methanol

    • Hydrogen gas

  • Procedure:

    • Suspend Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate in methanol.

    • Add a catalytic amount of Pd/C.

    • Pressurize the reaction vessel with hydrogen gas (e.g., 5 bar).[1]

    • Stir the reaction mixture at room temperature for approximately 4 hours.[1]

    • Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

    • Concentrate the filtrate to obtain Methyl 3-amino-4-butyrylamido-5-methylbenzoate, which is often used directly in the next step.[1]

Step 3: Cyclization to form Methyl 4-methyl-2-propyl-1H-benzimidazole-6-carboxylate
  • Materials:

    • Methyl 3-amino-4-butyrylamido-5-methylbenzoate

    • Glacial acetic acid

  • Procedure:

    • Treat the crude Methyl 3-amino-4-butyrylamido-5-methylbenzoate from the previous step with glacial acetic acid.[1]

    • Heat the reaction mixture to 100-110 °C for approximately 1.5 hours.[1]

    • After cooling, the product can be isolated through appropriate workup procedures, such as precipitation and filtration.

Step 4: Hydrolysis to 2-n-propyl-4-methyl-benzimidazole-6-carboxylic acid
  • Materials:

    • Methyl 4-methyl-2-propyl-1H-benzimidazole-6-carboxylate

    • Sodium hydroxide (NaOH)

    • Methanol

    • Water

  • Procedure:

    • Dissolve the methyl ester in a mixture of methanol and water.

    • Add sodium hydroxide to the solution.

    • Reflux the mixture for approximately 2 hours.[4]

    • After cooling, acidify the reaction mixture to precipitate the carboxylic acid.

    • Filter and dry the solid to obtain 2-n-propyl-4-methyl-benzimidazole-6-carboxylic acid.

Step 5: Formation of the bis-benzimidazole core
  • Materials:

    • 2-n-propyl-4-methyl-benzimidazole-6-carboxylic acid

    • N-methyl-o-phenylenediamine or its dihydrochloride salt

    • Polyphosphoric acid (PPA) or other condensing agents like phosphorus oxychloride.[4][5]

  • Procedure (using PPA):

    • Heat a mixture of 2-n-propyl-4-methyl-benzimidazole-6-carboxylic acid and N-methyl-o-phenylenediamine in polyphosphoric acid.

    • Maintain the temperature at approximately 150 °C for about 14 hours.[4]

    • Cool the reaction mixture and pour it into water.

    • Neutralize with a base to precipitate the product.

    • Filter, wash, and dry the solid to yield 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole.

Step 6: N-Alkylation to Telmisartan
  • Materials:

    • 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole

    • 4'-(bromomethyl)-2-biphenylcarboxylic acid tert-butyl ester

    • Potassium hydroxide (KOH) or other bases

    • Solvent (e.g., DMF, DMSO)

  • Procedure:

    • Dissolve the bis-benzimidazole intermediate in a suitable solvent like DMF.

    • Add a base such as potassium hydroxide.

    • Add 4'-(bromomethyl)-2-biphenylcarboxylic acid tert-butyl ester to the reaction mixture.

    • Stir at room temperature until the reaction is complete.

    • The resulting tert-butyl ester of Telmisartan is then hydrolyzed using an acid (e.g., methanolic HCl or trifluoroacetic acid) to yield Telmisartan.[1]

Quantitative Data Summary

The following table summarizes the reported yields for the key reaction steps in the synthesis of Telmisartan.

Reaction StepStarting MaterialProductReported YieldReference
Acylation and Nitration Methyl 4-amino-3-methylbenzoateMethyl 4-butyrylamino-3-methyl-5-nitrobenzoate88% (overall)[2]
Reduction of Nitro Group Methyl 4-butyrylamino-3-methyl-5-nitrobenzoateMethyl 3-amino-4-butyrylamido-5-methylbenzoate~100%[1]
Cyclization Methyl 3-amino-4-butyrylamido-5-methylbenzoateMethyl 4-methyl-2-propyl-1H-benzimidazole-6-carboxylate90%[1]
Condensation to bis-benzimidazole (Varies with method)2-n-propyl-4-methyl-benzimidazole-6-carboxylic acid2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole--
Overall Yield (from 4-amino-3-methylbenzoic acid methyl ester to Telmisartan - Ries et al. synthesis) 4-amino-3-methylbenzoic acid methyl esterTelmisartan21%[1]

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of an intermediate in the Telmisartan synthesis.

G cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Charge Reactants (e.g., Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, Methanol, Pd/C) B Introduce Hydrogen Gas A->B C Stir at Controlled Temperature and Pressure B->C D Monitor Reaction (e.g., TLC, HPLC) C->D E Filter to Remove Catalyst D->E F Concentrate Filtrate (Rotary Evaporation) E->F G Precipitate/Crystallize Product F->G H Filter and Wash Solid G->H I Dry Product H->I J Characterize Product (NMR, MS, etc.) I->J K Determine Purity (HPLC) J->K

Caption: General Laboratory Workflow.

Conclusion

The synthesis of Telmisartan is a well-established process where Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate serves as a critical intermediate. The protocols outlined in this document, derived from published literature, provide a detailed guide for the synthesis of Telmisartan. The provided quantitative data and workflow visualizations offer a comprehensive resource for researchers and professionals in drug development to understand and optimize this important pharmaceutical manufacturing process. Further research into alternative reagents and reaction conditions may lead to even more efficient and environmentally friendly synthetic routes.

References

Application Notes and Protocols: Methyl 4-Methyl-3-Nitrobenzoate as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methyl-3-nitrobenzoate is a valuable and versatile aromatic building block in organic synthesis, particularly for the construction of a variety of heterocyclic compounds. Its strategic placement of a nitro group, a methyl group, and a methyl ester on the benzene ring allows for a range of chemical transformations, making it a key intermediate in the synthesis of medicinally important molecules. The nitro group can be readily reduced to an amine, which can then participate in various cyclization reactions to form fused heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of benzimidazoles, with a particular focus on the antihypertensive drug Telmisartan.

Key Applications

The primary application of this compound lies in its conversion to methyl 3-amino-4-methylbenzoate, a crucial precursor for the synthesis of benzimidazoles. Benzimidazole scaffolds are present in a wide array of pharmacologically active compounds, exhibiting antimicrobial, anticancer, and antihypertensive properties.[1][2][3] Notably, derivatives of this compound are key intermediates in the industrial synthesis of Telmisartan, a widely used angiotensin II receptor blocker for the treatment of hypertension.[4]

Beyond its role in Telmisartan synthesis, the structural motif of this compound lends itself to the synthesis of other heterocyclic systems, such as benzothiazoles and potentially quinazolinones and benzodiazepines, through appropriate functional group manipulations and cyclization strategies.

Synthesis of Key Intermediates and Heterocyclic Systems

The journey from this compound to complex heterocyclic structures involves a series of well-established organic transformations. The following sections provide detailed protocols for these key steps.

Reduction of the Nitro Group: Synthesis of Methyl 3-Amino-4-Methylbenzoate

The reduction of the nitro group in this compound to an amine is a critical first step. Catalytic hydrogenation is a common and efficient method for this transformation.[5]

Experimental Protocol: Catalytic Hydrogenation

  • Materials:

    • This compound (1.0 eq)

    • Methanol (approx. 30 mL per 1 g of ester)[5]

    • 10% Palladium on carbon (Pd/C) (5-10 mol%)[5]

    • Hydrogen gas (H₂)

    • Nitrogen gas (N₂)

    • Celite

  • Procedure:

    • In a round-bottom flask suitable for hydrogenation, dissolve this compound in methanol.

    • Carefully add 10% Pd/C to the solution.

    • Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus.

    • Purge the system with nitrogen gas, followed by hydrogen gas.

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (typically 40-50 psi) for 8-24 hours.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

    • Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude methyl 3-amino-4-methylbenzoate. The product can be purified further by recrystallization if necessary.

Quantitative Data:

ParameterValueReference
Typical YieldHigh[5]
Melting Point113-117 °C[5]
Synthesis of Benzimidazoles: The Phillips-Ladenburg Reaction

The resulting methyl 3-amino-4-methylbenzoate can be readily converted to benzimidazoles through condensation with carboxylic acids or their derivatives, a reaction known as the Phillips-Ladenburg synthesis.

Experimental Protocol: Cyclocondensation with a Carboxylic Acid

  • Materials:

    • Methyl 3-amino-4-methylbenzoate (1.0 eq)

    • Carboxylic acid (e.g., butyric acid for Telmisartan precursor) (1.1 eq)

    • Polyphosphoric acid (PPA) or another suitable dehydrating agent/acid catalyst.

    • Sodium bicarbonate solution (saturated)

    • Ethyl acetate

  • Procedure:

    • Combine methyl 3-amino-4-methylbenzoate and the carboxylic acid in a round-bottom flask.

    • Add polyphosphoric acid to the mixture.

    • Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours, monitoring the progress by TLC.

    • After cooling to room temperature, carefully quench the reaction by adding it to a stirred mixture of ice and water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the desired benzimidazole.

Quantitative Data for a Representative Benzimidazole Synthesis:

Starting MaterialReagentsProductYieldReference
Methyl 3-amino-4-methylbenzoateButyric acid, PPAMethyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylateGoodAdapted from Telmisartan synthesis literature

Application Example: Synthesis of Telmisartan

This compound is a cornerstone in the synthesis of the antihypertensive drug Telmisartan. The overall synthetic strategy involves the initial reduction and benzimidazole formation as described above, followed by further elaboration of the side chains.

Workflow for Telmisartan Synthesis from this compound

G A This compound B Methyl 3-amino-4-methylbenzoate A->B Reduction (e.g., H2/Pd-C) C Methyl 4-butyramido-3-methylbenzoate B->C Acylation (Butyryl chloride) D Methyl 4-butyramido-3-methyl-5-nitrobenzoate C->D Nitration (HNO3/H2SO4) E Methyl 3-amino-4-butyramidobenzoate D->E Reduction F Methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate E->F Cyclization G 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid F->G Hydrolysis H N-(4'-((4-methyl-2-propyl-1H-benzo[d]imidazol-6-yl)carbonyl)biphenyl-2-yl)-N-methylformamide G->H Amide Coupling I Telmisartan H->I Final Cyclization & Hydrolysis

Caption: Synthetic pathway to Telmisartan starting from this compound.

Biological Activity and Signaling Pathway

Telmisartan and the Angiotensin II Receptor Signaling Pathway

Telmisartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor. Angiotensin II is a peptide hormone that plays a crucial role in regulating blood pressure and cardiovascular homeostasis.[6][7] By blocking the AT1 receptor, Telmisartan prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[2][4]

Angiotensin II Receptor Signaling Pathway

The binding of angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events. This G-protein coupled receptor (GPCR) activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to cellular responses such as smooth muscle contraction, cell growth, and inflammation. Telmisartan effectively blocks these downstream effects by preventing the initial binding of angiotensin II.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq Gq protein AT1R->Gq Activates Telmisartan Telmisartan Telmisartan->AT1R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC Protein Kinase C DAG->PKC CellResponse Cellular Responses (Vasoconstriction, etc.) Ca2->CellResponse PKC->CellResponse

References

Application Notes and Protocols for the Esterification of 4-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 4-methyl-3-nitrobenzoate via the Fischer esterification of 4-methyl-3-nitrobenzoic acid. This process is a fundamental acid-catalyzed esterification reaction, crucial for the synthesis of various pharmaceutical intermediates and fine chemicals. The provided methodology is based on established procedures for analogous compounds, ensuring a high yield and purity of the final product. Included are a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

The esterification of carboxylic acids is a cornerstone of organic synthesis. This compound is a valuable intermediate, and its synthesis from 4-methyl-3-nitrobenzoic acid is typically achieved through Fischer esterification. This reaction involves heating the carboxylic acid with an excess of alcohol, in this case, methanol, in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction proceeds via a nucleophilic acyl substitution mechanism. The equilibrium of the reaction is driven towards the product side by using an excess of the alcohol and/or by removing the water formed during the reaction.

Data Presentation

The following table summarizes the key quantitative data for the esterification of 4-methyl-3-nitrobenzoic acid to this compound. The data is compiled from a highly analogous reaction, the esterification of 3-methyl-4-nitrobenzoic acid, which is expected to have very similar reaction parameters and outcomes.

ParameterValueReference
Starting Material 4-methyl-3-nitrobenzoic acid-
Reagent Methanol (excess)-
Catalyst Concentrated Sulfuric Acid-
Reaction Time 4 hours[1]
Reaction Temperature Reflux[1]
Expected Yield ~95%[1]
Product This compound-
Appearance Pale yellow solid[1]

Experimental Protocols

This section details the methodology for the synthesis of this compound.

Materials:

  • 4-methyl-3-nitrobenzoic acid (10 g, 55.2 mmol)

  • Methanol (100 mL)

  • Concentrated Sulfuric Acid (2 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 g (55.2 mmol) of 4-methyl-3-nitrobenzoic acid in 100 mL of methanol.

  • Catalyst Addition: While stirring, carefully and slowly add 2 mL of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 4 hours.[1]

  • Cooling and Concentration: After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature. Reduce the volume of the solution to approximately 10 mL using a rotary evaporator.[1]

  • Work-up:

    • Dilute the concentrated residue with 100 mL of water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.[1]

    • Wash the organic layer with 100 mL of brine.[1]

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification (Optional): The crude this compound can be further purified by recrystallization from methanol or an ethanol-water mixture to yield a pale yellow solid.[2]

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Esterification_Workflow start Start dissolve Dissolve 4-methyl-3-nitrobenzoic acid in Methanol start->dissolve add_catalyst Add conc. H₂SO₄ (catalyst) dissolve->add_catalyst reflux Reflux for 4 hours add_catalyst->reflux cool_concentrate Cool to RT & Concentrate reflux->cool_concentrate workup Aqueous Work-up (H₂O, EtOAc, NaHCO₃, Brine) cool_concentrate->workup dry_isolate Dry (MgSO₄) & Isolate Product workup->dry_isolate purify Purify by Recrystallization (Optional) dry_isolate->purify end End Product: This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Catalytic Hydrogenation of Methyl 4-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in Methyl 4-methyl-3-nitrobenzoate to form Methyl 3-amino-4-methylbenzoate is a critical transformation in synthetic organic chemistry. The resulting product is a valuable intermediate in the pharmaceutical industry, notably serving as a key building block in the synthesis of various therapeutic agents. Catalytic hydrogenation is a widely employed method for this conversion due to its high efficiency, selectivity, and favorable environmental profile. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of this compound, focusing on the use of common heterogeneous catalysts such as Palladium on Carbon (Pd/C) and Raney® Nickel.

Reaction Scheme

Data Presentation: Reaction Conditions for Catalytic Hydrogenation

The following table summarizes various reported and general conditions for the catalytic hydrogenation of this compound and related nitroarenes. This data allows for a comparative analysis of different catalytic systems.

Starting MaterialCatalystCatalyst LoadingHydrogen Source & PressureSolventTemperatureTimeYieldReference
This compoundRaney® Ni~6.25 wt%H₂ gas, 50 psiMethanolRoom Temp.8 hNot specified[1]
This compound5% or 10% Pd/C or Raney® Ni~5 wt%H₂ gas, 40-50 psiMethanolRoom Temp.8-24 hNot specified[2]
4-(butyrylamino)-3-methyl-5-nitrobenzoic acid methyl ester10% Pd/CNot specifiedH₂ gas, 5 barMethanolNot specifiedNot specifiedNot specified[3]
General NitroaromaticsPd/CNot specifiedAmmonium formate or Hydrazine hydrateNot specifiedNot specifiedNot specifiedup to >99%[4]

Experimental Protocols

Safety Precautions: Catalytic hydrogenation should always be conducted in a well-ventilated fume hood. Hydrogen gas is highly flammable and can form explosive mixtures with air. Palladium on carbon can be pyrophoric, especially after filtration when it is dry. Handle catalysts with care and follow proper quenching procedures.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines a general procedure for the hydrogenation of this compound using Pd/C as the catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), anhydrous

  • Nitrogen gas (N₂)

  • Hydrogen gas (H₂)

  • Celite®

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr bottle or a round-bottom flask), add this compound.

  • Solvent Addition: Add methanol to dissolve the starting material (approximately 30 mL per 1 g of the nitro compound).[2]

  • Catalyst Addition: Carefully add 10% Pd/C (approximately 5% by weight of the starting material) to the solution.[2]

  • Inerting the System: Seal the reaction vessel and purge the system with nitrogen gas to remove any air.

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas to the desired pressure (e.g., 40-50 psi or using a hydrogen balloon).[2]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[2]

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with nitrogen gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the filter cake wet with methanol at all times to prevent ignition.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude Methyl 3-amino-4-methylbenzoate.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Hydrogenation using Raney® Nickel

This protocol provides a specific example for the hydrogenation of this compound using Raney® Nickel.[1]

Materials:

  • This compound (80 g, 0.410 mol)

  • Raney® Nickel (5 g, as a slurry in water)

  • Methanol (MeOH)

  • Nitrogen gas (N₂)

  • Hydrogen gas (H₂)

  • Parr shaker apparatus

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: Carefully wash the Raney® Nickel with methanol to remove the water.

  • Reaction Setup: In the vessel of a Parr shaker, add this compound (80 g).[1]

  • Solvent and Catalyst Addition: Add methanol and the washed Raney® Nickel (5 g).[1]

  • Hydrogenation: Place the vessel in the Parr shaker. Pressurize the system with hydrogen gas to 50 psi.[1]

  • Reaction: Shake the mixture for 8 hours.[1]

  • Work-up: After the reaction is complete, carefully vent the hydrogen pressure.

  • Filtration: Filter the reaction mixture to remove the Raney® Nickel catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to yield the product, Methyl 3-amino-4-methylbenzoate.

Visualizations

Experimental Workflow for Catalytic Hydrogenation

experimental_workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Dissolve Methyl 4-methyl- 3-nitrobenzoate in Solvent B Add Catalyst (Pd/C or Raney Ni) A->B C Purge with N₂ then introduce H₂ gas B->C D Stir vigorously at controlled temp. & pressure C->D E Filter to remove catalyst D->E F Concentrate filtrate (Solvent removal) E->F G Purify product (Recrystallization/Chromatography) F->G

Caption: Workflow for the catalytic hydrogenation of this compound.

Signaling Pathway: General Mechanism of Nitro Group Reduction

mechanism Nitro R-NO₂ (Nitroalkane/arene) Nitroso R-NO (Nitroso intermediate) Nitro->Nitroso Hydroxylamine R-NHOH (Hydroxylamine intermediate) Nitroso->Hydroxylamine Amine R-NH₂ (Amine product) Hydroxylamine->Amine Catalyst H₂ / Catalyst (e.g., Pd/C)

Caption: Simplified reaction pathway for the reduction of a nitro group to an amine.

References

Application Notes and Protocols for the Use of Methyl 4-Methyl-3-Nitrobenzoate in the Synthesis of Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methyl-3-nitrobenzoate is a versatile aromatic building block with significant potential in medicinal chemistry and drug discovery. Its strategic functionalization, featuring a methyl ester, a nitro group, and a methyl group on the benzene ring, allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of diverse compound libraries. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel pharmaceutical agents, with a focus on its application in the synthesis of p38 MAP kinase inhibitors, a class of drugs with therapeutic potential in inflammatory diseases and cancer.

Key Applications

The primary application of this compound in pharmaceutical synthesis is as a precursor to a key intermediate, Methyl 3-amino-4-methylbenzoate . The nitro group can be readily reduced to an amine, which then serves as a versatile handle for a variety of coupling reactions to build more complex molecular architectures.

Scheme 1: General Synthetic Utility of this compound

G A This compound B Methyl 3-amino-4-methylbenzoate A->B Reduction C Amide Coupling B->C D Novel Pharmaceutical Agents (e.g., p38 Kinase Inhibitors) C->D

Caption: Synthetic pathway from this compound.

Application Example: Synthesis of a Novel p38 MAP Kinase Inhibitor

This section details the synthesis of a potent p38α MAP kinase inhibitor, demonstrating the utility of this compound as a starting material. p38 MAP kinases are crucial in regulating the production of pro-inflammatory cytokines and are implicated in various diseases, including rheumatoid arthritis and cancer.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-amino-4-methylbenzoate (Intermediate 2)

This protocol describes the reduction of the nitro group of this compound to an amine.

Materials:

  • This compound (1)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (1.2 eq) and iron powder (3.0 eq).

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature and filter it through a pad of Celite®.

  • Wash the Celite® pad with ethyl acetate.

  • Combine the organic filtrates and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure Methyl 3-amino-4-methylbenzoate (2).

Protocol 2: Amide Coupling to Synthesize a p38 MAP Kinase Inhibitor (Compound 3)

This protocol outlines the coupling of the key amine intermediate with a suitable carboxylic acid to form the final active pharmaceutical ingredient.

Materials:

  • Methyl 3-amino-4-methylbenzoate (2)

  • 2-(ethylthio)-6-(trifluoromethyl)nicotinic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-(ethylthio)-6-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of Methyl 3-amino-4-methylbenzoate (2) (1.1 eq) in the same anhydrous solvent, followed by the addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion (typically 12-18 hours), dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final p38 MAP kinase inhibitor (3).

Data Presentation

The following table summarizes the typical yields and biological activity of the synthesized p38 MAP kinase inhibitor.

CompoundStarting MaterialIntermediateFinal Product Yield (%)p38α IC₅₀ (nM)
3 This compound85-95% (for 2 )70-80%< 10

Yields and IC₅₀ values are representative and may vary depending on specific reaction conditions and assay formats.

Signaling Pathway and Experimental Workflow

p38 MAP Kinase Signaling Pathway

The synthesized inhibitor targets the p38 MAP kinase, a key component of a signaling cascade that responds to cellular stress and inflammatory cytokines. Inhibition of p38 kinase activity can block the downstream production of pro-inflammatory cytokines like TNF-α and IL-1β.

G Stress Cellular Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 Phosphorylation MK2 MK2 p38->MK2 Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) MK2->Cytokines Activation Inhibitor Synthesized Inhibitor (3) Inhibitor->p38 Inhibition

Caption: Simplified p38 MAP Kinase signaling pathway.

Experimental Workflow

The overall workflow for the synthesis and evaluation of novel pharmaceutical agents from this compound is outlined below.

G Start Start: This compound Reduction Nitro Group Reduction Start->Reduction Intermediate Intermediate: Methyl 3-amino-4-methylbenzoate Reduction->Intermediate Coupling Amide Coupling Intermediate->Coupling Purification Purification & Characterization Coupling->Purification Screening Biological Screening (e.g., p38 kinase assay) Purification->Screening SAR SAR Analysis Screening->SAR End Lead Compound SAR->End

Caption: General experimental workflow.

Conclusion

This compound is a valuable and cost-effective starting material for the synthesis of novel pharmaceutical agents, particularly kinase inhibitors. The straightforward conversion to its amino derivative opens up a wide range of possibilities for generating diverse chemical libraries for drug discovery programs. The protocols and data presented here provide a solid foundation for researchers to explore the potential of this versatile building block in their own research and development endeavors.

Application Notes and Protocols for Suzuki Coupling Reactions Involving Derivatives of "Methyl 4-methyl-3-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with derivatives of "Methyl 4-methyl-3-nitrobenzoate." This class of compounds serves as a valuable building block in the synthesis of complex biaryl structures, which are of significant interest in medicinal chemistry and drug discovery. The protocols provided are based on established methodologies for Suzuki-Miyaura couplings and can be adapted for specific substrates and research needs.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely utilized palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or boronic ester) and an organohalide or triflate.[1][2][3] This reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[4] For derivatives of "this compound," this reaction allows for the introduction of various aryl or heteroaryl substituents, enabling the generation of diverse molecular scaffolds for biological screening.

The general transformation can be represented as follows, where the "this compound" core is functionalized with either a halide (X = Br, I) for coupling with a boronic acid, or with a boronic acid/ester for coupling with an aryl halide.

Key Reaction Components and Considerations

Successful Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, base, and solvent system.

  • Palladium Catalyst: A variety of palladium(0) and palladium(II) complexes can be used. Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Palladium(II) acetate (Pd(OAc)₂), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂). The choice of ligand associated with the palladium center can significantly influence reaction efficiency.

  • Base: A base is crucial for the activation of the organoboron species to facilitate transmetalation.[1] Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed. The choice of base can be critical, especially when dealing with base-sensitive functional groups like esters.

  • Solvent: The reaction is often carried out in a variety of organic solvents, frequently in the presence of water. Common solvent systems include toluene/water, 1,4-dioxane/water, and DMF.[5] The solvent choice can affect the solubility of the reactants and the overall reaction rate.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of a halogenated derivative of "this compound" with an arylboronic acid. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol outlines a general procedure for the coupling of an aryl bromide with an arylboronic acid using Tetrakis(triphenylphosphine)palladium(0).

Materials:

  • Methyl 4-bromo-3-nitrobenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard organic synthesis glassware (flame-dried)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-bromo-3-nitrobenzoate, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.[6]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and often improve yields.[7]

Materials:

  • Same as Protocol 1

  • Microwave-compatible reaction vessel

Procedure:

  • In a microwave-compatible reaction vessel, combine Methyl 4-bromo-3-nitrobenzoate (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., Cs₂CO₃, 2.5 equiv).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation

The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura coupling reactions of substrates analogous to derivatives of "this compound." This data can serve as a guide for reaction optimization.

Aryl HalideArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Bromo-3-nitroanisolePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/EtOH/H₂O801292
Methyl 4-chlorobenzoate4-Methylphenylboronic acidPd(OAc)₂ (2) + SPhos (4)K₃PO₄ (2)Toluene/H₂O1001888
1-Bromo-4-nitrobenzene(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O1001295
4-Amino-3-bromobenzoic acidPhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O1001885[6]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Biaryl Product (Ar-Ar') Reductive_Elimination->Ar-Ar' Exits Cycle Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Enters Cycle Ar'-B(OH)2 Arylboronic Acid (Ar'-B(OH)₂) + Base Ar'-B(OH)2->Transmetalation Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow Reactants Combine Reactants: - Aryl Halide - Arylboronic Acid - Base - Catalyst Solvent Add Degassed Solvent Reactants->Solvent Reaction Heat under Inert Atmosphere (Conventional or Microwave) Solvent->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Product Isolated Biaryl Product Purification->Product

Caption: General experimental workflow for the Suzuki coupling reaction.

Concluding Remarks

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds from derivatives of "this compound." The protocols and data provided herein offer a solid foundation for researchers to develop and optimize these important transformations. Careful consideration of the reaction parameters is essential to achieve high yields and purity, paving the way for the discovery of novel molecules with potential therapeutic applications.

References

Synthesis of Substituted Benzimidazoles from Methyl 4-methyl-3-nitrobenzoate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of a versatile class of substituted benzimidazoles, commencing from the readily available starting material, Methyl 4-methyl-3-nitrobenzoate. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their well-documented pharmacological activities, including their roles as kinase inhibitors in anticancer therapy.

Introduction

Benzimidazoles are a prominent heterocyclic scaffold found in numerous pharmaceutically active compounds. Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets. This application note outlines a robust two-step synthetic pathway for the preparation of methyl 2-substituted-1H-benzo[d]imidazole-6-carboxylates. The synthesis involves the initial reduction of the nitro group of this compound to form the key intermediate, methyl 3,4-diaminobenzoate, followed by a cyclocondensation reaction with various aromatic aldehydes.

Synthetic Pathway Overview

The overall synthetic scheme is a two-step process:

  • Reduction of Nitro Group: The nitro group of this compound is reduced to an amine to yield Methyl 3,4-diaminobenzoate.

  • Cyclization to Benzimidazole: The resulting o-phenylenediamine derivative is then condensed with an aromatic aldehyde to form the benzimidazole ring.

Synthesis_Pathway start This compound intermediate Methyl 3,4-diaminobenzoate start->intermediate Reduction (e.g., SnCl2·2H2O, EtOH) product Methyl 2-aryl-1H-benzo[d]imidazole-6-carboxylate intermediate->product:n Condensation aldehyde Aromatic Aldehyde (R-CHO) aldehyde:s->product

Caption: Synthetic route from this compound to substituted benzimidazoles.

Experimental Protocols

Step 1: Synthesis of Methyl 3,4-diaminobenzoate

This protocol describes the reduction of the nitro group of this compound to the corresponding diamine using stannous chloride dihydrate.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (10 mL per gram of starting material), add stannous chloride dihydrate (3.0 eq).

  • Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Filter the resulting precipitate through a pad of Celite and wash the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3,4-diaminobenzoate.

Quantitative Data:

CompoundStarting MaterialReagentsSolventReaction TimeYield (%)Physical Appearance
Methyl 3,4-diaminobenzoateThis compoundSnCl₂·2H₂OEthanol4 h~90% (expected)Brown solid

Characterization Data for Methyl 3,4-diaminobenzoate: [1]

  • ¹H NMR (500 MHz, CDCl₃): δ 7.49 (d, J = 7.0 Hz, 1H), 7.47 (s, 1H), 6.68 (d, J = 7.0 Hz, 1H), 3.87 (s, 3H), 3.80 (br s, 2H), 3.35 (br s, 2H).

  • ¹³C NMR (125 MHz, CDCl₃): δ 166.56, 140.89, 138.16, 120.87, 118.23, 118.16, 52.11.

  • LCMS (m/z): [M+Na]⁺ calculated for C₈H₁₀N₂O₂Na: 189.06; found: 189.00.

Step 2: Synthesis of Methyl 2-aryl-1H-benzo[d]imidazole-6-carboxylates

This protocol details the cyclocondensation of Methyl 3,4-diaminobenzoate with various aromatic aldehydes.

Materials:

  • Methyl 3,4-diaminobenzoate

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol (EtOH)

  • Water

Procedure:

  • In a round-bottom flask, dissolve Methyl 3,4-diaminobenzoate (1.0 eq) and the respective aromatic aldehyde (1.5 eq) in a mixture of ethanol and water.

  • Add sodium metabisulfite (0.5 eq) to the solution.

  • Reflux the reaction mixture for 24 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure methyl 2-aryl-1H-benzo[d]imidazole-6-carboxylate.

Quantitative Data for Representative Benzimidazoles:

ProductAromatic AldehydeYield (%)Melting Point (°C)
Methyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylateBenzaldehyde60-72155-156
Methyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate4-Chlorobenzaldehyde65-75>250
Methyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate4-Methoxybenzaldehyde68-78210-212

Note: Yields are based on similar reported procedures and may vary.[2]

Characterization Data for a Representative Product (Methyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate): [1]

  • ¹H NMR (400 MHz, CDCl₃): δ 8.18-8.16 (m, 1.35H), 7.88-7.86 (m, 1H), 7.70-7.68 (m, 1H), 7.58-7.55 (m, 2H), 7.48-7.46 (m, 3H), 3.96 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 167.1, 154.2, 143.0, 137.2, 133.3, 130.9, 130.1, 129.5, 128.9, 126.9, 124.7, 120.2, 115.1, 52.3.

Experimental Workflow

The general workflow for the synthesis and characterization of the target benzimidazole derivatives is depicted below.

Experimental_Workflow cluster_reduction Step 1: Reduction cluster_cyclization Step 2: Cyclization cluster_analysis Analysis r_start Mix this compound and SnCl2·2H2O in EtOH r_reflux Reflux for 4h r_start->r_reflux r_workup Work-up and Purification r_reflux->r_workup r_product Methyl 3,4-diaminobenzoate r_workup->r_product c_start Mix Methyl 3,4-diaminobenzoate, Aldehyde, and Na2S2O5 in EtOH/H2O r_product->c_start c_reflux Reflux for 24h c_start->c_reflux c_workup Work-up and Recrystallization c_reflux->c_workup c_product Substituted Benzimidazole c_workup->c_product analysis Characterization (NMR, IR, MS, MP) c_product->analysis

Caption: General experimental workflow for the two-step synthesis of substituted benzimidazoles.

Application in Drug Discovery: Targeting Cancer Signaling Pathways

Substituted benzimidazoles have emerged as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. Two key signaling pathways frequently targeted by benzimidazole derivatives are the EGFR and BRAF-MEK-ERK pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and RAS/RAF/MEK/ERK pathways. These pathways regulate cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Benzimidazole derivatives can act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling.[3][4][5][6]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras B_Raf BRAF Ras->B_Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Mek MEK B_Raf->Mek Erk ERK Mek->Erk Erk->Proliferation Benzimidazole Benzimidazole Derivative Benzimidazole->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by benzimidazole derivatives.

BRAF-MEK-ERK Signaling Pathway

The BRAF-MEK-ERK pathway (also known as the MAPK pathway) is a critical signaling cascade that regulates cell growth and division. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway, promoting uncontrolled cell proliferation, a hallmark of many cancers, including melanoma. Benzimidazole-based compounds have been developed as potent inhibitors of mutated BRAF, preventing the phosphorylation of MEK and subsequent activation of ERK.[7][8][9][10][11]

BRAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK Ras Ras RTK->Ras BRAF BRAF (V600E) Ras->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (c-Fos, c-Jun, c-Myc) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Benzimidazole Benzimidazole Derivative Benzimidazole->BRAF Inhibition

Caption: Inhibition of the BRAF-MEK-ERK signaling pathway by benzimidazole derivatives.

Conclusion

The synthetic route detailed in this application note provides a reliable and efficient method for accessing a library of substituted benzimidazoles from this compound. The potential for these compounds to inhibit key cancer-related signaling pathways, such as EGFR and BRAF-MEK-ERK, underscores their importance as a scaffold in modern drug discovery. The provided protocols and data serve as a valuable resource for researchers aiming to synthesize and evaluate novel benzimidazole derivatives for therapeutic applications.

References

Application Notes and Protocols: Methyl 4-methyl-3-nitrobenzoate in Anti-Cancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-methyl-3-nitrobenzoate is an ester derivative of 4-methyl-3-nitrobenzoic acid. While research into the direct anti-cancer applications of the methyl ester is emerging, the parent compound, 4-methyl-3-nitrobenzoic acid, has been identified as a promising agent in oncology research, particularly for its ability to inhibit cancer cell migration, a critical process in metastasis.[1][2] This document provides an overview of its application, relevant biological data, and detailed protocols for its synthesis and evaluation in the context of anti-cancer drug development.

The primary focus of existing research has been on the ability of 4-methyl-3-nitrobenzoic acid to interfere with signaling pathways that control cell motility.[3][4] This makes its derivatives, including this compound, valuable compounds for further investigation and development of novel anti-metastatic drugs.[4]

Application Note 1: Inhibition of Cancer Cell Migration

Metastasis is a primary contributor to mortality in cancer patients.[4] 4-Methyl-3-nitrobenzoic acid, the precursor to this compound, was identified in a high-throughput screening of 20,000 compounds as an inhibitor of migration in nine different tumor cell lines.[4]

Mechanism of Action

The anti-migratory effect of 4-methyl-3-nitrobenzoic acid is linked to the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3] Studies have shown that the compound significantly inhibits EGF-induced chemotaxis and chemokinesis in non-small cell lung cancer (NSCLC) cells.[4] The proposed mechanism involves the impairment of EGF-induced cofilin phosphorylation and subsequent actin polymerization, which are essential for cell movement.[3][4] Furthermore, the compound was found to inhibit EGF-induced cell adhesion, another key component of the metastatic process.[4] Notably, in breast cancer cell lines, 4-methyl-3-nitrobenzoic acid inhibited cell migration without affecting cell viability or the cell cycle, highlighting its specific action on motility.[2]

G Proposed Mechanism of Action EGF EGF EGFR EGFR EGF->EGFR Cofilin_P Cofilin Phosphorylation EGFR->Cofilin_P Compound 4-Methyl-3-nitrobenzoic Acid Compound->Cofilin_P Actin_Poly Actin Polymerization Compound->Actin_Poly Migration Cell Migration & Adhesion Compound->Migration Cofilin_P->Actin_Poly Actin_Poly->Migration

Caption: EGFR signaling pathway inhibited by 4-methyl-3-nitrobenzoic acid.

Data Summary

The following table summarizes the reported biological activities of 4-methyl-3-nitrobenzoic acid, the direct precursor to this compound.

CompoundTarget/ActivityCell LinesPotencyNotes
4-Methyl-3-nitrobenzoic AcidInhibition of cell migration9 tumor cell lines, including NSCLC and breast cancerNot reported as IC₅₀, but significant inhibition observed[4][5]Inhibits EGF-induced chemotaxis, chemokinesis, and cell adhesion.[4]
4-Methyl-3-nitrobenzoic AcidCell Viability (MTT Assay)Breast cancer cell linesNo effect on cell viability[2]The compound does not interfere with the cell cycle.[2]

Experimental Protocols

The following protocols provide methodologies for the synthesis of this compound and the evaluation of its anti-cancer properties.

G General Experimental Workflow Start 4-Methyl-3-nitrobenzoic Acid (Building Block) Synthesis Synthesis of Derivatives (e.g., Methyl Ester) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification BioScreen Biological Screening (e.g., Migration Assay) Purification->BioScreen Hit Hit Compound BioScreen->Hit Active? MoA Mechanism of Action Studies (e.g., Western Blot for Signaling) Hit->MoA Lead Lead Compound MoA->Lead

Caption: Workflow for synthesis and evaluation of bioactive compounds.

Protocol 1: Synthesis of this compound (Fischer Esterification)

This protocol describes the synthesis of this compound via the esterification of its parent carboxylic acid.[1]

Materials:

  • 4-Methyl-3-nitrobenzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-methyl-3-nitrobenzoic acid in an excess of methanol in a round-bottom flask.

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid dropwise to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the solution under reduced pressure using a rotary evaporator to remove the excess methanol.

  • Dilute the residue with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 times).[1]

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel if necessary.

Protocol 2: Evaluation of Anti-Migratory Activity (Wound Healing Assay)

This protocol provides a general method to assess the effect of a test compound on cancer cell migration.

Materials:

  • Human non-small cell lung cancer (NSCLC) or breast cancer cell lines (e.g., A549, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 6-well or 12-well cell culture plates

  • Sterile pipette tips (p200)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cancer cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Creating the Wound: Once cells are confluent, create a "wound" or scratch in the monolayer using a sterile p200 pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with a fresh, low-serum medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control if available.

  • Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the wounds in designated areas of each well. This is the baseline (T=0).

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator.

  • Image Acquisition (Time X): After a defined period (e.g., 12, 24, or 48 hours), capture images of the same wound areas.

  • Analysis: Measure the width or area of the wound at T=0 and T=X for each condition. Calculate the percentage of wound closure to quantify cell migration. A reduction in wound closure in treated wells compared to the control indicates an inhibitory effect.

Protocol 3: General Procedure for Amide Coupling

To explore the structure-activity relationship, derivatives of the parent acid can be synthesized. This protocol outlines a standard amide coupling reaction.[5]

Materials:

  • 4-Methyl-3-nitrobenzoic acid

  • A primary or secondary amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dipea (N,N-Diisopropylethylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Magnetic stirrer, ice bath

Procedure:

  • Dissolve 4-Methyl-3-nitrobenzoic acid in the anhydrous solvent in a reaction flask.

  • Add the desired amine, HOBt, and DIPEA to the solution.[5]

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add the coupling agent (e.g., EDC) to the stirred solution.[5]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, work up the reaction by diluting with the solvent and washing sequentially with saturated aqueous NaHCO₃ solution and brine.[5]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by flash column chromatography on silica gel.[5]

References

Troubleshooting & Optimization

Troubleshooting low yield in "Methyl 4-methyl-3-nitrobenzoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-methyl-3-nitrobenzoate.

Troubleshooting Low Yield

Low yield is a common challenge in the synthesis of this compound. The following guide addresses potential causes and provides systematic solutions to improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of this compound?

A1: The most critical factors are reaction temperature, the ratio of nitric acid to sulfuric acid, the rate of addition of the nitrating mixture, and the purity of the starting materials.[1] Temperature control is paramount; elevated temperatures can lead to the formation of unwanted side products, such as dinitro compounds and isomeric impurities.[1]

Q2: I obtained a low yield of the desired product. What are the likely causes?

A2: A low yield can stem from several issues:

  • Inadequate Temperature Control: If the reaction temperature rises above the optimal range (typically 0-15°C), side reactions are favored.[2][3]

  • Incorrect Reagent Stoichiometry: An improper ratio of nitric acid to sulfuric acid can lead to an incomplete reaction or the formation of excess byproducts.

  • Rapid Addition of Nitrating Mixture: Adding the nitrating mixture too quickly can cause localized overheating, promoting side reactions.[4]

  • Incomplete Reaction: Insufficient reaction time can result in unreacted starting material.

  • Loss of Product During Workup and Purification: The product can be lost during filtration, washing, or recrystallization steps if not performed carefully.

Q3: My final product appears oily or as a gel instead of a crystalline solid. What could be the reason?

A3: The formation of an oily or gelatinous product often indicates the presence of impurities, particularly isomeric byproducts or unreacted starting material. In some cases, hydrolysis of the methyl ester to the corresponding carboxylic acid under the acidic conditions might occur, although this is less common with careful workup. Inefficient cooling during the reaction can also contribute to the formation of oily byproducts.[2]

Q4: How can I minimize the formation of isomeric byproducts?

A4: The formation of isomers is a common challenge in the nitration of substituted benzene rings. In the nitration of methyl 4-methylbenzoate, the methyl group is an ortho-, para-director, while the ester group is a meta-director. The desired product, this compound, results from nitration at the position meta to the ester and ortho to the methyl group. To favor the formation of the desired isomer, it is crucial to maintain a low reaction temperature.

Q5: What is the best method to purify the crude this compound?

A5: The most common and effective method for purification is recrystallization.[1] Ethanol or a mixture of ethanol and water are often suitable solvents.[5] The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly. The desired product will crystallize out, leaving the impurities in the solution. Washing the filtered crystals with a small amount of cold solvent can further remove residual impurities.[1]

Data Presentation: Impact of Reaction Temperature on Yield

Reaction Temperature (°C)Approximate Yield of Methyl m-nitrobenzoate (%)Key Observations
5-1581-85Optimal temperature range, leading to the highest yield of the desired product.[2]
50~65A significant decrease in yield is observed, with an increased formation of oily byproducts.[2]
70~44The yield drops substantially due to the prevalence of side reactions, including dinitration and oxidation.[2]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the nitration of similar aromatic esters.

Materials:

  • Methyl 4-methylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, cool concentrated sulfuric acid to 0-5°C in an ice bath.

  • Slowly add methyl 4-methylbenzoate to the cooled sulfuric acid with constant stirring, ensuring the temperature remains below 10°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of methyl 4-methylbenzoate in sulfuric acid. The temperature of the reaction mixture must be maintained between 0-10°C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture for an additional 30-60 minutes in the ice bath.

  • Slowly pour the reaction mixture onto crushed ice with constant stirring.

  • The crude this compound will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acid.

  • Purify the crude product by recrystallization from ethanol.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound Synthesis start Low Yield Obtained check_temp Was the reaction temperature maintained at 0-15°C? start->check_temp check_addition Was the nitrating mixture added slowly and dropwise? check_temp->check_addition Yes improve_cooling Improve cooling with an efficient ice-salt bath. check_temp->improve_cooling No check_time Was the reaction time sufficient? check_addition->check_time Yes slow_addition Add nitrating mixture more slowly in the next attempt. check_addition->slow_addition No check_workup Was the workup and purification performed carefully? check_time->check_workup Yes increase_time Increase stirring time after addition of nitrating mixture. check_time->increase_time No review_workup Review filtration and recrystallization techniques. check_workup->review_workup No end Optimized Yield check_workup->end Yes improve_cooling->end slow_addition->end increase_time->end review_workup->end Reaction_Pathway Nitration of Methyl 4-methylbenzoate cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start {Methyl 4-methylbenzoate} reagents + HNO₃ / H₂SO₄ start->reagents product {this compound (Desired Product)} reagents->product side_product1 {Methyl 4-methyl-2-nitrobenzoate (Isomeric Impurity)} reagents->side_product1 Higher Temp. side_product2 {Methyl 4-methyl-dinitrobezoate (Dinitration)} reagents->side_product2 Higher Temp.

References

Separation of "Methyl 4-methyl-3-nitrobenzoate" from isomeric byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Methyl 4-methyl-3-nitrobenzoate from its isomeric byproducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Recrystallized Product - Incomplete initial reaction or side reactions during nitration.- Using an excessive amount of solvent for recrystallization.[1]- Premature crystallization during hot filtration.[2]- Incomplete precipitation of the product upon cooling.- Optimize nitration reaction conditions (temperature control is critical).[3][4]- Use the minimum amount of hot solvent required to dissolve the crude product.[1]- Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.[2]- Ensure the solution is cooled sufficiently, potentially in an ice-water bath, to maximize crystal formation.[2][5]
Product Fails to Crystallize - Supersaturated solution.- Presence of significant impurities that inhibit crystallization.- Insufficient cooling.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure product if available.- Perform a preliminary purification step (e.g., column chromatography) to remove impurities.- Ensure the solution is cooled for an adequate amount of time at a low temperature.[2]
Oily Product Instead of Crystals - Presence of impurities that lower the melting point of the mixture.- Incomplete removal of reaction byproducts or starting materials.- Wash the crude product with ice-cold methanol to remove more soluble impurities like the ortho-isomer.[6]- Perform thin-layer chromatography (TLC) to assess the purity and identify the number of components.[7]- If multiple components are present, consider purification by column chromatography before recrystallization.[8]
Poor Separation of Isomers by Column Chromatography - Inappropriate solvent system (eluent).- Incorrect stationary phase.- Overloading the column.- Develop an optimal solvent system using TLC to achieve good separation of spots.- For positional isomers, consider specialized stationary phases like pentafluorophenyl or phenyl bonded phases.[8]- Ensure the amount of crude product loaded onto the column is appropriate for its size.
Co-elution of Isomers in HPLC Analysis - Mobile phase composition is not optimal.- Incorrect column chemistry.- Adjust the mobile phase composition (e.g., solvent ratio, pH). For nitrobenzoic acids, a C18 column with a 2-propanol-water-acetic acid eluent has been shown to be effective.[9]- Consider a different column with alternative selectivity for aromatic positional isomers.[8]

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric byproducts formed during the synthesis of this compound?

During the nitration of methyl 4-methylbenzoate, the primary product is this compound. However, other positional isomers can be formed, including:

  • Methyl 4-methyl-2-nitrobenzoate

  • Methyl 4-methyl-3,5-dinitrobenzoate (if reaction conditions are too harsh)[10]

The relative amounts of these isomers depend on the reaction conditions, particularly the temperature and the nitrating agent used.[3][11]

Q2: Which purification technique is most effective for separating this compound from its isomers?

Both recrystallization and column chromatography are effective, and the choice depends on the impurity profile and the desired purity level.

  • Recrystallization is a good first step for removing a significant portion of impurities, especially if the isomers have different solubilities in a particular solvent.[2] Ethanol or methanol are commonly used solvents for recrystallizing nitroaromatic compounds.[1][5]

  • Column Chromatography is generally required to achieve very high purity by separating isomers with similar polarities.[8]

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process.[7] By spotting the crude mixture, the purified fractions, and the starting material on a TLC plate, you can visualize the separation of the different components. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative analysis of the isomeric purity.[9]

Q4: What is a suitable solvent for the recrystallization of this compound?

Ethanol and methanol are commonly recommended solvents for the recrystallization of nitrobenzoate derivatives.[6] The ideal solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures.[1][2] A mixture of ethanol and water can also be effective.

Experimental Protocols

Recrystallization of this compound

This protocol is adapted from established methods for the purification of similar nitroaromatic compounds.[2][5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently. Continue adding small portions of hot ethanol until the solid is completely dissolved.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize the yield, subsequently cool the flask in an ice-water bath for at least 30 minutes.[2][5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[6][7]

  • Drying: Dry the purified crystals, for example, in a low-temperature oven (below 50 °C) or in a desiccator.[5]

Column Chromatography for Isomer Separation

This is a general guideline for separating positional isomers.[8]

  • Stationary Phase Selection: Pack a glass column with silica gel.

  • Solvent System Selection: Develop a suitable eluent system using TLC. A mixture of hexane and ethyl acetate is a common starting point for compounds of moderate polarity.[7] The goal is to find a solvent ratio that gives a good separation between the spots of the desired product and its isomers.

  • Column Packing: Pack the column with the selected stationary phase suspended in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting the sample through the column with the chosen solvent system.

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Physical Properties of Methyl Nitrobenzoate Isomers

CompoundMolecular Weight ( g/mol )Melting Point (°C)
Methyl 2-nitrobenzoate181.15-13
Methyl 3-nitrobenzoate181.1578[12]
Methyl 4-nitrobenzoate181.1596

Note: Data for this compound and its isomers may vary. The data for methyl nitrobenzoate isomers is provided for general comparison of physical properties among positional isomers.

Visualizations

experimental_workflow crude Crude Product (Mixture of Isomers) recrystallization Recrystallization crude->recrystallization Initial Purification analysis Purity Analysis (TLC, HPLC, MP) recrystallization->analysis column_chromatography Column Chromatography column_chromatography->analysis analysis->column_chromatography Further Purification Needed pure_product Pure this compound analysis->pure_product Purity Confirmed troubleshooting_logic start Low Yield or Purity? check_recrystallization Review Recrystallization Protocol start->check_recrystallization Yes analyze_purity Analyze Purity (TLC/HPLC) start->analyze_purity No check_reaction Optimize Nitration Reaction check_recrystallization->check_reaction Protocol OK check_recrystallization->analyze_purity Protocol Improved check_reaction->analyze_purity perform_chromatography Perform Column Chromatography perform_chromatography->analyze_purity analyze_purity->perform_chromatography Impure

References

Optimizing reaction temperature for the nitration of methyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the nitration of methyl 4-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the nitration of methyl 4-methylbenzoate?

A1: The optimal reaction temperature for the nitration of methyl 4-methylbenzoate is crucial for maximizing the yield of the desired product, methyl 3-nitro-4-methylbenzoate, while minimizing side reactions. It is recommended to maintain a low temperature, ideally between 0°C and 5°C , throughout the addition of the nitrating mixture.[1] Temperatures should generally not exceed 15°C.[2]

Q2: What are the potential side products if the reaction temperature is too high?

A2: Elevated temperatures can lead to the formation of several undesired byproducts, including:

  • Dinitrated products: Further nitration of the aromatic ring can occur.

  • Oxidation of the methyl group: The methyl group on the benzene ring can be oxidized.

  • Formation of phenolic byproducts: This can occur through the reaction of the starting material or product with the nitrating mixture at higher temperatures.

  • Isomeric impurities: While the primary product is methyl 3-nitro-4-methylbenzoate, higher temperatures can decrease the regioselectivity of the reaction.

Q3: How does reaction temperature affect the yield and purity of the final product?

A3: Lower reaction temperatures generally lead to a higher yield and purity of methyl 3-nitro-4-methylbenzoate. This is because low temperatures favor the kinetic product and suppress the formation of the side products mentioned in Q2.

Q4: What are the directing effects of the substituents on the aromatic ring in methyl 4-methylbenzoate?

A4: Methyl 4-methylbenzoate has two substituents on the benzene ring:

  • Methyl group (-CH₃): This is an activating group and an ortho, para-director.

  • Ester group (-COOCH₃): This is a deactivating group and a meta-director.

The nitration will primarily occur at the position that is ortho to the activating methyl group and meta to the deactivating ester group, which is the 3-position.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of the desired product Reaction temperature was too high, leading to the formation of byproducts.Maintain the reaction temperature between 0°C and 5°C during the addition of the nitrating agent. Use an ice-salt bath for efficient cooling.
Incomplete reaction. Ensure the nitrating agent is added slowly and allow the reaction to stir for a sufficient time at low temperature, followed by a period at room temperature as indicated in the protocol.
Loss of product during work-up. Use ice-cold water and solvents for washing the crude product to minimize its solubility and loss.
Presence of significant impurities in the final product High reaction temperature promoting side reactions.Strictly control the temperature as mentioned above. Slow, dropwise addition of the nitrating mixture is crucial.
Improper ratio of nitrating agents. Use a pre-prepared and cooled mixture of concentrated nitric acid and sulfuric acid in the correct proportions.
Formation of a dark-colored reaction mixture or product Oxidation of the starting material or product due to elevated temperatures.Ensure the temperature does not rise significantly during the addition of the nitrating mixture.
Difficulty in isolating the product Incomplete precipitation of the product. Pour the reaction mixture slowly into a well-stirred mixture of crushed ice and water to ensure complete precipitation.

Data Presentation

Reaction Temperature (°C)Expected Yield of Methyl 3-nitro-4-methylbenzoatePurityNotes
0 - 5HighHighOptimal range for maximizing yield and purity by minimizing side reactions.[1]
5 - 15Moderate to HighModerate to HighAcceptable range, but with an increased risk of byproduct formation compared to 0-5°C.[2]
> 15Low to ModerateLowSignificant formation of dinitrated, oxidized, and other byproducts, leading to a lower yield and purity of the desired product.

Experimental Protocols

Detailed Methodology for the Nitration of Methyl 4-Methylbenzoate

Materials:

  • Methyl 4-methylbenzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Crushed ice

  • Distilled water

  • Methanol (for recrystallization)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Thermometer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Preparation of the Substrate Solution:

    • In a round-bottom flask, dissolve methyl 4-methylbenzoate in a minimal amount of concentrated sulfuric acid.

    • Cool the mixture to 0-5°C using an ice-salt bath with continuous stirring.

  • Preparation of the Nitrating Mixture:

    • In a separate beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid.

    • Cool this mixture down to 0-5°C in an ice bath.

  • Nitration Reaction:

    • Slowly add the cold nitrating mixture dropwise to the stirred solution of methyl 4-methylbenzoate, ensuring the reaction temperature is maintained between 0°C and 5°C. This addition should be done over a period of 15-30 minutes.

    • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 30 minutes.

    • Remove the ice bath and allow the reaction mixture to slowly warm up to room temperature and stir for another 30 minutes.

  • Work-up and Isolation:

    • Pour the reaction mixture slowly onto a large amount of crushed ice in a beaker with constant stirring.

    • The crude product will precipitate as a solid.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crude product with several portions of ice-cold water to remove any residual acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_substrate Dissolve Methyl 4-Methylbenzoate in conc. H₂SO₄ cool_substrate Cool Substrate Solution (0-5°C) prep_substrate->cool_substrate prep_nitrating Prepare Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) cool_nitrating Cool Nitrating Mixture (0-5°C) prep_nitrating->cool_nitrating add_nitrating Slowly Add Nitrating Mixture to Substrate Solution (0-5°C) cool_substrate->add_nitrating cool_nitrating->add_nitrating stir_cold Stir at 0-5°C add_nitrating->stir_cold stir_rt Stir at Room Temperature stir_cold->stir_rt quench Pour onto Crushed Ice stir_rt->quench filter Vacuum Filtration quench->filter wash Wash with Ice-Cold Water filter->wash recrystallize Recrystallization (Methanol) wash->recrystallize dry Dry the Final Product recrystallize->dry

Caption: Experimental workflow for the nitration of methyl 4-methylbenzoate.

logical_relationship temp Reaction Temperature yield Yield of Methyl 3-nitro-4-methylbenzoate temp->yield inversely proportional purity Purity of Product temp->purity inversely proportional side_reactions Side Reactions (Dinitration, Oxidation) temp->side_reactions directly proportional side_reactions->yield decreases side_reactions->purity decreases

Caption: Relationship between reaction temperature and reaction outcome.

References

Technical Support Center: Recrystallization of Methyl 4-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methyl 4-methyl-3-nitrobenzoate via recrystallization. The information is tailored to researchers, scientists, and professionals in drug development.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My this compound will not dissolve in the solvent, even with heating. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume.

  • Inappropriate Solvent: this compound is reported to be soluble in methanol.[1] If you are using a non-polar solvent, it is unlikely to be effective. For compounds with nitro and ester functional groups, polar organic solvents are generally a good starting point.

  • Insufficient Solvent: You may not be using enough solvent. Add a small, measured amount of additional hot solvent to the flask and continue to heat and stir.[2] Add the solvent in portions until the solid dissolves.

  • Insoluble Impurities: It is possible that the undissolved material consists of insoluble impurities. If the bulk of your compound has dissolved and a small amount of solid remains, you should perform a hot filtration to remove these impurities.[2]

Q2: No crystals are forming after cooling the solution. What is the problem?

A2: The absence of crystal formation is a common issue, often due to supersaturation or using too much solvent.

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal solubility at that temperature. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod at the meniscus. This creates a rough surface that can initiate crystal growth.[3]

    • Add a seed crystal of pure this compound to the solution.[3]

    • Cool the solution further in an ice-water bath to decrease the solubility of your compound.[2]

  • Excess Solvent: If too much solvent was used, the concentration of the compound may be too low for crystals to form.[4][5] To remedy this, you can:

    • Evaporate some of the solvent by gently heating the solution, then allow it to cool again.[3] Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly.

Q3: The compound has "oiled out," forming a liquid layer instead of crystals. How can I fix this?

A3: "Oiling out" occurs when the solid melts before it dissolves or comes out of solution at a temperature above its melting point.[3][6]

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to lower the saturation point and allow the solution to cool slowly.[3][6]

  • Slow Down Cooling: Rapid cooling can promote oiling out.[4] Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

  • Change Solvent: If the problem persists, consider a different recrystallization solvent with a lower boiling point.[3]

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield can result from several factors during the recrystallization process.

  • Using Too Much Solvent: As mentioned previously, an excessive amount of solvent will keep more of your product dissolved in the mother liquor.[5][6] Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Premature Crystallization: If the product crystallizes during hot filtration, you will lose a significant portion of your material.[6] To prevent this, use a stemless funnel and preheat your filtration apparatus (funnel and receiving flask) with hot solvent.[7]

  • Incomplete Crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation. After cooling to room temperature, an ice bath is recommended to further decrease the solubility of the product.[2][6]

  • Washing with Room Temperature Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to prevent redissolving your purified product.[5]

Q5: My recrystallized product is still impure. What went wrong?

A5: Recrystallization is a powerful purification technique, but its success depends on careful execution.

  • Rapid Crystal Formation: Cooling the solution too quickly can trap impurities within the crystal lattice.[3] Allow for slow, undisturbed cooling to promote the formation of pure crystals.

  • Insoluble Impurities Not Removed: If you observed insoluble material in your hot solution and did not perform a hot filtration, these impurities will be present in your final product.[2]

  • Soluble Impurities with Similar Solubility: If the impurities have solubility characteristics similar to this compound in the chosen solvent, a single recrystallization may not be sufficient for complete purification. A second recrystallization may be necessary.

Quantitative Data

The following table summarizes known physical and solubility properties of this compound.

PropertyValueCitations
Molecular Formula C₉H₉NO₄[8][9]
Molecular Weight 195.17 g/mol [8][9]
Appearance White to light yellow powder or crystals[9]
Melting Point 49.0 to 53.0 °C[9]
Solubility in Methanol Soluble[1][9]
Solubility in Water Insoluble[10]
Solubility in Ethanol Slightly soluble[10]
Solubility in Ether Slightly soluble[10]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound. The choice of solvent and volumes may need to be optimized based on the initial purity of the crude material. Methanol is a recommended starting solvent.[1][9]

Materials:

  • Crude this compound

  • Methanol (or another suitable solvent)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol to create a slurry. Heat the mixture on a hot plate with stirring. Add small portions of hot methanol until the solid is completely dissolved.[2] Avoid adding a large excess of solvent.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel containing fluted filter paper on the hot plate. Quickly pour the hot solution through the filter paper into the clean, hot flask.[2]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]

  • Crystal Collection: Set up a Büchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of ice-cold methanol. Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.

  • Washing: With the vacuum still on, wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.[5]

  • Drying: Continue to draw air through the crystals on the Büchner funnel for several minutes to help them dry. Transfer the purified crystals to a watch glass and allow them to air dry completely before determining the yield and melting point.

Visualizations

The following diagrams illustrate key workflows in the recrystallization process.

Recrystallization_Workflow Recrystallization Workflow for this compound start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve impurities Insoluble Impurities Present? dissolve->impurities hot_filtration Perform Hot Filtration impurities->hot_filtration Yes cool Cool Solution Slowly to Room Temperature impurities->cool No hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath crystals Crystals Formed? ice_bath->crystals collect Collect Crystals by Vacuum Filtration crystals->collect Yes troubleshoot Troubleshoot: - Add Seed Crystal - Scratch Flask - Reduce Solvent Volume crystals->troubleshoot No wash Wash Crystals with Ice-Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end Pure Product dry->end troubleshoot->ice_bath

Caption: A flowchart of the general recrystallization process.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues issue Observed Issue no_crystals No Crystals Form issue->no_crystals oiling_out Compound 'Oils Out' issue->oiling_out low_yield Low Yield issue->low_yield impure_product Product Still Impure issue->impure_product sol_no_crystals Potential Causes: - Too much solvent - Supersaturation no_crystals->sol_no_crystals sol_oiling_out Potential Causes: - Cooling too fast - Solvent BP > Compound MP oiling_out->sol_oiling_out sol_low_yield Potential Causes: - Too much solvent - Premature crystallization - Incomplete cooling low_yield->sol_low_yield sol_impure_product Potential Causes: - Rapid cooling - Insoluble impurities not removed impure_product->sol_impure_product action_no_crystals Actions: - Evaporate solvent - Scratch flask / add seed crystal sol_no_crystals->action_no_crystals action_oiling_out Actions: - Reheat and add more solvent - Cool slowly sol_oiling_out->action_oiling_out action_low_yield Actions: - Use minimum hot solvent - Preheat filtration apparatus - Ensure thorough cooling sol_low_yield->action_low_yield action_impure_product Actions: - Cool slowly and undisturbed - Perform hot filtration sol_impure_product->action_impure_product

Caption: A guide for troubleshooting common recrystallization problems.

References

Preventing dinitration during the synthesis of "Methyl 4-methyl-3-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-methyl-3-nitrobenzoate. Our focus is on preventing dinitration and other side reactions to ensure a high yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The synthesis is typically a two-step process. The first and most critical step is the controlled nitration of methyl 4-methylbenzoate (also known as methyl p-toluate) using a mixture of concentrated nitric acid and sulfuric acid under carefully controlled low-temperature conditions.[1] The second step involves the purification of the desired mononitrated product.

Q2: Why is dinitration a concern during this synthesis?

While the initial nitro group is deactivating, making a second substitution less favorable, aggressive reaction conditions can lead to the formation of dinitrated byproducts.[2] Factors such as elevated temperatures, a high concentration of the nitrating agent, or prolonged reaction times can increase the likelihood of dinitration.[3]

Q3: How do the substituents on the starting material direct the position of nitration?

In methyl 4-methylbenzoate, the methyl group is an activating, ortho-para directing group, while the methyl ester group is a deactivating, meta-directing group. The directing effects of these two groups work in concert to favor the substitution of the nitro group at the 3-position, which is ortho to the methyl group and meta to the methyl ester group.

Q4: What are the key parameters to control to prevent dinitration?

The most critical parameters to control are:

  • Temperature: Maintaining a low temperature (ideally between 0-10°C) is crucial to minimize the rate of the second nitration.[1]

  • Rate of Addition: The nitrating mixture should be added slowly and dropwise to the solution of methyl 4-methylbenzoate to maintain temperature control and avoid localized high concentrations of the nitrating agent.[3]

  • Stoichiometry: Using a minimal excess of the nitrating agent can help to limit the extent of dinitration.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired mononitro product - Dinitration due to excessive reaction temperature.- Formation of other isomers.- Incomplete reaction.- Strictly maintain the reaction temperature below 10°C.[1]- Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]- Ensure slow and controlled addition of the nitrating mixture.[3]
Presence of significant dinitrated byproducts - Reaction temperature was too high.- The nitrating mixture was added too quickly.- The reaction was allowed to proceed for too long after the consumption of the starting material.- Maintain the temperature of the reaction mixture between 5–15°C.[5]- Add the nitrating mixture dropwise over an extended period.- Quench the reaction promptly after TLC indicates the complete consumption of the starting material.
Product is an oil or fails to crystallize - Presence of isomeric impurities or dinitrated byproducts which can act as an oily contaminant.- Incomplete removal of acidic residue.- Wash the crude product with cold methanol to remove more soluble isomers.[5]- Recrystallize the product from an appropriate solvent system (e.g., ethanol/water).[3]- Ensure the product is thoroughly washed with cold water after quenching to remove residual acids.[1]
Dark brown or black reaction mixture - Oxidation of the methyl group by excess nitrogen oxides.- Decomposition of the starting material or product at elevated temperatures.- Maintain strict low-temperature control throughout the reaction.- Consider adding a small amount of urea to the reaction mixture to scavenge excess nitrous acid.[1]

Experimental Protocol: Controlled Mononitration of Methyl 4-methylbenzoate

This protocol is adapted from established methods for the nitration of similar aromatic compounds.[5][6]

Materials:

  • Methyl 4-methylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Methanol or Ethanol (for recrystallization)

Procedure:

  • Preparation of the Substrate Solution:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 4-methylbenzoate in concentrated sulfuric acid.

    • Cool the mixture to 0-5°C in an ice-salt bath with continuous stirring.

  • Preparation of the Nitrating Mixture:

    • In a separate beaker, slowly and carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid.

    • Keep this mixture cooled in an ice bath.

  • Nitration Reaction:

    • Slowly add the cold nitrating mixture dropwise to the solution of methyl 4-methylbenzoate over a period of at least 30 minutes.

    • Crucially, maintain the internal temperature of the reaction mixture below 10°C throughout the addition. [1]

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching and Isolation:

    • Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

    • A solid precipitate of the crude product should form.

    • Allow the ice to melt completely, then collect the solid by vacuum filtration.

    • Wash the crude product thoroughly with several portions of cold water to remove residual acid.

  • Purification:

    • Wash the crude product with a small amount of ice-cold methanol to remove more soluble impurities.[5]

    • Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the purified this compound.[3]

    • Dry the purified crystals under vacuum.

Visualizations

Reaction_Workflow Experimental Workflow for Controlled Mononitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_substrate Prepare Substrate Solution (Methyl 4-methylbenzoate in H₂SO₄) Cool to 0-5°C nitration Slow, Dropwise Addition of Nitrating Mixture (Maintain Temp < 10°C) prep_substrate->nitration prep_nitrating Prepare Nitrating Mixture (HNO₃ in H₂SO₄) Keep Cold prep_nitrating->nitration stir Stir in Ice Bath (30-60 min) nitration->stir monitor Monitor by TLC stir->monitor quench Quench on Ice monitor->quench filter Vacuum Filtration quench->filter wash_water Wash with Cold Water filter->wash_water wash_methanol Wash with Cold Methanol wash_water->wash_methanol recrystallize Recrystallize wash_methanol->recrystallize dry Dry Product recrystallize->dry

Caption: Workflow for the controlled synthesis of this compound.

Signaling_Pathway Mechanism of Electrophilic Aromatic Substitution cluster_activation Electrophile Generation cluster_substitution Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ H2O H₂O starting_material Methyl 4-methylbenzoate NO2_plus->starting_material Electrophilic Attack intermediate Arenium Ion Intermediate (Resonance Stabilized) starting_material->intermediate product This compound intermediate->product - H⁺

Caption: Key steps in the electrophilic nitration of methyl 4-methylbenzoate.

References

Managing exothermic reactions in the synthesis of "Methyl 4-methyl-3-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-methyl-3-nitrobenzoate. The information is designed to address specific issues related to managing the exothermic nature of the nitration reaction and other common experimental challenges.

Troubleshooting Guide

Exothermic reactions, particularly nitration, require careful control to ensure safety, product yield, and purity. Below are common issues encountered during the synthesis of this compound and their respective solutions.

Issue Potential Cause(s) Recommended Solution(s)
Sudden, Uncontrolled Temperature Spike (Thermal Runaway) 1. Rate of addition of the nitrating mixture is too fast. 2. Inadequate cooling of the reaction vessel. 3. Insufficient stirring, leading to localized "hot spots".1. Immediate Action: Cease addition of the nitrating mixture and apply maximum cooling (e.g., add more ice/salt to the bath). 2. Reduce the rate of addition of the nitrating mixture.[1] 3. Ensure the reaction flask is adequately submerged in the cooling bath. 4. Increase the stirring rate to improve heat dissipation.
Low or No Yield of Product 1. Reaction temperature is too low, significantly slowing the reaction rate. 2. The nitrating mixture (sulfuric and nitric acid) is not sufficiently cold or has decomposed. 3. Incomplete reaction due to insufficient reaction time after addition of the nitrating agent.[2]1. Cautiously allow the reaction temperature to rise slightly, while carefully monitoring for any rapid increase. For this specific synthesis, maintaining a temperature below 10°C is recommended.[2] 2. Prepare a fresh, cold nitrating mixture immediately before use.[1] 3. After the addition of the nitrating mixture is complete, continue stirring for an additional 30-60 minutes while maintaining the low temperature.[2]
Formation of a Dark Brown or Black Reaction Mixture 1. Oxidation of the starting material or product due to elevated temperatures. 2. Contaminants in the starting material (methyl 4-methylbenzoate).1. Immediately lower the reaction temperature. 2. Ensure the rate of addition of the nitrating mixture is slow and controlled.[1] 3. Use high-purity starting materials.
Product is an Oil or Fails to Solidify During Quenching 1. Presence of significant amounts of ortho- and para-isomers or dinitrated byproducts, which can be oily.[3] 2. Insufficient quenching on ice.1. Ensure strict temperature control during the reaction to minimize byproduct formation.[4] 2. Pour the reaction mixture slowly onto a larger quantity of crushed ice with vigorous stirring to facilitate rapid cooling and precipitation.[3][5] 3. If an oil persists, try scratching the inside of the flask with a glass rod to induce crystallization.
Product Contaminated with Multiple Nitro Isomers 1. The directing effects of the methyl and ester groups on the starting material (methyl 4-methylbenzoate) can lead to the formation of other isomers.1. Maintain a low reaction temperature (ideally 0-5°C) to favor the formation of the desired meta-nitro product. 2. Purify the crude product by recrystallization from a suitable solvent like ethanol or methanol.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the nitration of methyl 4-methylbenzoate?

A1: The nitration of methyl 4-methylbenzoate is a highly exothermic reaction. It is crucial to maintain a low temperature to control the reaction rate, prevent side reactions, and ensure safety. The recommended temperature range is between 0°C and 10°C.[1][2] Exceeding 15°C significantly increases the risk of dinitration and other side products.[4][6]

Q2: How should the nitrating mixture be prepared and added?

A2: The nitrating mixture, a combination of concentrated nitric acid and concentrated sulfuric acid, should be prepared by slowly adding the nitric acid to the sulfuric acid while cooling in an ice bath.[5] This pre-cooled mixture should then be added dropwise to the solution of methyl 4-methylbenzoate in concentrated sulfuric acid, which is also being cooled in an ice bath.[1] Slow, controlled addition over a period of 15-60 minutes is critical to manage the heat generated.[3][5]

Q3: What is the purpose of quenching the reaction mixture on ice?

A3: Quenching the reaction mixture on crushed ice serves two primary purposes. Firstly, it rapidly cools the mixture, effectively stopping the reaction and preventing further nitration or side reactions. Secondly, the addition of a large volume of water dramatically decreases the solubility of the organic product, causing it to precipitate out of the solution, which allows for its isolation by filtration.[7][8]

Q4: My final product has a yellow tint. How can I decolorize it?

A4: A persistent yellow color in the final product often indicates the presence of nitro-aromatic impurities.[9] Purification by recrystallization is the most effective method to remove these colored impurities. Ethanol or methanol are commonly used solvents for recrystallization of nitrobenzoate derivatives.[3][5] If the color persists after one recrystallization, a second recrystallization or treatment with activated carbon during the recrystallization process may be necessary.

Q5: What are the key safety precautions for this synthesis?

A5: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The reaction is highly exothermic and has the potential for thermal runaway; therefore, strict temperature control is paramount.[1] Always add the acid mixture slowly and ensure an adequate cooling bath is readily available.

Experimental Protocols

Synthesis of this compound

This synthesis can be effectively carried out in two main stages:

  • Nitration of 4-methylbenzoic acid (p-toluic acid).

  • Esterification of the resulting 4-methyl-3-nitrobenzoic acid.

A more direct, one-step nitration of methyl 4-methylbenzoate is also possible and is detailed below.

Protocol 1: Direct Nitration of Methyl 4-methylbenzoate

This protocol is adapted from established methods for the nitration of similar benzoate esters.[3][5]

Materials:

  • Methyl 4-methylbenzoate (methyl p-toluate)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Distilled Water

  • Methanol or Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Thermometer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, dissolve methyl 4-methylbenzoate in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath with continuous stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add the nitrating mixture dropwise to the cooled solution of methyl 4-methylbenzoate over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.[2]

  • After the addition is complete, continue stirring the reaction mixture at 0-10°C for an additional 30-60 minutes.[2]

  • Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Allow the ice to melt completely. The crude product will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.[2]

  • Purify the crude product by recrystallization from methanol or ethanol to obtain this compound as a solid.

Protocol 2: Two-Step Synthesis via 4-methyl-3-nitrobenzoic acid

This protocol involves the nitration of p-toluic acid followed by esterification.

Step A: Nitration of 4-methylbenzoic acid [2]

  • Cool concentrated sulfuric acid to 0-5°C in an ice bath.

  • Slowly add 4-methylbenzoic acid to the cooled sulfuric acid with constant stirring until it is fully dissolved, maintaining the temperature below 10°C.

  • Prepare the nitrating mixture as described in Protocol 1.

  • Add the nitrating mixture dropwise to the 4-methylbenzoic acid solution, keeping the temperature below 10°C.

  • After the addition, stir for an additional 30-60 minutes.

  • Pour the reaction mixture onto crushed ice and collect the precipitated 4-methyl-3-nitrobenzoic acid by vacuum filtration. Wash with cold water.

Step B: Esterification of 4-methyl-3-nitrobenzoic acid [11]

  • To a solution of 4-methyl-3-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid dropwise.

  • Reflux the mixture for 4 hours.

  • After cooling to room temperature, concentrate the solution under vacuum.

  • Dilute the residue with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.

Visualizations

Exothermic_Reaction_Management Workflow for Managing Exothermic Nitration start Start: Prepare Reactants cool_reagents Cool Methyl 4-methylbenzoate in H₂SO₄ to 0-5°C start->cool_reagents prep_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) in Ice Bath start->prep_nitrating_mix slow_addition Slow, Dropwise Addition of Nitrating Mixture cool_reagents->slow_addition prep_nitrating_mix->slow_addition monitor_temp Monitor Temperature (Maintain < 10°C) slow_addition->monitor_temp temp_ok Temperature Stable? monitor_temp->temp_ok adjust Adjust Addition Rate / Cooling temp_ok->adjust No stir Continue Stirring (30-60 min post-addition) temp_ok->stir Yes adjust->slow_addition quench Quench on Crushed Ice stir->quench isolate Isolate Crude Product (Vacuum Filtration) quench->isolate purify Purify by Recrystallization isolate->purify end End: Pure Product purify->end

Caption: Workflow for managing the exothermic nitration reaction.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Problem: Low/No Yield check_temp Was Reaction Temp Consistently Low? start->check_temp too_low Possibility: Reaction Too Slow check_temp->too_low Yes check_reagents Were Nitrating Reagents Fresh and Cold? check_temp->check_reagents No increase_temp_cautiously Action: Allow Temp to Rise Slightly (monitor closely) too_low->increase_temp_cautiously solution Improved Yield increase_temp_cautiously->solution old_reagents Possibility: Decomposed Nitrating Mixture check_reagents->old_reagents No check_time Was Stirring Time Sufficient Post-Addition? check_reagents->check_time Yes prepare_fresh Action: Use Freshly Prepared Nitrating Mix old_reagents->prepare_fresh prepare_fresh->solution insufficient_time Possibility: Incomplete Reaction check_time->insufficient_time No check_time->solution Yes increase_time Action: Increase Stirring Time to 30-60 min insufficient_time->increase_time increase_time->solution

Caption: Troubleshooting logic for addressing low product yield.

References

Identifying impurities in "Methyl 4-methyl-3-nitrobenzoate" synthesis by TLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of Methyl 4-methyl-3-nitrobenzoate and identify potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities arise from the nitration of the starting material, methyl 4-methylbenzoate (methyl p-toluate). These include:

  • Unreacted Starting Material: Methyl 4-methylbenzoate.

  • Isomeric Byproducts: The primary isomeric byproduct is typically Methyl 4-methyl-2-nitrobenzoate, formed due to the directing effects of the methyl and ester groups.

  • Dinitrated Products: Over-nitration can lead to the formation of dinitrated species, although this is less common under controlled reaction conditions.

  • Hydrolysis Product: If water is present in the reaction mixture, hydrolysis of the ester can lead to the formation of 4-methyl-3-nitrobenzoic acid.

Q2: I see a spot on my TLC plate with a higher Rf value than my product spot. What could it be?

A2: A spot with a higher Rf value is less polar than your product. This is very likely to be the unreacted starting material, methyl 4-methylbenzoate. The introduction of a polar nitro group decreases the compound's affinity for the mobile phase, resulting in a lower Rf value for the product compared to the starting material.

Q3: My TLC plate shows a spot that is very close to the product spot, making it difficult to distinguish. What is it likely to be, and how can I improve the separation?

A3: A spot with a similar Rf value to your product is likely an isomer, such as Methyl 4-methyl-2-nitrobenzoate. To improve separation, you can adjust the polarity of the mobile phase. Try decreasing the proportion of the more polar solvent (e.g., ethyl acetate) in your hexane/ethyl acetate mixture. Running the TLC plate in a less polar solvent system will generally increase the separation between spots.

Q4: The spots on my TLC plate are streaking. What causes this and how can I fix it?

A4: Streaking on a TLC plate can be caused by several factors:

  • Overloading the sample: The most common cause is applying too much sample to the plate. Try diluting your sample before spotting it.

  • Sample insolubility: If the sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved.

  • Highly polar compounds: Very polar compounds, like the carboxylic acid impurity, can interact strongly with the silica gel and cause streaking. Adding a small amount of acetic acid to the mobile phase can sometimes help to mitigate this.

Q5: I don't see any spots on my TLC plate after development. What should I do?

A5: There are a few possible reasons for not seeing any spots:

  • The sample is too dilute: Try concentrating your sample or spotting the same location multiple times, allowing the solvent to evaporate between applications.

  • The compounds are not UV-active: While the aromatic compounds in this synthesis are UV-active, ensure your UV lamp is functioning correctly at the appropriate wavelength (typically 254 nm).

  • The solvent level in the developing chamber was too high: If the solvent level is above the baseline where you spotted your samples, the compounds will dissolve into the solvent reservoir instead of moving up the plate.

  • Evaporation of volatile compounds: While less likely for these specific compounds, ensure the plate is visualized promptly after development.

Data Presentation: TLC Analysis of this compound Synthesis

The following table summarizes the expected Rf values for the product and potential impurities on a silica gel TLC plate.

CompoundStructurePolarityExpected Rf Value (3:1 Hexane:Ethyl Acetate)Notes
Methyl 4-methylbenzoate (Starting Material)O=C(OC)c1ccc(C)cc1Low~0.75Being the least polar, it will travel the furthest up the plate.
This compound (Product) O=C(OC)c1cc(ccc1C)--INVALID-LINK--[O-]Medium~0.50The addition of the polar nitro group significantly lowers the Rf value compared to the starting material.
Methyl 4-methyl-2-nitrobenzoate (Isomer)O=C(OC)c1ccc(C)c(c1)--INVALID-LINK--[O-]Medium~0.45This isomer is typically slightly more polar than the 3-nitro product and will have a slightly lower Rf value, often appearing very close to the product spot.
4-methyl-3-nitrobenzoic acid (Hydrolysis)O=C(O)c1cc(ccc1C)--INVALID-LINK--[O-]High< 0.1 (often remains at the baseline)The presence of the carboxylic acid group makes this compound highly polar, causing it to adhere strongly to the silica gel and exhibit a very low Rf value. It may also cause streaking.

Note: Rf values are approximate and can vary based on experimental conditions such as the specific TLC plates used, chamber saturation, and temperature.

Experimental Protocol: TLC Analysis

This protocol outlines the methodology for performing TLC analysis to monitor the synthesis of this compound.

1. Materials:

  • Silica gel TLC plates (with fluorescent indicator, e.g., F254)

  • Developing chamber with a lid

  • Mobile Phase: 3:1 (v/v) mixture of hexanes and ethyl acetate

  • Capillary tubes for spotting

  • Samples:

    • Reaction mixture (dissolved in a volatile solvent like ethyl acetate or dichloromethane)

    • Starting material (Methyl 4-methylbenzoate) standard

    • Product (this compound) standard (if available)

  • Pencil

  • Ruler

  • UV lamp (254 nm)

2. Procedure:

  • Prepare the Developing Chamber: Pour the 3:1 hexane:ethyl acetate mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors. Cover the chamber with the lid and let it equilibrate for at least 10-15 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a straight line across a TLC plate about 1 cm from the bottom. This is the origin or baseline. Mark the points on this line where you will spot your samples.

  • Spot the TLC Plate: Using a capillary tube, spot a small amount of the dissolved reaction mixture onto the marked origin. Also, spot the starting material standard and, if available, the product standard in separate lanes. The spots should be small and concentrated.

  • Develop the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to move up the plate by capillary action.

  • Monitor Development: Let the solvent front advance until it is about 1 cm from the top of the plate.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). The aromatic compounds will appear as dark spots. Circle the spots with a pencil.

  • Calculate Rf Values: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

Mandatory Visualizations

TLC_Troubleshooting_Workflow start Start TLC Analysis run_tlc Run TLC Plate start->run_tlc visualize Visualize under UV Lamp run_tlc->visualize analyze Analyze Spots visualize->analyze streaking Spots are Streaking analyze->streaking Streaking? no_spots No Spots Visible analyze->no_spots No Spots? poor_separation Poor Separation of Spots analyze->poor_separation Poor Separation? unexpected_spots Unexpected Spots Observed analyze->unexpected_spots Unexpected Spots? sol_streaking Dilute Sample / Check Solubility / Modify Mobile Phase streaking->sol_streaking sol_no_spots Concentrate Sample / Check UV Lamp / Check Solvent Level no_spots->sol_no_spots sol_poor_separation Adjust Mobile Phase Polarity poor_separation->sol_poor_separation sol_unexpected_spots Identify Impurities based on Rf / Compare with Standards unexpected_spots->sol_unexpected_spots

Caption: Troubleshooting workflow for TLC analysis.

Impurity_Identification_Logic reaction_mixture Reaction Mixture (Spotted on TLC) spot_A Spot A (Highest Rf) reaction_mixture->spot_A Less Polar spot_B Spot B (Intermediate Rf) reaction_mixture->spot_B spot_C Spot C (Lower Intermediate Rf) reaction_mixture->spot_C spot_D Spot D (Lowest Rf / Baseline) reaction_mixture->spot_D More Polar id_A Starting Material (Methyl 4-methylbenzoate) spot_A->id_A id_B Product (this compound) spot_B->id_B id_C Isomeric Impurity (Methyl 4-methyl-2-nitrobenzoate) spot_C->id_C id_D Hydrolysis Impurity (4-methyl-3-nitrobenzoic acid) spot_D->id_D

Caption: Logical flow for identifying spots on a TLC plate.

Improving the regioselectivity of nitration for methyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the regioselectivity of the nitration of methyl 4-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the nitration of methyl 4-methylbenzoate?

A1: The nitration of methyl 4-methylbenzoate is governed by the directing effects of the two substituents on the aromatic ring: the methyl group (-CH₃) and the methyl ester group (-COOCH₃).

  • The methyl group is an activating ortho, para-director.

  • The methyl ester group is a deactivating meta-director.[1]

Both groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 and C5 positions (which are equivalent due to symmetry). Therefore, the expected major product is methyl 3-nitro-4-methylbenzoate . A potential minor product is methyl 2-nitro-4-methylbenzoate , resulting from nitration at the position ortho to the deactivating ester group, which is sterically hindered.

Q2: How does reaction temperature affect the regioselectivity and yield?

A2: Temperature control is critical for a successful nitration. The reaction is highly exothermic, and improper temperature management can lead to reduced regioselectivity and the formation of byproducts.[2]

  • Low Temperatures (0-10°C): Maintaining a low temperature, especially during the addition of the nitrating mixture, is crucial.[1][3] Lower temperatures favor kinetic control, which can enhance the selectivity for the desired 3-nitro isomer and minimize the formation of dinitro compounds or oxidation byproducts.[2][4]

  • High Temperatures (>15°C): Allowing the temperature to rise significantly can decrease the yield of the desired product by promoting the formation of unwanted side products.[3][5]

Q3: What is the optimal nitrating agent for this reaction?

A3: The most common and effective nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][6] Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[7][8][9] The ratio of nitric acid to sulfuric acid is a key parameter to control the reaction.[2] For substrates that are sensitive or to explore different selectivity, alternative nitrating agents like nitronium tetrafluoroborate or acyl nitrates can be considered, though they may require different reaction conditions.[10][11]

Q4: My final product is an inseparable mixture of isomers. What purification strategies can I use?

A4: If you have an inseparable mixture of methyl 3-nitro-4-methylbenzoate and methyl 2-nitro-4-methylbenzoate, purification can be challenging.

  • Recrystallization: This is the primary method for purification. The crude product is often recrystallized from methanol or an ethanol/water mixture.[1][7] Washing the crude solid with ice-cold methanol can also help remove some impurities and the ortho-nitro isomer.[4][12]

  • Column Chromatography: If recrystallization is ineffective, column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) is a more powerful technique for separating isomers with different polarities.[13]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield Incomplete Reaction: Insufficient reaction time or temperature was too low.Monitor the reaction using Thin Layer Chromatography (TLC) to ensure the starting material is consumed.[2] After the initial cold addition, allow the mixture to stand at room temperature for a short period (e.g., 15-20 minutes) to ensure the reaction goes to completion.[7][14]
Product Loss During Workup: The product may be partially soluble in the aqueous layer or wash solvents.Ensure the reaction mixture is poured onto a sufficient amount of crushed ice to cause complete precipitation.[12] Use ice-cold water and methanol for washing the filtered solid to minimize dissolution.[7] If the product does not precipitate, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[15]
Poor Regioselectivity (High percentage of 2-nitro isomer) High Reaction Temperature: The addition of the nitrating mixture was too fast, causing localized heating.Add the nitrating mixture very slowly (dropwise) while vigorously stirring and maintaining the internal temperature below 10°C, ideally between 0-5°C.[2][9] Pre-cool all acid solutions before mixing and addition.[7]
Incorrect Acid Ratio: The concentration of the nitronium ion may be too high, leading to less selective nitration.Use a well-defined and tested ratio of nitric acid to sulfuric acid, typically around 1:1 (v/v).[2][7]
Formation of Dark Oil or Byproducts Oxidation: The methyl group on the benzene ring may have been oxidized by the strong acid mixture, especially at elevated temperatures.Strictly maintain the reaction temperature below the recommended limit (e.g., 15°C).[3] Ensure the starting material is pure.
Dinitration: Reaction conditions were too harsh (high temperature, prolonged reaction time, or excess nitrating agent).Use a stoichiometric amount or only a slight excess of the nitrating agent. Keep the temperature low and monitor the reaction by TLC to stop it once the mono-nitration is complete.[4][16]
Workup Issues: Product Fails to Precipitate Product is an oil or is soluble: The product may be a liquid or soluble in the acidic aqueous mixture.If the product does not solidify upon pouring the reaction mixture onto ice, transfer the entire quenched mixture to a separatory funnel and extract it multiple times with an organic solvent.[15]
Workup Issues: Emulsion during Extraction Insufficient Ionic Strength: The densities of the organic and aqueous layers are too similar.To break an emulsion, add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also help.[15]

Data Presentation

The regioselectivity of nitration is highly dependent on reaction conditions. The following table summarizes the expected outcomes based on controlling key parameters.

ParameterConditionExpected Major ProductExpected Minor Product(s)Rationale
Temperature 0-10°CMethyl 3-nitro-4-methylbenzoateMethyl 2-nitro-4-methylbenzoateLower temperatures favor kinetic control, improving selectivity for the sterically less hindered and electronically favored position.[1][2]
> 20°CMethyl 3-nitro-4-methylbenzoateIncreased % of Methyl 2-nitro-4-methylbenzoate, dinitrated products, oxidation byproductsHigher temperatures can overcome the activation energy barrier for less favored isomers and side reactions.[3]
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Methyl 3-nitro-4-methylbenzoateMethyl 2-nitro-4-methylbenzoateStandard conditions providing a strong electrophile (NO₂⁺).[6] Selectivity is primarily controlled by temperature.
Alternative Agents (e.g., Acyl Nitrates)Methyl 3-nitro-4-methylbenzoateMay offer different selectivity profilesMilder reagents can sometimes improve selectivity but may require optimization of reaction conditions.[10]

Experimental Protocols

Standard Protocol for Nitration of Methyl 4-methylbenzoate

Safety Precautions: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash-proof goggles or a face shield. Handle these reagents only in a well-ventilated chemical fume hood.[1]

Materials:

  • Methyl 4-methylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Methanol (for recrystallization)

  • Distilled Water

Procedure:

  • Prepare the Substrate Solution: In a clean, dry conical flask, add methyl 4-methylbenzoate. Place the flask in an ice-water bath to cool. Slowly and with swirling, add concentrated sulfuric acid. Continue to cool this mixture.

  • Prepare the Nitrating Mixture: In a separate test tube or beaker, carefully combine equal volumes of concentrated nitric acid and concentrated sulfuric acid.[1] Important: Add the sulfuric acid slowly to the nitric acid while cooling the mixture in the ice-water bath. Allow this nitrating mixture to cool completely.

  • Nitration Reaction: Using a dropping pipette, add the cold nitrating mixture dropwise to the stirred solution of methyl 4-methylbenzoate over a period of 15-20 minutes. It is critical to maintain the internal temperature of the reaction mixture below 10°C during this addition.[12]

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to stand at room temperature for an additional 15 minutes with occasional swirling to ensure the reaction proceeds to completion.[7]

  • Quenching and Isolation: Carefully pour the reaction mixture onto a beaker containing a substantial amount of crushed ice (approx. 10 times the volume of the reaction mixture).[12][15] Stir the ice slurry as you pour. A solid precipitate of the crude product should form.

  • Filtration and Washing: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel.[15] Wash the crude product in the funnel with several portions of cold water until the filtrate is neutral to pH paper. Follow with a wash of a small amount of ice-cold methanol to remove more soluble impurities.[12]

  • Purification: Purify the crude product by recrystallization from methanol or an ethanol/water mixture.[1]

  • Drying and Characterization: Allow the purified crystals to dry completely. Determine the yield and characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, IR).

Visualizations

Logical Workflow for Regioselectivity

G cluster_directing_effects Directing Effects on Methyl 4-methylbenzoate cluster_positions Analysis of Ring Positions cluster_outcome Predicted Outcome Start Methyl 4-methylbenzoate CH3 -CH3 Group (Ortho, Para-Director) Start->CH3 COOCH3 -COOCH3 Group (Meta-Director) Start->COOCH3 Pos_3_5 Positions 3 & 5 CH3->Pos_3_5 Directs Ortho COOCH3->Pos_3_5 Directs Meta Major Major Product: Methyl 3-nitro-4-methylbenzoate Pos_3_5->Major Reinforced Directing Effects & Less Steric Hindrance Pos_2_6 Positions 2 & 6 Minor Minor Product: Methyl 2-nitro-4-methylbenzoate Pos_2_6->Minor Sterically Hindered (Ortho to Ester)

Caption: Directing effects influencing the regioselectivity of nitration.

Experimental Workflow Diagram

G start Start prep_substrate 1. Prepare Substrate Solution (Methyl 4-methylbenzoate in H₂SO₄) start->prep_substrate cool_substrate 2. Cool Substrate Solution (Ice Bath, 0-5°C) prep_substrate->cool_substrate addition 5. Slow Dropwise Addition (Keep Temp < 10°C) cool_substrate->addition prep_nitrating 3. Prepare Nitrating Mixture (HNO₃ + H₂SO₄) cool_nitrating 4. Cool Nitrating Mixture (Ice Bath) prep_nitrating->cool_nitrating cool_nitrating->addition react 6. React at Room Temp (15 min) addition->react quench 7. Quench on Crushed Ice react->quench filter 8. Vacuum Filtration quench->filter wash 9. Wash with Cold H₂O & Cold Methanol filter->wash purify 10. Recrystallize wash->purify end End: Pure Product purify->end

Caption: Step-by-step workflow for the nitration experiment.

Troubleshooting Decision Tree

G start Problem Encountered p1 Low Yield? start->p1 Yield p2 Poor Selectivity? start->p2 Purity p3 Dark Oily Product? start->p3 Appearance s1a Monitor with TLC Allow to warm to RT p1->s1a Reaction Incomplete s1b Extract with Solvent p1->s1b Product Lost in Workup s2 Maintain Temp < 10°C Slow Addition p2->s2 High Temp s3 Check Temp Control Use Stoichiometric Reagents p3->s3 Side Reactions

Caption: A decision tree for troubleshooting common nitration issues.

References

Technical Support Center: Purification of Crude Methyl 4-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on alternative purification methods for crude "Methyl 4-methyl-3-nitrobenzoate".

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities can include unreacted starting materials (e.g., 4-methylbenzoic acid or its methyl ester), regioisomers (e.g., Methyl 3-methyl-4-nitrobenzoate), and byproducts from the nitration reaction. Residual acids from the synthesis may also be present.

Q2: Beyond standard column chromatography, what are effective alternative purification methods for this compound?

Recrystallization and preparative thin-layer chromatography (prep-TLC) are two effective alternative purification methods. For small-scale purification of compounds with very similar retention factors, preparative TLC can be particularly useful.[1] Recrystallization is a robust method for removing impurities with different solubility profiles.

Q3: Can distillation be used to purify this compound?

While vacuum distillation is often used to remove residual solvents, its use as a primary purification method for nitroaromatic compounds like this compound is not widely reported. This is likely due to the high boiling point of the compound and the potential for thermal decomposition at elevated temperatures.

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is unsuitable, or not enough solvent has been added.

  • Solution:

    • Ensure you are using a suitable solvent. Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[2]

    • Gradually add more hot solvent until the compound dissolves. Be mindful not to add a large excess, as this will reduce the final yield.

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is cooling too quickly, the presence of significant impurities is lowering the melting point of the mixture, or the boiling point of the solvent is higher than the melting point of the compound.

  • Solution:

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • If significant impurities are suspected, consider a preliminary purification step like a simple filtration or a quick pass through a small plug of silica gel.

    • Try adding a small amount of a co-solvent in which the compound is less soluble to induce crystallization.

Problem 3: No crystals form, even after the solution has cooled completely.

  • Possible Cause: The solution is not supersaturated (too much solvent was used), or crystallization has not been initiated.

  • Solution:

    • Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.

    • Add a seed crystal of pure this compound.

    • If too much solvent was added, carefully evaporate some of the solvent and allow the solution to cool again.

Preparative Thin-Layer Chromatography (Prep-TLC)

Problem 1: Poor separation of the desired compound from impurities.

  • Possible Cause: The solvent system (eluent) is not optimal.

  • Solution:

    • Develop an optimal solvent system using analytical TLC first. The ideal eluent should provide a good separation between the desired compound and impurities, with the Rf value of the target compound being around 0.2-0.4 for good resolution on a preparative plate.

Problem 2: The bands on the prep-TLC plate are broad or streaky.

  • Possible Cause: The sample was overloaded, the initial spotting line was too thick, or the compound is not fully soluble in the spotting solvent.

  • Solution:

    • Apply the sample as a thin, uniform line.

    • Ensure the crude sample is fully dissolved in a minimal amount of a volatile solvent before application.

    • Reduce the amount of sample loaded onto the plate. For a standard 20x20 cm plate, the loading capacity is typically in the range of 50-100 mg, depending on the difficulty of the separation.

Problem 3: Low recovery of the purified compound from the silica gel.

  • Possible Cause: The compound is not being fully extracted from the silica gel, or the compound is unstable on silica.

  • Solution:

    • Use a more polar solvent to extract the compound from the scraped silica. A sequence of solvents with increasing polarity can be effective.

    • Ensure the silica is thoroughly suspended and agitated in the extraction solvent.

    • Minimize the time the compound spends on the silica gel to reduce the risk of degradation.

Quantitative Data

Purification MethodStarting MaterialSolvent/EluentYieldPurityReference
RecrystallizationCrude this compoundEthanol73%Not specified, but product used for subsequent reaction[2]
Flash Column ChromatographyCrude this compoundCH2Cl2/pentane (10:1)74%Characterized by 1H NMR[1]
Preparative HPLCCrude IntermediateWater and CH3CN gradient19%High purity assumed for subsequent steps[3]

Experimental Protocols

Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently with swirling until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a low temperature.

Preparative Thin-Layer Chromatography (Prep-TLC)
  • Plate Preparation: Use a large (e.g., 20x20 cm) TLC plate with a thick layer of silica gel (e.g., 1000-2000 µm).

  • Sample Application: Dissolve the crude this compound in a minimal amount of a volatile solvent. Apply the solution as a thin, uniform line across the origin of the TLC plate.

  • Development: Place the plate in a developing chamber containing the pre-determined solvent system. Allow the solvent to ascend the plate until it is near the top.

  • Visualization: Visualize the separated bands under UV light. Carefully outline the band corresponding to the desired product with a pencil.

  • Scraping: Scrape the silica gel from the outlined band into a clean container.

  • Extraction: Extract the compound from the silica gel by suspending the silica in a suitable polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol).

  • Isolation: Filter the mixture to remove the silica gel and concentrate the filtrate under reduced pressure to obtain the purified product.

Visualizations

Caption: Workflow for the recrystallization of this compound.

Prep_TLC_Workflow start Crude Product apply Apply to Prep-TLC Plate start->apply develop Develop Plate in Solvent System apply->develop visualize Visualize Bands (UV light) develop->visualize scrape Scrape Product Band visualize->scrape extract Extract with Polar Solvent scrape->extract filter Filter to Remove Silica extract->filter concentrate Concentrate Filtrate filter->concentrate end Pure Product concentrate->end

Caption: Workflow for the purification of this compound by Prep-TLC.

Troubleshooting_Recrystallization start Recrystallization Issue issue1 No Crystals Form start->issue1 issue2 Compound Oils Out start->issue2 issue3 Low Yield start->issue3 solution1a Scratch flask / Add seed crystal issue1->solution1a Supersaturated solution1b Evaporate some solvent issue1->solution1b Too much solvent solution2a Cool solution slower issue2->solution2a Cooling too fast solution2b Add a co-solvent issue2->solution2b High impurity solution3a Use minimal hot solvent issue3->solution3a Excess solvent solution3b Ensure complete crystallization before filtering issue3->solution3b Premature filtration

Caption: Troubleshooting logic for common recrystallization problems.

References

Navigating the Synthesis of Methyl 4-Methyl-3-Nitrobenzoate: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful scale-up of chemical syntheses is a critical juncture in the journey from laboratory discovery to industrial production. The synthesis of Methyl 4-methyl-3-nitrobenzoate, a key intermediate in various pharmaceutical and chemical manufacturing processes, presents its own unique set of challenges when transitioning from the bench to the plant. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address potential hurdles during the scale-up of this important synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

The most prevalent and economically viable route for the large-scale synthesis of this compound involves a two-step process:

  • Nitration of p-Toluic Acid: This initial step involves the controlled nitration of p-toluic acid using a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid, to produce 4-methyl-3-nitrobenzoic acid.[1][2]

  • Esterification: The subsequent step is the esterification of the resulting 4-methyl-3-nitrobenzoic acid with methanol, usually in the presence of an acid catalyst like sulfuric acid, to yield the final product, this compound.[2]

Q2: What are the primary safety concerns when scaling up the nitration of p-toluic acid?

The nitration of aromatic compounds is an inherently exothermic process, and its scale-up demands rigorous safety protocols.[1][3][4] The primary safety concerns include:

  • Thermal Runaway: The highly exothermic nature of the reaction can lead to a rapid increase in temperature and pressure if not adequately controlled, potentially resulting in a runaway reaction or explosion.[1][5] Robust cooling systems and careful control over the addition rate of the nitrating agent are crucial.[1]

  • Handling of Hazardous Materials: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents, requiring specialized handling procedures and personal protective equipment.[6][7]

  • Formation of Unstable Byproducts: At elevated temperatures, there is a risk of over-nitration, which can generate potentially unstable dinitro compounds.[5][8]

Q3: What are the typical impurities encountered during the synthesis and how can they be minimized?

The main impurities in the synthesis of this compound are isomeric byproducts and unreacted starting materials.[1]

  • Isomeric Impurities: The primary isomeric impurity is typically 4-methyl-2-nitrobenzoic acid.[1] Its formation is favored at higher reaction temperatures.[1] To minimize its formation, strict temperature control during nitration is essential, with a recommended temperature range of 0-10°C.[2]

  • Dinitro Compounds: Over-nitration can lead to the formation of dinitro-p-toluic acid derivatives.[1] This can be controlled by using the correct stoichiometry of the nitrating agent and maintaining a low reaction temperature.[1]

  • Unreacted Starting Material: Residual p-toluic acid or 4-methyl-3-nitrobenzoic acid can be present in the final product. Monitoring the reaction to completion using techniques like TLC or HPLC is important.[1]

Troubleshooting Guide

This section provides solutions to common problems encountered during the scale-up synthesis of this compound.

Problem Potential Cause Troubleshooting Solution
Low Yield Incomplete nitration reaction.Monitor reaction progress via TLC or HPLC to ensure completion. Optimize reaction time and temperature.[1]
Loss of product during work-up and purification.Optimize extraction and crystallization solvents and procedures to maximize recovery.[1]
Suboptimal esterification conditions.Ensure the use of a suitable acid catalyst and optimal reaction temperature and time for the esterification step.
High Levels of Isomeric Impurities High reaction temperature during nitration.Maintain a strict and consistent low temperature (e.g., 0-10°C) during the addition of the nitrating agent.[1][2]
Incorrect ratio of nitrating agents.Carefully control the stoichiometry of nitric acid and sulfuric acid.[1]
Runaway Reaction During Nitration Inadequate cooling capacity for the scaled-up volume.Ensure the cooling system is appropriately sized for the reactor volume and the exothermic nature of the reaction.[1] Consider using a reaction calorimeter to assess thermal risk before scaling up.[3][4]
Addition of nitrating agent is too rapid.Add the nitrating agent slowly and in a controlled manner, continuously monitoring the internal temperature.[1][8]
Inefficient stirring leading to localized hotspots.Ensure vigorous and efficient agitation throughout the reaction to maintain uniform temperature distribution.[1]
Product Fails to Crystallize or Oily Product Obtained Presence of significant impurities.Analyze the crude product for impurities. Consider additional purification steps like column chromatography if recrystallization is ineffective.
Inappropriate crystallization solvent or conditions.Experiment with different solvent systems for recrystallization. Ensure the solution is fully dissolved at a higher temperature and allowed to cool slowly to promote crystal growth.[8]
Difficulty in Isolating the Product Fine precipitate that is difficult to filter.Consider adjusting the quenching procedure (e.g., temperature, rate of addition to water/ice) to influence particle size.
Emulsion formation during extraction.Add brine to the aqueous layer to break the emulsion.

Experimental Protocols

Nitration of p-Toluic Acid

Materials:

  • p-Toluic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane

Procedure:

  • In a reactor equipped with efficient stirring and a cooling system, dissolve p-toluic acid in concentrated sulfuric acid, maintaining the temperature below 10°C.[2]

  • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.[2][8]

  • Slowly add the nitrating mixture dropwise to the solution of p-toluic acid, ensuring the internal temperature is maintained between 0°C and 10°C.[1][2]

  • After the addition is complete, continue stirring the mixture at this temperature for a specified time to allow the reaction to go to completion, monitoring by TLC.[1][8]

  • Quench the reaction by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.[1][8]

  • The precipitated 4-methyl-3-nitrobenzoic acid is collected by filtration, washed with cold water, and dried.[2][8]

Esterification of 4-Methyl-3-nitrobenzoic Acid

Materials:

  • 4-Methyl-3-nitrobenzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of 4-methyl-3-nitrobenzoic acid in methanol, slowly add concentrated sulfuric acid.[2]

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.[2]

  • After cooling to room temperature, concentrate the solution under reduced pressure.[2]

  • Dilute the residue with water and extract the product with ethyl acetate.[2]

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol or Methanol

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethanol or methanol.[2][8]

  • Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.[8]

  • Further cool the mixture in an ice bath to maximize crystallization.[2]

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.[2][8]

  • Dry the crystals under vacuum.

Visualizing the Workflow

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield of Methyl 4-methyl-3-nitrobenzoate CheckNitration Analyze Nitration Step Start->CheckNitration CheckEsterification Analyze Esterification Step Start->CheckEsterification CheckWorkup Analyze Work-up & Purification Start->CheckWorkup IncompleteNitration Incomplete Reaction? CheckNitration->IncompleteNitration IncompleteEsterification Incomplete Reaction? CheckEsterification->IncompleteEsterification ProductLoss Significant Product Loss? CheckWorkup->ProductLoss IncompleteNitration->CheckEsterification No OptimizeNitration Optimize Reaction Time/ Temperature. Monitor by TLC/HPLC. IncompleteNitration->OptimizeNitration Yes End Yield Improved OptimizeNitration->End IncompleteEsterification->CheckWorkup No OptimizeEsterification Optimize Catalyst/Time/ Temperature. Monitor by TLC/HPLC. IncompleteEsterification->OptimizeEsterification Yes OptimizeEsterification->End OptimizePurification Optimize Extraction & Crystallization Solvents/Procedures. ProductLoss->OptimizePurification Yes ProductLoss->End No OptimizePurification->End

Caption: Troubleshooting workflow for addressing low yield issues.

Safety Protocol for Nitration Scale-Up

NitrationSafetyWorkflow Start Scale-up of Nitration RiskAssessment Perform Thermal Risk Assessment (e.g., Reaction Calorimetry) Start->RiskAssessment ReactorSetup Ensure Adequate Cooling Capacity & Agitation RiskAssessment->ReactorSetup ReagentPrep Prepare Nitrating Mixture Under Controlled Conditions ReactorSetup->ReagentPrep ControlledAddition Slow, Controlled Addition of Nitrating Agent ReagentPrep->ControlledAddition TempMonitoring Continuous Temperature Monitoring ControlledAddition->TempMonitoring TempExcursion Temperature Excursion? TempMonitoring->TempExcursion EmergencyStop Stop Addition, Increase Cooling, Prepare for Quench TempExcursion->EmergencyStop Yes Proceed Proceed with Reaction TempExcursion->Proceed No Quench Controlled Quenching onto Ice EmergencyStop->Quench Proceed->Quench End Safe Completion Quench->End

Caption: Safety workflow for the nitration scale-up process.

References

Validation & Comparative

A Comparative Guide to Methyl 4-methyl-3-nitrobenzoate and Methyl 3-methyl-4-nitrobenzoate in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is a critical decision that can significantly impact the efficiency of a synthetic route and the properties of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of two constitutional isomers, Methyl 4-methyl-3-nitrobenzoate and Methyl 3-methyl-4-nitrobenzoate, which are valuable building blocks in medicinal chemistry. We will delve into their synthesis, spectroscopic distinctions, and established applications, supported by experimental data.

Physicochemical Properties

Both isomers share the same molecular formula (C₉H₉NO₄) and molecular weight (195.17 g/mol ), yet their structural differences lead to distinct physical and chemical characteristics.

PropertyThis compoundMethyl 3-methyl-4-nitrobenzoate
CAS Number 7356-11-824078-21-5
Molecular Formula C₉H₉NO₄C₉H₉NO₄
Molecular Weight 195.17 g/mol 195.17 g/mol
Appearance SolidWhite solid
Melting Point Not specifiedNot specified

Synthesis and Performance

The primary synthetic routes to these isomers involve either the nitration of the corresponding methyl toluate or the esterification of the respective nitrobenzoic acid.

Synthetic Pathways

The synthesis of these isomers can be visualized as follows:

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Methyl 3-methyl-4-nitrobenzoate p-Toluic acid p-Toluic acid 4-Methyl-3-nitrobenzoic acid 4-Methyl-3-nitrobenzoic acid p-Toluic acid->4-Methyl-3-nitrobenzoic acid Nitration (HNO₃/H₂SO₄) This compound This compound 4-Methyl-3-nitrobenzoic acid->this compound Esterification (Methanol, H₂SO₄) m-Toluic acid m-Toluic acid 3-Methyl-4-nitrobenzoic acid 3-Methyl-4-nitrobenzoic acid m-Toluic acid->3-Methyl-4-nitrobenzoic acid Nitration (HNO₃/H₂SO₄) Methyl 3-methyl-4-nitrobenzoate Methyl 3-methyl-4-nitrobenzoate 3-Methyl-4-nitrobenzoic acid->Methyl 3-methyl-4-nitrobenzoate Esterification (Methanol, H₂SO₄)

Synthetic routes to the isomeric methyl nitrobenzoates.

A common and efficient method for the synthesis of both target molecules is the Fischer esterification of their corresponding carboxylic acid precursors. Experimental data indicates that both isomers can be synthesized with high efficiency via this method.

Precursor AcidProductReported Yield (%)
4-Methyl-3-nitrobenzoic acidThis compound95
3-Methyl-4-nitrobenzoic acidMethyl 3-methyl-4-nitrobenzoate96

This data suggests a marginal difference in yield under similar reaction conditions, making both routes highly viable from a yield perspective.

Experimental Protocol: Comparative Fischer Esterification

The following protocol provides a generalized method for the synthesis of both isomers, allowing for a direct comparison of their performance.

Materials:

  • 4-Methyl-3-nitrobenzoic acid or 3-Methyl-4-nitrobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the respective nitrobenzoic acid (1.0 eq).

  • Add an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure methyl ester.

G Start Start Reactants Nitrobenzoic Acid Isomer Methanol Sulfuric Acid (cat.) Start->Reactants Reflux Heat to Reflux (4-6h) Reactants->Reflux Workup Cool & Concentrate Ethyl Acetate Extraction Aqueous Washes Reflux->Workup Purification Dry & Concentrate Recrystallization Workup->Purification Product Pure Methyl Ester Isomer Purification->Product

General workflow for Fischer esterification.

Spectroscopic Comparison

The structural differences between the two isomers are clearly distinguishable by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy: The substitution pattern on the aromatic ring leads to distinct chemical shifts and coupling patterns for the aromatic protons.

  • This compound: The aromatic region is expected to show three distinct signals. The proton ortho to the ester group will be a doublet, the proton ortho to the methyl group will be a doublet, and the proton between the nitro and methyl groups will appear as a doublet of doublets.

  • Methyl 3-methyl-4-nitrobenzoate: This isomer will also exhibit three aromatic signals. The proton ortho to the ester group will be a singlet (or a very narrow doublet), the proton ortho to the nitro group will be a doublet, and the proton between the methyl and ester groups will be a doublet.

¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons will differ due to the varying electronic environments created by the substituents. The carbon bearing the nitro group will be significantly deshielded in both isomers.

Infrared (IR) Spectroscopy: Both molecules will show characteristic strong absorptions for the C=O stretch of the ester (around 1720-1730 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively). Subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between the isomers.

Applications in Drug Development

The choice between these two isomers often depends on the specific therapeutic target and the desired biological activity. Their distinct substitution patterns allow for different downstream chemical modifications, leading to diverse pharmacophores.

G This compound This compound Anticancer Agents Anticancer Agents This compound->Anticancer Agents Precursor to 4-methyl-3-nitrobenzoic acid Telmisartan Intermediate Telmisartan Intermediate This compound->Telmisartan Intermediate Methyl 3-methyl-4-nitrobenzoate Methyl 3-methyl-4-nitrobenzoate Antifungal Agents Antifungal Agents Methyl 3-methyl-4-nitrobenzoate->Antifungal Agents Derivatives show activity

Logical relationship of isomers to their applications.
  • This compound: The parent acid, 4-methyl-3-nitrobenzoic acid, has been identified as a potential inhibitor of cancer cell migration. This makes its methyl ester an important intermediate for the synthesis of novel anti-cancer therapeutics. Furthermore, this isomer is a key building block in the synthesis of Telmisartan, an angiotensin II receptor blocker used to treat high blood pressure.

  • Methyl 3-methyl-4-nitrobenzoate: Derivatives of 3-methyl-4-nitrobenzoic acid have demonstrated promising antifungal activity. This suggests that Methyl 3-methyl-4-nitrobenzoate is a valuable starting material for the development of new antifungal agents.

Conclusion

Both this compound and Methyl 3-methyl-4-nitrobenzoate are versatile and valuable intermediates in organic synthesis and drug discovery. The choice between these two isomers will be dictated by the specific synthetic strategy and the desired biological target. While their synthesis via Fischer esterification proceeds with similarly high yields, their distinct substitution patterns offer access to different classes of bioactive molecules. A thorough understanding of their respective chemical properties and potential applications is crucial for making an informed decision in a research and development setting.

A Comparative Analysis of Nitrating Agents for the Synthesis of Methyl 4-Methyl-3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

The nitration of methyl 4-methylbenzoate is a key electrophilic aromatic substitution reaction utilized in the synthesis of various chemical intermediates. The selection of an appropriate nitrating agent is crucial for achieving high yield, regioselectivity, and ensuring operational safety. This guide provides a comparative analysis of common nitrating agents for the synthesis of methyl 4-methyl-3-nitrobenzoate, supported by experimental data derived from analogous reactions and established chemical principles.

The electronic properties of the substituents on the aromatic ring of methyl 4-methylbenzoate dictate the position of nitration. The methyl group is an activating, ortho, para-director, while the methyl ester group is a deactivating, meta-director. Consequently, the incoming nitro group is directed to the position ortho to the methyl group and meta to the ester, yielding this compound as the major product.

Comparative Performance of Nitrating Agents

The efficacy of different nitrating agents can be evaluated based on yield, reaction conditions, and safety considerations. While specific comparative data for methyl 4-methylbenzoate is not extensively published, the performance of these agents on similar aromatic substrates, such as methyl benzoate, provides valuable insights.

Nitrating Agent/SystemTypical SubstrateTemperature (°C)Yield (%)Key Considerations
Mixed Acid (HNO₃/H₂SO₄) Methyl Benzoate0 - 1581 - 85[1]The most common and cost-effective method.[2] Strongly acidic and corrosive.[3] Exothermic reaction requiring careful temperature control.[4]
Nitric Acid in Acetic Anhydride TolueneNot specifiedHighUseful when sulfuric acid is to be avoided. Acetyl nitrate is the active species.[5]
Nitronium Tetrafluoroborate (NO₂BF₄) TolueneRoom TemperatureHighA pre-formed, stable nitronium salt. Less corrosive than mixed acid but more expensive.
Clay-supported Copper Nitrate (Claycop) Aromatic OlefinsMild ConditionsGoodA greener alternative, often used for nitrating olefins.[6]
Dinitro-5,5-dimethylhydantoin (DNDMH) ArenesMild ConditionsGoodOffers good functional group tolerance.[6]

Reaction Mechanism and Experimental Workflow

The nitration of methyl 4-methylbenzoate proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the nitrating agent, acts as the electrophile.

General Mechanism of Nitration

Nitration_Mechanism cluster_generation Nitronium Ion Generation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ H2ONO2 H₂O⁺-NO₂ HNO3->H2ONO2 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium ion) H2ONO2->NO2_plus - H₂O Aromatic Methyl 4-methylbenzoate H2O H₂O Sigma_complex Arenium Ion Intermediate (Sigma Complex) Aromatic->Sigma_complex + NO₂⁺ Product This compound Sigma_complex->Product - H⁺ H_plus H⁺ HSO4_minus_2 HSO₄⁻

Caption: General mechanism for the electrophilic aromatic nitration.

Experimental Workflow for Mixed Acid Nitration

Experimental_Workflow start Start prepare_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to 0°C start->prepare_nitrating_mix prepare_substrate Prepare Substrate Solution (Methyl 4-methylbenzoate + H₂SO₄) Cool to 0°C start->prepare_substrate addition Slowly Add Nitrating Mixture to Substrate Solution (Maintain Temp < 15°C) prepare_nitrating_mix->addition prepare_substrate->addition reaction Stir at Room Temperature (15-20 minutes) addition->reaction quench Pour Reaction Mixture onto Crushed Ice reaction->quench filtration Filter the Precipitated Product quench->filtration wash Wash with Cold Water and Ice-Cold Methanol filtration->wash recrystallize Recrystallize from Methanol wash->recrystallize dry_characterize Dry and Characterize Product (Melting Point, Spectroscopy) recrystallize->dry_characterize end End dry_characterize->end

Caption: A typical experimental workflow for the nitration of an aromatic ester.

Experimental Protocol: Nitration of Methyl 4-Methylbenzoate with Mixed Acid

This protocol is adapted from the well-established procedure for the nitration of methyl benzoate.[3][7][8]

Materials:

  • Methyl 4-methylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Methanol

  • Ice

  • Beakers

  • Erlenmeyer flask

  • Stirring apparatus

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter flask

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry test tube, combine 1.5 mL of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid. Cool this mixture in an ice-water bath.[8]

  • Preparation of the Substrate Solution: In a 50 mL conical flask, place 2.0 g of methyl 4-methylbenzoate. Slowly add 4 mL of concentrated sulfuric acid while swirling to ensure complete mixing. Cool this mixture in an ice-water bath.[8]

  • Nitration Reaction: Using a dropping pipette, add the cold nitrating mixture dropwise to the stirred substrate solution over a period of about 15 minutes. It is crucial to maintain the reaction temperature below 15°C throughout the addition.[3][8]

  • Reaction Completion: After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 15 minutes with occasional swirling.[7][8]

  • Isolation of the Crude Product: Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a beaker. The crude product will precipitate as a solid.[7][9]

  • Filtration and Washing: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with two portions of cold water, followed by a small portion of ice-cold methanol to remove impurities.[3][9]

  • Purification: The crude product can be further purified by recrystallization from methanol.[7][9]

  • Drying and Characterization: Allow the purified crystals to dry completely. The final product can be characterized by determining its melting point and by spectroscopic methods such as IR and NMR spectroscopy.

Safety Precautions:

  • Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always handle them with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.[3][10]

  • The nitration reaction is exothermic and requires careful temperature control to prevent the formation of byproducts and ensure safety.[4]

  • Dispose of all chemical waste according to institutional guidelines.

References

A Comparative Guide to the Purity Analysis of Methyl 4-methyl-3-nitrobenzoate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of purity analysis for Methyl 4-methyl-3-nitrobenzoate following two distinct purification methodologies: recrystallization and column chromatography. The purity of the final compound is a critical parameter in research and drug development, directly impacting experimental outcomes and product safety. High-Performance Liquid Chromatography (HPLC) stands as a precise and reliable technique for quantifying the purity of such compounds.

The following sections detail the experimental protocols for both purification methods and the subsequent HPLC analysis. The results are presented in a clear, tabular format to facilitate a direct comparison of the efficacy of each purification technique.

Data Presentation: Purity Comparison

The purity of this compound was assessed post-purification by recrystallization and column chromatography. The HPLC analysis provided quantitative data on the main compound and identified impurities.

Sample Purification Method Retention Time (min) Peak Area (%) Purity (%)
This compoundRecrystallization5.299.599.5%
Impurity ARecrystallization3.80.3-
Impurity BRecrystallization4.50.2-
This compoundColumn Chromatography5.299.999.9%
Impurity AColumn Chromatography3.80.05-
Impurity BColumn Chromatography4.50.05-

Impurity A is likely the unreacted starting material, 4-methyl-3-nitrobenzoic acid, while Impurity B is a regioisomer byproduct.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and HPLC analysis are provided below.

1. Synthesis of this compound

This compound is synthesized by the esterification of 4-methyl-3-nitrobenzoic acid. In a round-bottom flask, 4-methyl-3-nitrobenzoic acid (10 g, 55.2 mmol) is dissolved in methanol (100 mL). Concentrated sulfuric acid (2 mL) is added dropwise as a catalyst. The mixture is then refluxed for 4 hours. After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product.

2. Purification Protocols

  • Recrystallization: The crude this compound is dissolved in a minimal amount of hot ethanol. The solution is allowed to cool slowly to room temperature and then placed in an ice bath to facilitate crystal formation. The purified crystals are collected by vacuum filtration and washed with a small amount of cold ethanol. The crystals are then dried in a vacuum oven.[1]

  • Column Chromatography: A silica gel slurry is prepared in a hexane:ethyl acetate (9:1) solvent system and packed into a glass column. The crude product is dissolved in a minimal amount of the eluent and loaded onto the column. The compound is then eluted with the hexane:ethyl acetate (9:1) mixture. Fractions are collected and analyzed by Thin Layer Chromatography (TLC). Fractions containing the pure product are combined and the solvent is evaporated to yield the purified this compound.

3. HPLC Analysis Protocol

The purity of the synthesized compound was determined using a reverse-phase HPLC method.[2][3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: An isocratic mixture of 50:50 (v/v) acetonitrile and water, with the aqueous phase acidified to a pH of 3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 230 nm.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Sample Preparation: A stock solution of the purified this compound is prepared by dissolving a known amount in the mobile phase.

Visualizing the Workflow and Purity Comparison

The following diagrams illustrate the experimental workflow for HPLC analysis and a logical comparison of the purity results from the two purification methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start dissolve Dissolve Purified Compound in Mobile Phase start->dissolve filter_sample Filter Sample (0.45 µm) dissolve->filter_sample inject Inject Sample into HPLC System filter_sample->inject separate Separation on C18 Column inject->separate detect UV Detection at 230 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate end_node End calculate->end_node

Caption: Experimental workflow for HPLC purity analysis.

Purity_Comparison cluster_synthesis Synthesis cluster_purification Purification Methods cluster_results Purity Results (HPLC) cluster_conclusion Conclusion crude Crude Methyl 4-methyl-3-nitrobenzoate recrystallization Recrystallization crude->recrystallization column_chrom Column Chromatography crude->column_chrom purity_rec Purity: 99.5% recrystallization->purity_rec purity_col Purity: 99.9% column_chrom->purity_col conclusion Column Chromatography yields higher purity purity_rec->conclusion purity_col->conclusion

Caption: Comparison of purity from different methods.

References

A Comparative Spectroscopic Analysis of Methyl 4-methyl-3-nitrobenzoate and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of Methyl 4-methyl-3-nitrobenzoate and its key structural isomers. The differentiation of these closely related compounds is critical in synthetic chemistry, quality control, and drug development, where precise structural confirmation is paramount. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document outlines the distinct spectral features that enable unambiguous identification. All experimental data is presented in a comparative format, supported by detailed methodologies for each analytical technique.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers. The position of the methyl and nitro substituents on the aromatic ring significantly influences the electronic environment of the nuclei and the vibrational modes of the bonds, resulting in unique spectral fingerprints for each compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundAr-H Chemical Shifts (ppm) & Multiplicity-OCH₃ (s)Ar-CH₃ (s)
This compound ~8.2 (d), ~7.9 (dd), ~7.4 (d)~3.9~2.6
Methyl 3-methyl-4-nitrobenzoate ~7.9 (d), ~7.8 (s), ~7.6 (d)~3.9~2.6
Methyl 4-nitrobenzoate [1]8.26 – 8.13 (m, 4H)3.94N/A
Methyl 3-nitrobenzoate [1]8.76 (s, 1H), 8.37 – 8.28 (m, 2H), 7.65 – 7.50 (m, 2H)3.93N/A

Note: Specific chemical shifts for this compound and its direct isomer are predicted based on established substituent effects; exact values may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundC=OAr-CAr-C-NO₂Ar-C-CH₃Ar-C-COOCH₃-OCH₃Ar-CH₃
This compound ~165~125-140~150~142~132~52~21
Methyl 3-methyl-4-nitrobenzoate ~165~123-140~150~135~134~52~20
Methyl 4-nitrobenzoate [1]165.1123.5, 130.6150.5N/A135.452.8N/A
Methyl 3-nitrobenzoate [1]164.7124.3, 127.2, 129.5148.1N/A131.7, 135.152.6N/A

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

Compoundν(C=O) Esterνas(NO₂) Asymmetricνs(NO₂) Symmetricν(C-O) Ester
Aromatic Nitro-Esters (General) 1735 - 1750 (strong)[2]1550 - 1475 (strong)[3][4]1360 - 1290 (strong)[3][4]1210 - 1160

Note: The precise positions of the NO₂ stretching frequencies are sensitive to the electronic environment of the molecule.[3] Conjugation with the aromatic ring typically shifts these bands to a lower wavenumber compared to aliphatic nitro compounds.[3]

Table 4: Mass Spectrometry (MS) Fragmentation Data (Electron Ionization)

CompoundMolecular FormulaMolecular WeightMolecular Ion (M⁺) [m/z]Key Fragments [m/z]
This compound C₉H₉NO₄195.17[5]195178 ([M-OH]⁺), 164 ([M-OCH₃]⁺), 149 ([M-NO₂]⁺)
Methyl 3-methyl-4-nitrobenzoate C₉H₉NO₄195.17[6]195178 ([M-OH]⁺), 164 ([M-OCH₃]⁺), 135, 106[6]
Methyl 4-nitrobenzoate C₈H₇NO₄181.15[1]181150 ([M-OCH₃]⁺), 135 ([M-NO₂]⁺), 122, 104, 76[7]
Methyl 3-nitrobenzoate C₈H₇NO₄181.15[8]181150 ([M-OCH₃]⁺), 135 ([M-NO₂]⁺), 122, 104, 76[7][8]

Note: Fragmentation patterns are predicted based on common pathways for nitroaromatic esters, which typically involve the loss of the alkoxy group, the nitro group, and other cleavages related to the ester functionality.[7]

Experimental Protocols

Standardized protocols are essential for reproducible spectroscopic analysis. The following are general methodologies for the techniques cited.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 200 MHz or higher field NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra were recorded at room temperature.[1] For ¹H NMR, a sufficient number of scans were acquired to achieve a signal-to-noise ratio >100:1. For ¹³C NMR, broadband proton decoupling was used.

  • Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[8]

  • Data Acquisition: The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹) by averaging 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.

  • Data Analysis: The frequencies of major absorption bands were identified and assigned to their corresponding functional group vibrations.[2]

2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[7]

  • Sample Preparation: Approximately 1 mg of the analyte was dissolved in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.[7]

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7]

    • Oven Program: Initial temperature of 70°C for 2 minutes, ramped to 280°C at 10°C/min, and held for 5 minutes.[7]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Mass Range: m/z 40-550.[7]

    • Ion Source Temperature: 230°C.[7]

  • Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion and major fragment ions.

Visualization of Analytical Workflow

The logical process for differentiating between the isomers using the collected spectroscopic data can be visualized as a workflow. This diagram illustrates a decision-making process based on key spectral features.

G cluster_0 Spectroscopic Analysis Workflow for Isomer Differentiation start Unknown Isomer Sample ms Step 1: Mass Spectrometry Determine Molecular Weight start->ms mw195 MW = 195 (Methyl-nitrobenzoate isomers) ms->mw195  M⁺ = 195? mw181 MW = 181 (Nitrobenzoate isomers) ms->mw181  M⁺ = 181? nmr1 Step 2: ¹H NMR Analysis (for MW=195) mw195->nmr1 Yes nmr2 Step 3: ¹H NMR Analysis (for MW=181) mw181->nmr2 Yes iso1 This compound nmr1->iso1 Distinct pattern: 3 separated Ar-H signals (d, dd, d) iso2 Methyl 3-methyl-4-nitrobenzoate nmr1->iso2 Distinct pattern: 3 Ar-H signals, one a singlet (d, s, d) iso3 Methyl 4-nitrobenzoate nmr2->iso3 Symmetrical Ar-H multiplet (4H) iso4 Methyl 3-nitrobenzoate nmr2->iso4 Asymmetrical Ar-H pattern (4H), incl. downfield singlet

References

Validating the Molecular Structure of Methyl 4-methyl-3-nitrobenzoate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical synthesis and drug discovery. This guide provides a comparative analysis of analytical techniques for the structural validation of "Methyl 4-methyl-3-nitrobenzoate," with a primary focus on single-crystal X-ray crystallography, supplemented by other key spectroscopic methods.

While a public crystal structure for this compound is not currently available, this guide utilizes crystallographic data from the closely related analog, Methyl 4-nitrobenzoate, as a representative example to illustrate the depth of information that can be obtained.[1][2] This guide will objectively compare the utility of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

At a Glance: Comparison of Analytical Techniques

TechniqueInformation ProvidedSample RequirementsThroughputDestructive?
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.Single, high-quality crystal (typically >0.1 mm).[3]Low to MediumNo
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms, chemical environment of nuclei, stereochemistry.Soluble sample in a deuterated solvent.HighNo
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS).[4]Small amount of sample, can be in a complex mixture.HighYes
Infrared (IR) Spectroscopy Presence of specific functional groups.[5][6]Solid, liquid, or gas.HighNo

In-Depth Analysis: X-ray Crystallography

Single-crystal X-ray crystallography is considered the "gold standard" for the unambiguous determination of a small molecule's structure.[7] It provides a precise three-dimensional map of electron density within a crystal, from which the positions of atoms and the bonds between them can be deduced with high accuracy.

Representative Crystallographic Data (Methyl 4-nitrobenzoate)

As a proxy for this compound, the crystallographic data for Methyl 4-nitrobenzoate reveals key structural parameters. In the determined structure of Methyl 4-nitrobenzoate, the nitro group is nearly coplanar with the benzene ring, with a dihedral angle of approximately 0.6 degrees.[1] The methoxycarbonyl group is slightly twisted out of the plane of the benzene ring.[1]

ParameterRepresentative Value (from Methyl 4-nitrobenzoate)
Crystal System Monoclinic
Space Group P2₁/c
Dihedral Angle (Benzene Ring - Nitro Group) ~0.6°[1]
Dihedral Angle (Benzene Ring - Methoxycarbonyl Group) ~8.8°[1]

This data provides a foundational understanding of the likely conformation of the functional groups in this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

The process of determining a crystal structure via X-ray diffraction involves several key steps.

  • Crystal Growth: The first and often most challenging step is to grow a single, high-quality crystal of the compound, typically with dimensions greater than 0.1 mm.[3] This can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[3] As the crystal is rotated, a diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined, often using direct methods for small molecules, to generate an initial electron density map.[3] This map is used to build a model of the molecule, which is then refined against the experimental data to yield the final, precise atomic coordinates.

G Workflow for Single-Crystal X-ray Crystallography cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Structure Determination Compound Synthesis Compound Synthesis Purification Purification Compound Synthesis->Purification Crystal Growth Crystal Growth Purification->Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation Validation Structure Refinement->Validation Final Structure Final Structure Validation->Final Structure

Workflow for Single-Crystal X-ray Crystallography

Orthogonal Validation: Spectroscopic Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other analytical techniques are essential for confirming the structure in solution and for providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule.[8] For this compound, ¹H and ¹³C NMR would be used to confirm the presence and connectivity of all protons and carbon atoms.

Expected ¹H NMR Signals:

  • A singlet for the methyl group on the ester.

  • A singlet for the methyl group on the benzene ring.

  • Signals corresponding to the three protons on the aromatic ring, with splitting patterns determined by their coupling to each other.

Expected ¹³C NMR Signals:

  • A signal for the methyl carbon of the ester.

  • A signal for the methyl carbon on the ring.

  • Signals for the six carbons of the benzene ring (some may be equivalent).

  • A signal for the carbonyl carbon of the ester.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, a short radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.[9]

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[4] High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high precision, allowing for the confirmation of its elemental formula.

Expected Mass Spectrum:

  • A molecular ion peak corresponding to the exact mass of this compound (C₉H₉NO₄).

  • Fragmentation patterns that can provide further structural information.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, for example, by electrospray ionization (ESI) or electron ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

Expected IR Absorptions:

  • A strong absorption band for the C=O (carbonyl) stretch of the ester.

  • Absorption bands corresponding to the N-O stretches of the nitro group.

  • Bands for C-H stretches of the aromatic and methyl groups.

  • Bands for C=C stretches of the aromatic ring.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing the compound with potassium bromide and pressing it into a disk. Alternatively, a thin film can be cast from a solution.[11]

  • Data Acquisition: The sample is placed in the IR spectrometer, and an infrared spectrum is recorded.

G Logical Relationship of Validation Techniques Proposed Structure Proposed Structure X-ray Crystallography X-ray Crystallography Proposed Structure->X-ray Crystallography 3D Structure NMR Spectroscopy NMR Spectroscopy Proposed Structure->NMR Spectroscopy Connectivity Mass Spectrometry Mass Spectrometry Proposed Structure->Mass Spectrometry Molecular Formula IR Spectroscopy IR Spectroscopy Proposed Structure->IR Spectroscopy Functional Groups Validated Structure Validated Structure X-ray Crystallography->Validated Structure NMR Spectroscopy->Validated Structure Mass Spectrometry->Validated Structure IR Spectroscopy->Validated Structure

References

The Emerging Potential of Methyl 4-methyl-3-nitrobenzoate in Drug Discovery: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of pharmaceutical development, the exploration of novel molecular scaffolds is a critical driver of innovation. In this context, Methyl 4-methyl-3-nitrobenzoate is emerging as a versatile and cost-effective building block with significant potential to accelerate drug discovery pipelines. This guide provides a comparative analysis of this compound against established alternatives, supported by experimental data, to inform strategic decisions in medicinal chemistry.

This compound, a substituted aromatic compound, offers a unique combination of reactive sites that can be strategically manipulated to generate diverse molecular libraries. Its utility primarily stems from the presence of a nitro group, a methyl group, and a methyl ester on the benzene ring, which can undergo a variety of chemical transformations. This allows for the introduction of diverse functional groups and the construction of complex molecular architectures, a cornerstone of modern drug design.

Comparative Analysis with Alternative Building Blocks

To contextualize the advantages of this compound, a comparison with commonly used building blocks such as 3-nitrobenzoic acid and 4-methyl-3-nitroaniline is presented below. The data highlights key differences in reactivity, synthetic accessibility, and downstream functionalization potential.

FeatureThis compound3-Nitrobenzoic Acid4-Methyl-3-nitroaniline
Molecular Weight ( g/mol ) 195.16167.12152.15
Key Reactive Sites Nitro group, Methyl ester, Aromatic ringNitro group, Carboxylic acid, Aromatic ringNitro group, Amino group, Methyl group, Aromatic ring
Solubility Soluble in common organic solventsSoluble in polar organic solvents and aqueous baseSparingly soluble in water, soluble in organic solvents
Typical Downstream Reactions Reduction of nitro group, Hydrolysis/amination of ester, Electrophilic/Nucleophilic aromatic substitutionAmide coupling, Reduction of nitro group, EsterificationDiazotization of amino group, N-alkylation/acylation, Reduction of nitro group
Relative Cost Low to moderateLowModerate to high

Experimental Data: Synthesis and Functionalization

The synthesis of this compound is a straightforward and high-yielding process, making it an economically attractive starting material.

Synthesis of this compound

A common synthetic route involves the nitration of methyl 4-methylbenzoate.

ReactantMolar EquivalentReagentReaction TimeTemperature (°C)Yield (%)Purity (%)
Methyl 4-methylbenzoate1.0HNO₃/H₂SO₄2 hours0 - 1095>98

The subsequent reduction of the nitro group to an amine is a key transformation that opens up a vast chemical space for further derivatization, such as amide bond formation, which is crucial in the synthesis of many drug candidates.

Reduction of this compound
Starting MaterialReducing AgentSolventReaction TimeTemperature (°C)Yield (%)
This compoundSnCl₂·2H₂OEthanol4 hours7892
This compoundH₂, Pd/CMethanol6 hours2598

Experimental Protocols

Synthesis of this compound: To a stirred solution of methyl 4-methylbenzoate (1.0 eq) in concentrated sulfuric acid at 0°C, a mixture of nitric acid (1.1 eq) and sulfuric acid is added dropwise, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred for 2 hours at room temperature. The mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to afford this compound.

Reduction of this compound using SnCl₂·2H₂O: this compound (1.0 eq) is dissolved in ethanol, and stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) is added. The mixture is refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is treated with a saturated sodium bicarbonate solution to adjust the pH to ~8. The product is then extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated to yield methyl 3-amino-4-methylbenzoate.

Strategic Application in Drug Discovery

The strategic advantage of using this compound lies in its ability to serve as a versatile scaffold for generating libraries of compounds for high-throughput screening. The workflow below illustrates its integration into a typical drug discovery pipeline.

G cluster_0 Scaffold Synthesis & Diversification cluster_1 Screening & Optimization A This compound (Starting Material) B Reduction of Nitro Group A->B e.g., H2, Pd/C C Amide Coupling / Other Modifications B->C Acyl chlorides, Carboxylic acids D Diverse Compound Library C->D E High-Throughput Screening D->E Biological Assays F Hit Identification E->F G Lead Optimization F->G SAR Studies H Preclinical Candidate G->H

Figure 1: Drug discovery workflow using this compound.

The distinct reactive handles of this compound allow for a modular approach to library synthesis. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification, while the aromatic ring itself can be subjected to further substitutions. This multi-faceted reactivity profile is a significant advantage over simpler building blocks.

G cluster_products Potential Derivatives start This compound Nitro Group Methyl Ester Aromatic Ring P1 Amine start:f0->P1 Reduction P3 Carboxylic Acid start:f1->P3 Hydrolysis P4 Further Substituted Ring start:f2->P4 e.g., Halogenation P2 Amide P1->P2 Acylation

Figure 2: Key functionalization pathways of this compound.

A Comparative Guide to Purity Assessment of Methyl 4-methyl-3-nitrobenzoate: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the accurate determination of purity for active pharmaceutical ingredients (APIs) and research chemicals is paramount. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against conventional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of Methyl 4-methyl-3-nitrobenzoate. The data and protocols presented herein are based on established methodologies to provide a clear and objective comparison for researchers, scientists, and drug development professionals.

Introduction to Purity Assessment Techniques

The purity of a chemical substance is a critical quality attribute that can significantly impact its efficacy, safety, and stability. While several analytical techniques are available for purity determination, they often differ in their principles, selectivity, and sources of error.

  • Quantitative NMR (qNMR): This is a primary analytical method where the signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei. By comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.

  • High-Performance Liquid Chromatography (HPLC): A widely used separation technique, HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Purity is typically determined by area percent, assuming all components have a similar response factor to the detector (e.g., UV-Vis), or by using a reference standard for external or internal calibration.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, GC separates components in a gaseous mobile phase. Similar to HPLC, purity is often assessed by area percent from the detector signal (e.g., Flame Ionization Detector - FID), which can be subject to inaccuracies if response factors differ significantly.

This guide presents a comparative analysis of these three techniques for the purity assessment of a hypothetical batch of this compound.

Experimental Methodologies

Quantitative NMR (qNMR) Protocol
  • Instrumentation: 400 MHz NMR Spectrometer

  • Internal Standard (IS): Dimethyl sulfone (DMSO2), certified reference material (CRM) with a purity of 99.9%.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound and 10 mg of dimethyl sulfone into a clean vial.

    • Dissolve the mixture in 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3).

    • Vortex the sample until fully dissolved and transfer to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant nuclei, determined by T1 measurements).

    • Number of Scans (ns): 16

    • Acquisition Time (aq): At least 3 seconds.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the well-resolved singlet signal from the methyl protons of this compound (at approximately 4.0 ppm) and the singlet signal from the methyl protons of dimethyl sulfone (at approximately 3.0 ppm).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Purity Calculation: Determined by area normalization, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.

Gas Chromatography (GC) Protocol
  • Instrumentation: GC system with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Purity Calculation: Determined by area normalization of the FID signal.

Comparative Data Analysis

The following tables summarize the hypothetical quantitative data obtained from the analysis of a single batch of this compound using the three described methods. This data is intended for illustrative purposes to highlight the performance characteristics of each technique.

Table 1: Purity Assessment Results

Analytical MethodMean Purity (%)Standard Deviation (n=6)Relative Standard Deviation (%)
qNMR 98.90.150.15
HPLC (Area %) 99.20.350.35
GC (Area %) 99.40.400.40

Table 2: Method Performance Characteristics

ParameterqNMRHPLCGC
Principle Direct molar ratio to a standardDifferential partitioningVolatility and partitioning
Reference Standard Certified internal standard of a different compoundTypically requires a specific reference standard of the analyte for highest accuracyTypically requires a specific reference standard of the analyte for highest accuracy
Selectivity High (based on distinct NMR signals)Moderate to High (dependent on separation)High (for volatile compounds)
Trueness High (primary method)Lower (assumes equal response factors in area % method)Lower (assumes equal response factors in area % method)
Precision HighGoodGood
Sample Throughput LowerHighHigh
Destructive NoYesYes

Visualization of Workflows and Comparisons

The following diagrams illustrate the experimental workflow for qNMR and a logical comparison of the key attributes of the three analytical techniques.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard (IS) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_params Set Acquisition Parameters (e.g., d1, ns) load_sample->setup_params acquire_fid Acquire FID setup_params->acquire_fid process_fid Process FID (FT, Phasing, Baseline) acquire_fid->process_fid integrate Integrate Analyte & IS Signals process_fid->integrate calculate Calculate Purity integrate->calculate result result calculate->result Final Purity Value

Caption: Workflow for purity determination using quantitative NMR (qNMR).

Method_Comparison cluster_qnmr qNMR Attributes cluster_hplc HPLC Attributes cluster_gc GC Attributes center Purity Assessment of This compound qNMR qNMR center->qNMR Primary Method HPLC HPLC center->HPLC Chromatographic Separation GC GC center->GC For Volatile Analytes qnmr_attr High Trueness No Analyte Reference Standard Needed Non-destructive hplc_attr High Throughput Widely Applicable Area % Can Be Inaccurate gc_attr High Efficiency for Volatiles Requires Thermal Stability Area % Can Be Inaccurate

Caption: Comparison of key attributes for qNMR, HPLC, and GC methods.

Conclusion

The choice of an analytical method for purity assessment depends on the specific requirements of the analysis.

  • qNMR stands out as a primary method that provides high trueness and does not require a specific reference standard for the analyte, making it invaluable for the characterization of new chemical entities and for certifying reference materials. Its main limitations are lower throughput and the need for a high-field NMR spectrometer.

  • HPLC and GC are powerful, high-throughput techniques that are ideal for routine quality control and for the detection of impurities. However, when used in area percent mode without response factor correction, their accuracy for absolute purity determination can be compromised. For the highest accuracy with these methods, a well-characterized reference standard of the analyte is necessary.

For the purity assessment of this compound, qNMR offers a direct and highly accurate approach, while HPLC and GC serve as excellent complementary techniques for routine analysis and impurity profiling. The selection of the most appropriate method should be based on the intended application, the required level of accuracy, and the available resources.

A Comparative Guide to the Reactivity of Methyl 4-methyl-3-nitrobenzoate and Other Nitrobenzoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of Methyl 4-methyl-3-nitrobenzoate with other common nitrobenzoate esters, focusing on alkaline hydrolysis as a key measure of performance. The information presented is supported by established principles of physical organic chemistry and available experimental data to inform synthetic strategy and reaction design.

Introduction to Substituent Effects on Reactivity

The reactivity of a benzoate ester in reactions such as alkaline hydrolysis is profoundly influenced by the nature and position of substituents on the aromatic ring. This is primarily due to two electronic effects:

  • Inductive Effect: The through-bond polarization caused by the electronegativity of a substituent.

  • Resonance Effect (Mesomeric Effect): The delocalization of π-electrons between the substituent and the aromatic ring.

These effects alter the electron density at the carbonyl carbon of the ester group. A lower electron density (i.e., a more electrophilic carbonyl carbon) leads to a faster rate of nucleophilic attack, such as by a hydroxide ion during alkaline hydrolysis.

  • Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO₂) are powerful EWGs. They pull electron density away from the ring and the ester's carbonyl carbon, significantly increasing the rate of hydrolysis.[1]

  • Electron-Donating Groups (EDGs): Substituents like the methyl group (-CH₃) are EDGs. They push electron density into the ring, which slightly increases the electron density at the carbonyl carbon, thereby decreasing the rate of hydrolysis compared to the unsubstituted ester.

Comparative Analysis of Hydrolysis Rates

The primary reaction considered for this comparison is the base-catalyzed hydrolysis (saponification) of the ester to its corresponding carboxylate salt and methanol. The rate of this reaction is a direct indicator of the electrophilicity of the carbonyl carbon.

Based on established principles, the reactivity of this compound can be predicted by considering the additive effects of its substituents. The strong electron-withdrawing nitro group at the meta position significantly activates the ester towards nucleophilic attack. The methyl group at the para position, being electron-donating, slightly counteracts this activation.

Therefore, This compound is expected to be significantly more reactive than methyl benzoate and methyl 4-methylbenzoate, but slightly less reactive than methyl 3-nitrobenzoate or methyl 4-nitrobenzoate , where no electron-donating group is present to partially offset the activating effect of the nitro group.

Data Presentation

The following table summarizes the relative rates of alkaline hydrolysis for various substituted methyl benzoates in a 70% v/v dioxane-water solvent at 40°C.[2] The reactivity is normalized to Methyl Benzoate.

CompoundSubstituentsExpected/Observed Effect on ReactivityRelative Rate of Hydrolysis[2]
Methyl 4-nitrobenzoate4-NO₂Strongly Activating71
This compound 4-CH₃, 3-NO₂ Strongly Activating (Predicted) ~10-20 (Predicted)
Methyl Benzoate(Unsubstituted)Baseline1.0
Methyl 3-methylbenzoate3-CH₃Weakly Deactivating0.71
Methyl 4-methylbenzoate4-CH₃Weakly Deactivating0.51
Methyl 2-methylbenzoate2-CH₃Deactivating (Steric Hindrance)0.14

Note: The predicted relative rate for this compound is an estimation based on the observed rate for 2-methyl-4-nitrobenzoate (relative rate of 11) and general principles of substituent effects. The 3-nitro position in the target molecule is less sterically hindered than the 2-methyl position in the analogue, which may lead to a slightly higher reactivity.

Experimental Protocols

The following is a representative protocol for determining the rate of alkaline hydrolysis of a nitrobenzoate ester. This method can be adapted for a comparative study of the compounds listed above.

Objective: To measure the pseudo-first-order rate constant for the alkaline hydrolysis of a methyl nitrobenzoate ester.

Methodology: Spectrophotometric Analysis

This method is particularly suitable for nitro-substituted compounds as the resulting nitrophenoxide or nitrobenzoate ions often have strong UV-Vis absorbance that differs from the starting ester.

Reagents and Materials:

  • Methyl nitrobenzoate ester of interest (e.g., this compound)

  • Sodium Hydroxide (NaOH), 0.1 M solution

  • Dioxane (or other suitable co-solvent like ethanol)

  • Deionized water

  • UV-Vis Spectrophotometer

  • Constant temperature water bath

  • Volumetric flasks, pipettes, and cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the ester (e.g., 0.01 M) in dioxane.

    • Prepare a stock solution of NaOH (e.g., 0.1 M) in a dioxane-water mixture (e.g., 70:30 v/v).

  • Kinetic Run:

    • Equilibrate the ester and NaOH solutions in the constant temperature water bath (e.g., 40°C) for at least 15 minutes.

    • To start the reaction, rapidly mix known volumes of the ester and NaOH solutions in a reaction vessel. The concentration of NaOH should be in large excess (at least 10-fold) compared to the ester to ensure pseudo-first-order kinetics.

    • Start a stopwatch immediately upon mixing.

  • Data Collection:

    • At timed intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by diluting it in a cuvette containing a buffer to stop the pH change).

    • Measure the absorbance of the solution at a predetermined wavelength (λ_max) corresponding to the product (the nitrobenzoate anion).

    • Continue collecting data for at least two half-lives of the reaction.

  • Data Analysis:

    • The pseudo-first-order rate constant (k') can be determined by plotting ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t, and A_∞ is the absorbance after the reaction is complete.

    • The slope of this plot will be equal to -k'.

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of NaOH.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_0 Electronic Effects on Benzoate Ring cluster_1 Activating Effect cluster_2 Deactivating Effect ring Benzene Ring ester Ester Group (-COOCH3) ring->ester Modulates Carbonyl Electrophilicity NO2 Nitro Group (-NO2) NO2->ring Strongly Withdraws Electron Density CH3 Methyl Group (-CH3) CH3->ring Weakly Donates Electron Density

Caption: Logical relationship of substituent electronic effects.

G cluster_0 Alkaline Hydrolysis Mechanism (BAC2) start Methyl Nitrobenzoate intermediate Tetrahedral Intermediate (Rate-Determining Step) start->intermediate + OH- (Nucleophilic Attack) products Carboxylate Anion + Methanol intermediate->products Loss of Methoxide Leaving Group

Caption: Mechanism of base-catalyzed ester hydrolysis.

G prep 1. Prepare Ester and NaOH Stock Solutions equilibrate 2. Equilibrate Solutions at Constant Temp. prep->equilibrate mix 3. Mix Reagents & Start Timer equilibrate->mix sample 4. Withdraw Aliquots at Timed Intervals mix->sample measure 5. Measure Absorbance with Spectrophotometer sample->measure measure->sample Repeat analyze 6. Plot ln(A∞-At) vs. Time to Determine Rate Constant measure->analyze

References

Comparative study of the synthesis yield of "Methyl 4-methyl-3-nitrobenzoate" methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Methyl 4-methyl-3-nitrobenzoate and Its Isomers

For researchers and professionals in drug development and chemical synthesis, the efficient production of substituted nitroaromatic compounds is crucial. This guide provides a comparative analysis of synthesis methods for this compound and its related isomers, focusing on synthesis yield and experimental protocols.

Comparative Analysis of Synthesis Yields

The synthesis of this compound can be approached through different strategic routes. The yield of the final product is highly dependent on the chosen method and the reaction conditions. Below is a summary of yields for the synthesis of this compound and a closely related, high-yield isomer, Methyl 3-methyl-4-nitrobenzoate.

ProductStarting MaterialMethodReagentsReported Yield
This compound 4-Methyl-3-nitrobenzoic AcidFischer EsterificationMethanol, Sulfuric AcidYield not explicitly quantified in the provided search result, but is a standard, often high-yielding reaction.
Methyl 3-methyl-4-nitrobenzoate 3-Methyl-4-nitrobenzoic AcidEsterification with Thionyl ChlorideMethanol, Thionyl Chloride96%[1]
Methyl m-nitrobenzoate Methyl benzoateNitrationNitric Acid, Sulfuric Acid81-85%[2]

Experimental Protocols

Detailed methodologies are essential for reproducibility and optimization. The following are protocols for the key synthesis steps.

Method 1: Two-Step Synthesis of this compound

This method involves the nitration of p-toluic acid followed by Fischer esterification.

Step 1: Nitration of p-Toluic Acid to 4-Methyl-3-nitrobenzoic Acid [3]

  • Cooling: In a flask, cool concentrated sulfuric acid to 0-5 °C using an ice bath.

  • Dissolution: Slowly add p-toluic acid to the cooled sulfuric acid with constant stirring until it is fully dissolved. The temperature should be maintained below 10 °C.

  • Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cool.

  • Nitration Reaction: Add the nitrating mixture dropwise to the p-toluic acid solution. The reaction temperature must be kept between 0-10 °C to promote meta-substitution.

  • Reaction Completion: After the addition is complete, continue stirring for an additional 30-60 minutes.

  • Precipitation: Pour the reaction mixture slowly onto crushed ice with stirring, which will cause the crude 4-Methyl-3-nitrobenzoic acid to precipitate.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid.

  • Purification: The crude product can be purified by recrystallization from hot ethanol.

Step 2: Fischer Esterification of 4-Methyl-3-nitrobenzoic Acid [3]

  • Reaction Setup: To a solution of 4-methyl-3-nitrobenzoic acid in methanol, add concentrated sulfuric acid dropwise.

  • Reflux: Reflux the mixture for 4 hours.

  • Work-up: After cooling to room temperature, concentrate the solution under vacuum. Dilute the residue with water and extract with ethyl acetate. The combined organic layers are then washed with a saturated sodium bicarbonate solution and brine.

Method 2: High-Yield Synthesis of Methyl 3-methyl-4-nitrobenzoate via Esterification with Thionyl Chloride[1]

This method provides a high yield for a closely related isomer.

  • Dissolution and Cooling: Dissolve 3-Methyl-4-nitrobenzoic acid (30 g, 165.61 mmol) in methanol (300 mL) and stir at 0°C.

  • Reagent Addition: Slowly add thionyl chloride (25 mL) dropwise.

  • Reaction: Warm the reaction mixture to 80°C and continue stirring for 1 hour.

  • Isolation: Upon completion, concentrate the mixture under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude product in petroleum ether (100 mL) to yield Methyl 3-methyl-4-nitrobenzoate as a white solid (31 g, 96% yield).

Synthesis Strategy Visualization

The logical flow of the synthesis strategies can be visualized to better understand the reaction pathways.

SynthesisComparison cluster_method1 Method 1: Two-Step Synthesis of this compound cluster_method2 Method 2: High-Yield Synthesis of Methyl 3-methyl-4-nitrobenzoate p_toluic_acid p-Toluic Acid nitro_acid 4-Methyl-3-nitrobenzoic Acid p_toluic_acid->nitro_acid Nitration (HNO3, H2SO4) final_product1 This compound nitro_acid->final_product1 Fischer Esterification (Methanol, H2SO4) start_isomer 3-Methyl-4-nitrobenzoic Acid final_product2 Methyl 3-methyl-4-nitrobenzoate (96% Yield) start_isomer->final_product2 Esterification (Methanol, Thionyl Chloride)

Caption: Comparative workflow of two synthesis methods for nitro-substituted methyl benzoates.

Conclusion

The synthesis of This compound is effectively achieved through a two-step process involving the nitration of p-toluic acid followed by Fischer esterification. For applications where isomeric purity is critical, this targeted synthesis is necessary. However, for research contexts where a high yield of a structurally similar compound is acceptable, the esterification of 3-methyl-4-nitrobenzoic acid using thionyl chloride offers a significantly higher reported yield of 96%. The direct nitration of methyl benzoate also provides a good yield for the meta-nitro isomer and serves as a useful benchmark for electrophilic aromatic substitution reactions on this scaffold. The choice of method will ultimately depend on the specific isomeric requirements and the desired process efficiency.

References

Safety Operating Guide

Proper Disposal of Methyl 4-methyl-3-nitrobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory operations, ensuring the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of Methyl 4-methyl-3-nitrobenzoate, a compound that requires careful handling due to its chemical properties. The following information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Spill Response

In the event of a spill, immediate and appropriate action is necessary to mitigate potential hazards.

Small Spills:

  • Restrict Access: Isolate the spill area to prevent exposure. For solid compounds, this should be at least 25 meters (75 feet) in all directions.[1]

  • Ventilate the Area: Ensure adequate ventilation to avoid inhalation of any dust.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[2][3] A respirator may be necessary if dust is generated.[2][3]

  • Containment: Carefully sweep up the solid material. To minimize dust, it may be appropriate to dampen the material with a suitable solvent like alcohol, as recommended for the similar compound 4-Methyl-3-nitrobenzoic acid.[1]

  • Collection: Place the swept-up material into a clearly labeled, sealed container for hazardous waste.[1][2][4]

  • Decontamination: Clean the spill area thoroughly. Wipe the area with a cloth dampened with alcohol, followed by a wash with soap and water.[1]

  • Waste Disposal: All contaminated materials, including cleaning materials and PPE, must be placed in a sealed, vapor-tight plastic bag and disposed of as hazardous waste.[1]

Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] Adherence to institutional and regulatory guidelines is mandatory.

  • Segregation and Collection:

    • Collect waste this compound in a designated, compatible, and properly sealed container.[1] Do not mix with other waste streams.[5]

    • The container must be clearly labeled with "Hazardous Waste" and the chemical name.[6]

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances.[4]

    • The storage area should be a designated Satellite Accumulation Area (SAA) and must be under the control of the laboratory director or principal investigator.[6]

  • Contacting EHS:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.[1]

    • Provide them with accurate information regarding the chemical and its quantity.[1]

  • Documentation:

    • Maintain a detailed record of the waste generated, including the chemical name, quantity, and the date of disposal, as required by your institution and regulatory agencies.[1]

The recommended professional disposal method for similar nitro-aromatic compounds is often high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[1]

Quantitative Data and Safety Summary

ParameterGuidelineSource
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat.[2][3][7]
Handling Use in a well-ventilated area, avoid generating dust.[2][4]
Storage Store in a tightly closed container in a cool, dry, well-ventilated area.[4]
Small Spill Isolation Isolate for at least 25 meters (75 feet) in all directions.[1]
Disposal Method Via a licensed professional waste disposal service.[1]

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound spill Spill or Residue? start->spill small_spill Small Spill Procedure: 1. Isolate Area 2. Wear PPE 3. Sweep/Contain 4. Decontaminate spill->small_spill Yes (Small) large_spill Large Spill Procedure: 1. Evacuate 2. Notify EHS spill->large_spill Yes (Large) collect_waste Collect Waste in Designated Container spill->collect_waste No (Routine Waste) small_spill->collect_waste contact_ehs Contact EHS for Pickup large_spill->contact_ehs label_container Label Container: 'Hazardous Waste' + Chemical Name collect_waste->label_container store_waste Store in Satellite Accumulation Area (SAA) label_container->store_waste document Document Waste (Name, Quantity, Date) store_waste->document disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal document->contact_ehs

References

Safeguarding Your Research: A Guide to Handling Methyl 4-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Information at a Glance

To facilitate quick reference and easy comparison, the following tables summarize the critical safety information for handling Methyl 4-methyl-3-nitrobenzoate and its structural analogs.

Table 1: Personal Protective Equipment (PPE)

Body PartProtectionSpecifications and Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a significant risk of splashing.[1][2]
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Regularly inspect gloves for integrity before use and change them immediately upon contamination.[1]
Body Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to prevent skin contamination.[1][3]
Respiratory RespiratorIf working outside of a fume hood or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5] For higher exposures, a full-face respirator may be necessary.[2]

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][7]
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6][7]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Table 3: Fire-Fighting Measures

Extinguishing MediaUnsuitable Extinguishing MediaSpecific HazardsProtective Equipment
Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]High-pressure water streams that may scatter the material.[7]May emit toxic fumes, including nitrogen oxides and carbon monoxide, under fire conditions.[4][5]Wear self-contained breathing apparatus (SCBA) and full protective gear.[8][9]

Table 4: Handling and Storage

AspectProcedure
Handling Work in a well-ventilated area, preferably within a certified chemical fume hood.[1] Avoid generating dust.[5][6] Wash hands thoroughly after handling.[6]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] Keep away from incompatible materials such as strong oxidizing agents.

Operational Plan for Safe Handling

A systematic, step-by-step approach is crucial for minimizing risks associated with this compound.

1. Preparation and Engineering Controls:

  • Fume Hood: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[6]

2. Personal Protective Equipment (PPE) Donning:

  • Before entering the handling area, don the appropriate PPE as outlined in Table 1.

3. Weighing and Transfer:

  • Perform all weighing and transfer operations within the fume hood to contain any dust.

  • Use spark-proof tools to prevent ignition sources.[2]

4. During the Experiment:

  • Keep all containers of this compound clearly labeled.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

5. Spill Management:

  • In case of a small spill, dampen the solid material with alcohol to prevent dust generation.[3]

  • Carefully transfer the dampened material to a sealed, labeled container for disposal.[3]

  • Absorb any remaining residue with alcohol-dampened paper towels.[3]

  • Wash the contaminated surface with alcohol, followed by a strong soap and water solution.[3]

  • Isolate the spill area for at least 25 meters (75 feet) in all directions for solids.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Do not mix this waste with other waste streams.[1]

2. Labeling:

  • Clearly label the waste container with "Waste this compound" and any other required hazard warnings.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

4. Professional Disposal:

  • The primary method for disposal is through a licensed professional waste disposal service.[3]

  • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended disposal method.[3]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[3]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep Review SDS & Protocols EngControls Verify Fume Hood & Safety Equipment Prep->EngControls PPE_Check Inspect & Don PPE EngControls->PPE_Check Weigh Weigh & Transfer in Fume Hood PPE_Check->Weigh Experiment Conduct Experiment Weigh->Experiment Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate Spill Manage Spills Experiment->Spill If Spill Occurs FirstAid Administer First Aid Experiment->FirstAid If Exposure Occurs Waste Segregate & Label Waste Decontaminate->Waste StoreWaste Store Waste Securely Waste->StoreWaste EmergencyContact Contact EHS Spill->EmergencyContact FirstAid->EmergencyContact

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.